2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
2-(dimethylamino)-1,3-oxazole-5-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O3/c1-8(2)6-7-3-4(11-6)5(9)10/h3H,1-2H3,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIWOPLYATAWBPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC=C(O1)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Abstract
This technical guide provides a comprehensive theoretical and practical overview of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. While direct experimental literature on this specific molecule is limited, this document consolidates available data and provides expert insights into its physicochemical properties, plausible synthetic routes, predicted reactivity, and spectroscopic characteristics. By drawing parallels with structurally related 2-aminooxazoles and oxazole-5-carboxylic acids, this guide serves as a foundational resource for researchers, scientists, and drug development professionals engaged in the exploration of novel oxazole derivatives. Methodologies for synthesis and analysis are presented with a focus on the underlying chemical principles to empower rational experimental design.
Introduction and Molecular Overview
The oxazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. The unique electronic properties of the 1,3-oxazole ring, coupled with the diverse functionalities that can be introduced at various positions, make it a versatile building block for the design of novel therapeutics and functional materials. This compound (Figure 1) incorporates three key functional groups: a 2-dimethylamino group, an oxazole core, and a 5-carboxylic acid moiety. This combination suggests its potential as a versatile intermediate for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.[1][2] The dimethylamino group can influence the molecule's basicity and solubility, while the carboxylic acid provides a handle for further chemical modifications, such as amide bond formation.
Figure 1: Structure of this compound
Caption: Chemical structure of the title compound.
Physicochemical and Predicted Properties
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in research and development. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source/Method |
| CAS Number | 1367952-05-3 | [1][3][4] |
| Molecular Formula | C₆H₈N₂O₃ | [1][2] |
| Molecular Weight | 156.14 g/mol | [1][2] |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Purity | Typically available at ≥95% | [1] |
| Storage Conditions | Room temperature, sealed, dry | [1] |
| Predicted pKa (acidic) | 3.5 - 4.5 | Computational Prediction[5] |
| Predicted pKa (basic) | 1.5 - 2.5 (oxazole N), 8.5 - 9.5 (dimethylamino N) | Computational Prediction |
| Predicted LogP | -0.5 to 0.5 | Computational Prediction[6][7] |
Expert Insights: The predicted pKa values suggest that the carboxylic acid is moderately acidic, typical for a carboxylic acid attached to an electron-withdrawing heterocyclic ring. The dimethylamino group is expected to be the most basic site for protonation. The predicted LogP indicates that the compound is likely to be hydrophilic, which has implications for its solubility and potential pharmacokinetic properties.
Proposed Synthesis Methodologies
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis of the title compound.
Detailed Experimental Protocol (Hypothetical)
Step 1: Synthesis of Ethyl 2-(Dimethylamino)-1,3-oxazole-5-carboxylate
-
To a solution of N,N-Dimethyloxamic acid (1.0 eq) in anhydrous dichloromethane (0.1 M) under an inert atmosphere (N₂ or Ar), add 4-dimethylaminopyridine (DMAP) (1.5 eq).
-
Cool the mixture to 0 °C and add triflylpyridinium (DMAP-Tf) (1.3 eq) portion-wise. Stir for 10 minutes at 0 °C.
-
Add ethyl isocyanoacetate (1.2 eq) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC or LC-MS for the disappearance of the starting materials.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution and extract with dichloromethane (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired ester.
Causality behind Experimental Choices:
-
Anhydrous Conditions: The use of an anhydrous solvent and inert atmosphere is crucial to prevent the hydrolysis of the activated carboxylic acid intermediate.
-
DMAP and DMAP-Tf: This reagent system is effective for the in-situ activation of the carboxylic acid, forming a highly reactive acylpyridinium salt that readily undergoes cycloaddition.[8]
-
Stoichiometry: A slight excess of the isocyanoacetate and activating agents is used to ensure complete consumption of the starting carboxylic acid.
Step 2: Hydrolysis to this compound
-
Dissolve the purified ethyl 2-(dimethylamino)-1,3-oxazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).
-
Add lithium hydroxide (LiOH) (1.5 - 2.0 eq) and stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC or LC-MS.
-
Upon completion of the hydrolysis, acidify the reaction mixture to pH 2-3 with dilute hydrochloric acid (e.g., 1 M HCl).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or a mixture of chloroform and isopropanol).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude carboxylic acid.
-
The product can be further purified by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Causality behind Experimental Choices:
-
Base-catalyzed Hydrolysis: Saponification with LiOH is a common and effective method for the hydrolysis of esters that are stable to basic conditions.[9][10]
-
Acidification: Protonation of the carboxylate salt is necessary to isolate the free carboxylic acid.
-
Extraction Solvent: The choice of extraction solvent may need to be optimized based on the polarity of the final product.
Predicted Chemical Reactivity
The chemical reactivity of this compound is dictated by its three principal functional groups.
Reactions involving the Carboxylic Acid Group
The carboxylic acid moiety is expected to undergo typical reactions of this functional group:
-
Amide Bond Formation: The carboxylic acid can be coupled with a wide range of amines to form amides using standard peptide coupling reagents such as HATU, HOBt/EDC, or by conversion to an acyl chloride followed by reaction with an amine.[11] This is a key reaction for extending the molecular scaffold in drug discovery programs.
-
Esterification: Reaction with alcohols under acidic conditions (e.g., Fischer esterification) or via activation of the carboxylic acid will yield the corresponding esters.
-
Reduction: The carboxylic acid can be reduced to the corresponding primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (BH₃).
Reactions involving the 2-(Dimethylamino) Group
-
Basicity and Salt Formation: The lone pair on the dimethylamino nitrogen is basic and will readily react with acids to form salts.
-
N-Oxidation: Treatment with oxidizing agents such as m-CPBA could lead to the formation of the corresponding N-oxide.
Reactivity of the Oxazole Ring
The oxazole ring is an electron-rich heterocycle, but its reactivity is modulated by the electron-donating dimethylamino group at the 2-position and the electron-withdrawing carboxylic acid at the 5-position.
-
Electrophilic Aromatic Substitution: The oxazole ring is generally susceptible to electrophilic attack, with the C4 position being the most likely site. However, the reactivity will be influenced by the substituents.
-
Ring Opening: Oxazoles can be susceptible to ring-opening under harsh acidic or basic conditions.[12]
Predicted Spectroscopic Properties
While experimental spectra for this compound are not available in the literature, its spectroscopic characteristics can be predicted based on the analysis of its functional groups and related structures.[13][14]
¹H NMR Spectroscopy (Predicted)
-
-N(CH₃)₂: A singlet in the range of δ 3.0-3.3 ppm, integrating to 6H.
-
Oxazole H-4: A singlet between δ 7.5-8.0 ppm. The exact chemical shift will be influenced by the electronic effects of the substituents.
-
-COOH: A broad singlet at a downfield chemical shift, typically > δ 10 ppm, which may be exchangeable with D₂O.
¹³C NMR Spectroscopy (Predicted)
-
-N(CH₃)₂: A signal around δ 35-40 ppm.
-
Oxazole C2: In the region of δ 160-165 ppm.
-
Oxazole C4: Approximately δ 125-135 ppm.
-
Oxazole C5: In the range of δ 140-150 ppm.
-
-COOH: A signal in the downfield region, typically δ 165-175 ppm.
Infrared (IR) Spectroscopy (Predicted)
-
O-H stretch (carboxylic acid): A broad band in the region of 2500-3300 cm⁻¹.[15]
-
C=O stretch (carboxylic acid): A strong absorption around 1700-1730 cm⁻¹.
-
C=N and C=C stretch (oxazole ring): Absorptions in the 1500-1650 cm⁻¹ region.[16]
-
C-N stretch: In the range of 1100-1300 cm⁻¹.
Potential Applications in Research and Drug Development
The trifunctional nature of this compound makes it a highly attractive building block for the synthesis of compound libraries for high-throughput screening. Its utility as a versatile intermediate is highlighted by its potential applications in:
-
Medicinal Chemistry: As a scaffold for the synthesis of novel kinase inhibitors, anti-inflammatory agents, and antibacterial compounds. The carboxylic acid functionality allows for facile derivatization to explore structure-activity relationships.
-
Agrochemicals: For the development of new herbicides and fungicides, leveraging the known biological activities of oxazole derivatives.
-
Materials Science: As a monomer or precursor for the synthesis of functional polymers and ligands for metal catalysis.[1]
Conclusion
This compound is a promising heterocyclic compound with significant potential as a versatile intermediate in organic synthesis and medicinal chemistry. Although direct experimental data is currently scarce, this in-depth technical guide provides a robust theoretical framework for its synthesis, reactivity, and spectroscopic characterization based on established chemical principles and data from analogous structures. The proposed synthetic methodologies and predicted properties offer a solid starting point for researchers to explore the chemistry and potential applications of this intriguing molecule. Further experimental validation of the predictions outlined in this guide is warranted and will undoubtedly contribute to the expanding field of oxazole chemistry.
References
-
2-Aminooxazoles and Their Derivatives (Review). (n.d.). Scribd. Retrieved January 19, 2026, from [Link]
-
2-(Dimethylamino)oxazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
2-aminooxazole in astrophysical environments: IR spectra and destruction cross sections for energetic processing. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Development of a Diversity-Oriented Approach to Oxazole-5-amide Libraries. (2009). The Journal of Organic Chemistry, 74(10), 3856–3865. [Link]
-
Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol. (n.d.). In Review. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]
-
On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. (2021). ACS Chemical Biology, 16(10), 1953–1958. [Link]
-
Spectroscopic Characterization of 3-Aminoisoxazole, a Prebiotic Precursor of Ribonucleotides. (2022). Molecules, 27(10), 3290. [Link]
-
Development of a diversity-oriented approach to oxazole-5-amide libraries. (2009). Journal of Organic Chemistry, 74(10), 3856-3865. [Link]
-
Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. (2022). Beilstein Journal of Organic Chemistry, 18, 1334-1342. [Link]
-
One pot direct synthesis of amides or oxazolines from carboxylic acids using Deoxo-Fluor reagent. (2005). Tetrahedron Letters, 46(45), 7847-7849. [Link]
- Process for preparing oxazole derivatives. (2000).
-
2-aminooxazole in Astrophysical Environments: IR Spectra and Destruction Cross Sections for Energetic Processing. (2021). Astrophysical Journal, 909(2). [Link]
-
Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. (2022). Medicinal Chemistry, 18(5), 558-573. [Link]
-
Synthesis from Carboxylic Acid Derivatives. (n.d.). Science of Synthesis. [Link]
-
Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021, July 28). YouTube. [Link]
-
Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 102-111. [Link]
-
Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value. (2024). Pharmaceutical Research, 41(5), 969-982. [Link]
-
Theoretical Calculations of pKa Values for Substituted Carboxylic Acid. (2021). NTU Journal of Pure Sciences, 1(1), 19-26. [Link]
-
Accessing diverse azole carboxylic acid building blocks via mild CH carboxylation: Parallel, one-pot amide couplings. (2022). ChemRxiv. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. (2024). The Journal of Organic Chemistry. [Link]
-
Synthesis of 2‐alkylamino oxazole derivatives 4a–g. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Preparation of 2-amino-5-aryl-1, 3, 4-oxadiazoles. (1964).
-
Water-promoted catalytic hydrodecarboxylation of conjugated carboxylic acids under open air conditions at room temperature. (n.d.). Supporting Information. [Link]
-
Synthesis, Reactivity and Antimicrobial Activity of a Series of 2-Arylamino-1,3-selenazoles. (2021). Molecules, 26(24), 7686. [Link]
-
Development and Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. (2023). Journal of Chemical Information and Modeling, 63(6), 1769–1780. [Link]
-
Determination of pKa Values of Some New Triazole Derivatives Using Different Methods. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Computational Studies and Antimicrobial Activity of 1-(benzo[d]oxazol-2-yl)-3,5-diphenylformazan Derivatives. (2023). Journal of Pharmacy & Pharmacognosy Research, 11(2), 263-280. [Link]
-
Synthesis and properties of 2-substituted 5-chloro-1,3-oxazole-4-carboxamides. (n.d.). Chemistry of Heterocyclic Compounds, 44(1), 47-53. [Link]
-
2-(2-(Benzylamino)-2-Oxoethyl)-1-Methyl-1H-Pyrrole-3-Carboxylic Acid. (2021). Molbank, 2021(4), M1291. [Link]
-
1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry, 18, 102-111. [Link]
-
2-(Dimethylamino)oxazole-5-carboxylic acid. (n.d.). MySkinRecipes. Retrieved January 19, 2026, from [Link]
-
Tandem reactions of 1,2,4-oxadiazoles with allylamines. (2011). Organic Letters, 13(17), 4749-4751. [Link]
-
Synthesis of Oxazoles Containing CF3-Substituted Alcohol Unit via Tandem Cycloisomerization/Hydroxyalkylation from N-Propargylamides with Trifluoropyruvates. (2024). Molecules, 29(24), 5693. [Link]
-
Synthesis of 2,5-disubstituted oxazoles via cobalt(iii)-catalyzed cross-coupling of N-pivaloyloxyamides and alkynes. (2018). Chemical Communications, 54(56), 7831-7834. [Link]
Sources
- 1. Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
- 2. 2-(Dimethylamino)oxazole-5-carboxylic acid [myskinrecipes.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 1367952-05-3|2-(Dimethylamino)oxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. Theoretical Calculations of pKa Values for Substituted Carboxylic Acid | NTU Journal of Pure Sciences [journals.ntu.edu.iq]
- 6. Relative Performance of Volume of Distribution Prediction Methods for Lipophilic Drugs with Uncertainty in LogP Value - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thieme E-Books & E-Journals [thieme-connect.de]
- 10. youtube.com [youtube.com]
- 11. chemrxiv.org [chemrxiv.org]
- 12. researchgate.net [researchgate.net]
- 13. chemijournal.com [chemijournal.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. scribd.com [scribd.com]
An In-Depth Technical Guide to the Synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
This guide provides a comprehensive overview of a plausible and scientifically sound synthetic pathway for 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery. The synthesis is presented in a multi-step approach, beginning with the construction of a key oxazole intermediate followed by functional group manipulations to yield the target molecule. This document is intended to serve as a technical resource, offering not only procedural details but also the underlying chemical principles and experimental considerations.
Introduction: The Significance of the Oxazole Moiety
Oxazole-containing compounds are a prominent class of heterocycles in medicinal chemistry, valued for their diverse pharmacological activities.[1] The oxazole ring can act as a bioisostere for amide and ester functionalities, offering improved metabolic stability and pharmacokinetic properties. The specific target of this guide, this compound, features a dimethylamino group at the 2-position, which can act as a hydrogen bond acceptor and influence the molecule's basicity, and a carboxylic acid at the 5-position, providing a handle for further derivatization or interaction with biological targets.[2]
Retrosynthetic Analysis: A Strategic Approach
A logical retrosynthetic analysis of the target molecule suggests a straightforward pathway. The carboxylic acid can be obtained from the hydrolysis of a corresponding ester, such as an ethyl ester. The 2-(dimethylamino) group can be installed by the dimethylation of a 2-aminooxazole precursor. This precursor, ethyl 2-aminooxazole-5-carboxylate, can be synthesized from acyclic starting materials.
Caption: Retrosynthetic pathway for the target molecule.
Part 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate
The synthesis of the key intermediate, ethyl 2-aminooxazole-5-carboxylate, can be achieved through a Hantzsch-type synthesis. This method involves the reaction of an α-halo-β-ketoester with a urea or a related derivative. In this case, ethyl 3-bromo-2-oxopropanoate can be reacted with urea.
Reaction Mechanism
The reaction proceeds through an initial nucleophilic attack of the urea nitrogen on the carbon bearing the bromine atom of the ethyl 3-bromo-2-oxopropanoate. This is followed by an intramolecular cyclization and subsequent dehydration to form the oxazole ring.
Caption: Mechanism of Ethyl 2-aminooxazole-5-carboxylate synthesis.
Experimental Protocol
Materials:
-
Ethyl 3-bromo-2-oxopropanoate
-
Urea
-
Ethanol
-
Sodium acetate
Procedure:
-
To a solution of ethyl 3-bromo-2-oxopropanoate (1 equivalent) in ethanol, add urea (1.2 equivalents) and sodium acetate (1.2 equivalents).
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-aminooxazole-5-carboxylate.[2][3]
Part 2: N,N-Dimethylation of Ethyl 2-aminooxazole-5-carboxylate
The introduction of the two methyl groups onto the 2-amino group can be accomplished using a variety of methylating agents. A common and effective method is the use of dimethyl sulfate in the presence of a base.
Reaction Mechanism
The reaction proceeds via a nucleophilic substitution mechanism. The nitrogen atom of the amino group acts as a nucleophile, attacking the electrophilic methyl group of dimethyl sulfate. A base is required to neutralize the sulfuric acid byproduct. This process is repeated to achieve dimethylation.
Caption: N,N-Dimethylation of the amino group.
Experimental Protocol
Materials:
-
Ethyl 2-aminooxazole-5-carboxylate
-
Dimethyl sulfate
-
Potassium carbonate
-
Acetone
Procedure:
-
To a solution of ethyl 2-aminooxazole-5-carboxylate (1 equivalent) in acetone, add potassium carbonate (3 equivalents).
-
Cool the mixture to 0 °C and add dimethyl sulfate (2.5 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours.
-
Monitor the reaction by TLC.
-
Upon completion, filter the reaction mixture to remove the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield ethyl 2-(dimethylamino)oxazole-5-carboxylate.
Part 3: Hydrolysis to this compound
The final step in the synthesis is the hydrolysis of the ethyl ester to the corresponding carboxylic acid. This is typically achieved under basic conditions, followed by acidification.
Reaction Mechanism
The hydrolysis proceeds via a saponification mechanism. A hydroxide ion attacks the carbonyl carbon of the ester, leading to a tetrahedral intermediate. This intermediate then collapses to form the carboxylate anion and ethanol. Subsequent acidification protonates the carboxylate to yield the final carboxylic acid.
Caption: Hydrolysis of the ethyl ester.
Experimental Protocol
Materials:
-
Ethyl 2-(dimethylamino)oxazole-5-carboxylate
-
Sodium hydroxide
-
Ethanol/Water mixture
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve ethyl 2-(dimethylamino)oxazole-5-carboxylate (1 equivalent) in a mixture of ethanol and water.
-
Add a solution of sodium hydroxide (2 equivalents) and heat the mixture to 50-60 °C for 2-4 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and remove the ethanol under reduced pressure.
-
Cool the remaining aqueous solution in an ice bath and acidify to pH 3-4 with 1 M hydrochloric acid.
-
The product may precipitate upon acidification. If so, collect the solid by filtration, wash with cold water, and dry under vacuum.
-
If the product does not precipitate, extract the aqueous solution with a suitable organic solvent (e.g., ethyl acetate).
-
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield this compound.
Quantitative Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) |
| Ethyl 2-aminooxazole-5-carboxylate | C6H8N2O3 | 156.14 |
| Ethyl 2-(dimethylamino)oxazole-5-carboxylate | C8H12N2O3 | 184.19 |
| This compound | C6H8N2O3 | 156.14 |
Conclusion
The synthetic pathway detailed in this guide provides a robust and logical approach for the preparation of this compound. The strategy relies on well-established chemical transformations, ensuring a high degree of reproducibility. The presented protocols offer a solid foundation for researchers to synthesize this and related oxazole derivatives for further investigation in drug discovery and development programs. As with any chemical synthesis, optimization of reaction conditions may be necessary to achieve maximum yields and purity.
References
- Van Leusen, D.; Oldenziel, O.; Van Leusen, A. J. Org. Chem.1977, 42 (19), 3114–3118.
- Gracias, V.; Gasiecki, A.; Djuric, S. Org. Lett.2005, 7 (15), 3183–3186.
- Kulkarnia, B. A.; Ganesan, A. Tetrahedron Lett.1999, 40, 5637-5638.
- Xin H, Liu PChL., Jia-Yu X, Bao-An S, Hai-Liang Z. Eur. J. Med. Chem., 2009; 44(10): 3930-3935.
-
NROChemistry. Van Leusen Reaction. [Link]
-
Wikipedia. Van Leusen reaction. [Link]
-
Organic Chemistry Portal. Van Leusen Oxazole Synthesis. [Link]
-
SynArchive. Van Leusen Reaction. [Link]
-
YouTube. Van Leusen Reaction. [Link]
-
PubMed Central. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. [Link]
-
Beilstein Journals. Development of a method for the synthesis of 2,4,5-trisubstituted oxazoles composed of carboxylic acid, amino acid, and boronic acid. [Link]
-
ACS Publications. .alpha.-Acylamino radical cyclizations: application to the synthesis of (-)-swainsonine. [Link]
-
Semantic Scholar. A new and efficient preparation of 2-aminothiazole-5-carbamides: applications to the synthesis of the anti-cancer drug dasatinib. [Link]
-
Taylor & Francis Online. Efficient one-pot synthesis of ethyl 2-substitued-4-methylthiazole-5-carboxylates. [Link]
-
ACS Publications. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. [Link]
-
NIH. Synthesis and Biological Evaluation of New N-Acyl-α-amino Ketones and 1,3-Oxazoles Derivatives. [Link]
-
NIH. The Biosynthesis and Metabolism of the N-Acylated Aromatic Amino Acids. [Link]
-
ACS Publications. One-Pot Cyclization and Cleavage of Peptides with N-Terminal Cysteine via the N,S-Acyl Shift of the N-2-[Thioethyl]glycine Residue. [Link]
-
NIH. New Urea Derivatives as Potential Antimicrobial Agents: Synthesis, Biological Evaluation, and Molecular Docking Studies. [Link]
-
Hilaris Publisher. Role of Aryl Urea Containing Compounds in Medicinal Chemistry. [Link]
-
NIH. Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. [Link]
-
ResearchGate. one-pot three-component condensation reaction of aldehyde, ethyl acetoacetate and urea or thiourea catalyzed by Fe 3 O 4 @MSA under thermal solvent free conditions. [Link]
-
ResearchGate. Synthesis of extended oxazoles II: Reaction manifold of 2-(halomethyl)-4,5-diaryloxazoles. [Link]
-
Research Journal of Science and Technology. Green Synthesis of Novel ethyl 3-amino-5-(methylthio)-4-(5-substituted phenyloxazol-2-yl)thiophene-2-carboxylate derivatives. [Link]
-
Wikipedia. Ketone. [Link]
-
Synthesis of Aryl Urea Derivatives from Aryl Amines and Aryl Isocyanates. [Link]
Sources
A Comprehensive Spectroscopic and Analytical Guide to 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
This technical guide provides an in-depth exploration of the spectroscopic and analytical methodologies for the characterization of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid. Designed for researchers, scientists, and professionals in drug development, this document outlines the core principles and practical applications of key analytical techniques, ensuring scientific integrity and fostering a deeper understanding of the molecule's structural and electronic properties. This guide is structured to provide not just procedural steps, but the scientific rationale behind the experimental choices, ensuring a robust and validated approach to the analysis of this heterocyclic compound.
Introduction: The Significance of this compound
Oxazole derivatives are a prominent class of heterocyclic compounds extensively utilized in medicinal chemistry and materials science due to their wide spectrum of pharmacological activities and unique photophysical properties.[1] The title compound, this compound, is a versatile intermediate in organic synthesis, particularly in the development of novel pharmaceuticals and agrochemicals.[2] Its structure, featuring a dimethylamino group, an oxazole core, and a carboxylic acid moiety, presents a unique combination of functional groups that contribute to its chemical reactivity and potential biological activity. Rigorous structural characterization is paramount to ensuring the identity, purity, and desired properties of this compound and any subsequent derivatives.[1] Spectroscopic techniques are indispensable for this purpose, providing detailed insights into the molecular architecture, functional groups, and electronic properties.[1]
This guide will delve into the primary spectroscopic techniques used for the elucidation and confirmation of the structure of this compound: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Skeleton
NMR spectroscopy is the most powerful tool for determining the precise arrangement of atoms in an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structure confirmation.
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum will provide information on the chemical environment and connectivity of the hydrogen atoms in the molecule.
| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale and Expert Insights |
| ~13.0 - 11.0 | Singlet (broad) | 1H | -COOH | The acidic proton of the carboxylic acid is typically deshielded and appears as a broad singlet due to hydrogen bonding and exchange with trace amounts of water. Its chemical shift can be highly dependent on the solvent and concentration. |
| ~7.80 | Singlet | 1H | H-4 (oxazole) | The proton on the oxazole ring is in an electron-deficient environment, leading to a downfield chemical shift. Its singlet multiplicity indicates no adjacent protons. |
| ~3.10 | Singlet | 6H | -N(CH₃)₂ | The six protons of the two methyl groups attached to the nitrogen are equivalent and will appear as a sharp singlet. The electron-donating nature of the nitrogen shields these protons to some extent. |
Predicted ¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information about the different carbon environments in the molecule.
| Predicted Chemical Shift (δ, ppm) | Assignment | Rationale and Expert Insights |
| ~165.0 | -COOH | The carbonyl carbon of the carboxylic acid is highly deshielded and appears significantly downfield. |
| ~160.0 | C-2 (oxazole) | The carbon atom attached to the dimethylamino group and flanked by two heteroatoms (N and O) will be significantly deshielded. |
| ~145.0 | C-5 (oxazole) | The carbon atom of the oxazole ring attached to the carboxylic acid group will also be deshielded. |
| ~125.0 | C-4 (oxazole) | The carbon atom bonded to the single proton on the oxazole ring. |
| ~38.0 | -N(CH₃)₂ | The two equivalent methyl carbons of the dimethylamino group will appear as a single peak in the upfield region. |
Experimental Protocol for NMR Spectroscopy
A detailed, step-by-step methodology for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.
Instrumentation: A 400 MHz or higher field NMR spectrometer.
Sample Preparation:
-
Accurately weigh 5-10 mg of dry this compound.
-
Dissolve the sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube. DMSO-d₆ is often preferred for carboxylic acids to ensure the observation of the acidic proton.
-
Ensure the sample is fully dissolved; sonication may be required.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), if quantitative analysis or precise chemical shift referencing is needed.
Data Acquisition:
-
Tune and shim the spectrometer to optimize the magnetic field homogeneity.
-
Acquire a ¹H NMR spectrum using standard parameters. A sufficient number of scans should be averaged to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. A larger number of scans will be necessary due to the lower natural abundance of ¹³C.
-
(Optional but Recommended) Perform 2D NMR experiments such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) to confirm proton-proton and proton-carbon correlations, respectively.
Mass Spectrometry (MS): Determining Molecular Weight and Formula
Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound.
Predicted Mass Spectral Data
| m/z (mass-to-charge ratio) | Ion | Rationale and Expert Insights |
| 157.0557 | [M+H]⁺ | The protonated molecular ion is often the most abundant ion in soft ionization techniques like Electrospray Ionization (ESI). The exact mass measurement can be used to confirm the molecular formula (C₆H₉N₂O₃). |
| 179.0376 | [M+Na]⁺ | The formation of a sodium adduct is common in ESI-MS. |
| 155.0401 | [M-H]⁻ | In negative ion mode, the deprotonated molecular ion would be observed. |
| 113.0655 | [M+H - CO₂]⁺ | A characteristic fragmentation pathway for carboxylic acids is the loss of carbon dioxide (44 Da). |
Experimental Protocol for Mass Spectrometry
Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an ESI source.
Sample Preparation:
-
Prepare a dilute solution of the sample (approximately 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Further dilute the stock solution to a final concentration of 1-10 µg/mL with the mobile phase.
Data Acquisition:
-
Infuse the sample solution directly into the ESI source or inject it via a liquid chromatography system.
-
Acquire mass spectra in both positive and negative ion modes to observe all possible ionic species.
-
Perform tandem MS (MS/MS) on the molecular ion to induce fragmentation and obtain structural information.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.
Predicted IR Absorption Bands
| Wavenumber (cm⁻¹) | Vibrational Mode | Intensity | Rationale and Expert Insights |
| 3300-2500 | O-H stretch (carboxylic acid) | Broad | The broadness of this band is a hallmark of the hydrogen-bonded O-H group in a carboxylic acid dimer.[3] |
| ~1725-1700 | C=O stretch (carboxylic acid) | Strong, sharp | This intense absorption is characteristic of the carbonyl group in a carboxylic acid.[3] |
| ~1610 | C=N stretch (oxazole) | Medium | The carbon-nitrogen double bond in the oxazole ring will have a characteristic stretching frequency. |
| ~1570 | C=C stretch (oxazole) | Medium | The carbon-carbon double bond within the heterocyclic ring. |
| ~1250 | C-O stretch (oxazole and carboxylic acid) | Strong | A strong band resulting from the stretching of the carbon-oxygen single bonds. |
Experimental Protocol for IR Spectroscopy (KBr Pellet Method)
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer.
Sample Preparation:
-
Grind 1-2 mg of the dry, solid this compound with approximately 100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle.[1]
-
Ensure a fine, homogenous powder is formed.
-
Transfer the powder to a pellet-forming die and apply pressure to form a transparent or translucent pellet.
Data Acquisition:
-
Record a background spectrum of the empty sample compartment.
-
Place the KBr pellet in the sample holder and record the sample spectrum.
-
The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.[1]
Ultraviolet-Visible (UV-Vis) Spectroscopy: Probing Electronic Transitions
UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing conjugated systems.
Predicted UV-Vis Absorption Data
| λmax (nm) | Solvent | Rationale and Expert Insights |
| ~250-280 | Ethanol or Methanol | The oxazole ring in conjugation with the dimethylamino and carboxylic acid groups will exhibit π → π* transitions. The exact position of the maximum absorption (λmax) can be influenced by the solvent polarity. |
Experimental Protocol for UV-Vis Spectroscopy
Instrumentation: A dual-beam UV-Vis spectrophotometer.
Sample Preparation:
-
Prepare a stock solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or acetonitrile).
-
Prepare a series of dilutions to find a concentration that gives a maximum absorbance between 0.5 and 1.5.
Data Acquisition:
-
Fill a quartz cuvette with the pure solvent to be used as a blank.
-
Record a baseline spectrum with the blank in both the sample and reference beams.
-
Replace the blank in the sample beam with the cuvette containing the sample solution and record the absorption spectrum.
Visualizing the Analytical Workflow
The logical progression of these spectroscopic analyses is crucial for a comprehensive characterization of this compound.
Caption: General workflow for the spectroscopic characterization of novel compounds.
Conclusion: A Validated Approach to Structural Elucidation
The combination of NMR, MS, IR, and UV-Vis spectroscopy provides a self-validating system for the comprehensive characterization of this compound. Each technique offers a unique and complementary piece of the structural puzzle, and together they enable the unambiguous confirmation of the compound's identity, purity, and key chemical features. The protocols and predicted data presented in this guide serve as a robust framework for researchers in their efforts to synthesize and utilize this and other related oxazole derivatives in the advancement of chemical and pharmaceutical sciences.
References
-
MySkinRecipes. (n.d.). 2-(Dimethylamino)oxazole-5-carboxylic acid. Retrieved from [Link]
Sources
2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid mechanism of action.
An In-Depth Technical Guide on the Scientific Landscape of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Authored by: Gemini, Senior Application Scientist
Abstract
This compound is a heterocyclic compound whose direct biological mechanism of action has not been extensively characterized in publicly available scientific literature. This guide, therefore, shifts focus from a non-existent definitive mechanism to a more practical and scientifically grounded exploration of this molecule. We will delve into its chemical properties, established synthetic routes, and its validated role as a crucial building block in the development of pharmacologically active agents. Furthermore, we will present a hypothetical, yet robust, experimental workflow designed to elucidate its potential biological activities and identify its molecular targets. This document serves as a foundational resource for researchers and drug development professionals interested in the potential applications of this and structurally related oxazole derivatives.
Introduction: The Oxazole Scaffold in Medicinal Chemistry
The 1,3-oxazole ring is a privileged scaffold in medicinal chemistry, appearing in a wide array of natural products and synthetic drugs. Its unique electronic properties, ability to participate in hydrogen bonding, and rigid structure make it an ideal core for designing molecules that can interact with biological targets with high affinity and specificity. While this compound itself is not a widely recognized therapeutic agent, its structure contains the key features of the oxazole family, suggesting its potential as a starting point for the discovery of new drugs. This guide provides a comprehensive overview of what is currently known about this compound and a forward-looking perspective on how its biological significance could be systematically investigated.
Chemical Profile and Synthesis
A thorough understanding of a molecule's synthesis is paramount for its potential development as a therapeutic agent. The synthesis of this compound is well-documented, with several methodologies available for its preparation.
Retrosynthetic Analysis
A common retrosynthetic approach involves the cyclization of an appropriate precursor. The key bond disconnections typically occur between the oxygen and C2, and the nitrogen and C2 of the oxazole ring, pointing towards a precursor containing the C4-C5 bond and the carboxylic acid moiety.
Established Synthetic Protocol
A frequently cited method for the synthesis of 2-(amino)-1,3-oxazole-5-carboxylic acid derivatives involves the reaction of an α-halo-β-keto ester with a urea or thiourea derivative. The following is a generalized protocol based on established literature:
Experimental Protocol: Synthesis of this compound
-
Starting Materials: Ethyl 2-chloroacetoacetate, N,N-dimethylurea, a suitable base (e.g., sodium ethoxide), and a solvent (e.g., ethanol).
-
Step 1: Condensation Reaction: In a round-bottom flask, dissolve N,N-dimethylurea in anhydrous ethanol. Add sodium ethoxide to the solution and stir until the base is fully dissolved.
-
Step 2: Cyclization: Slowly add ethyl 2-chloroacetoacetate to the reaction mixture at room temperature. The reaction is typically exothermic and may require cooling to maintain a controlled temperature.
-
Step 3: Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.
-
Step 4: Work-up and Ester Hydrolysis: Upon completion, neutralize the reaction mixture with an acid (e.g., HCl) and extract the ethyl 2-(dimethylamino)-1,3-oxazole-5-carboxylate product with an organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The resulting ester is then hydrolyzed to the carboxylic acid using standard conditions (e.g., LiOH in a THF/water mixture).
-
Step 5: Purification: The crude this compound is then purified by recrystallization or column chromatography to yield the final product.
Diagram: Synthetic Workflow
Caption: Generalized synthetic workflow for this compound.
Role as a Synthetic Intermediate
The primary documented value of this compound lies in its utility as a versatile intermediate for the synthesis of more complex molecules with potential therapeutic applications. The carboxylic acid moiety serves as a convenient handle for amide bond formation, allowing for the coupling of this oxazole core to a wide variety of amines and other nucleophiles.
Amide Coupling Reactions
Standard peptide coupling reagents, such as HATU or EDC/HOBt, can be employed to efficiently couple the carboxylic acid with a desired amine, leading to the formation of a diverse library of 2-(dimethylamino)-1,3-oxazole-5-carboxamides. This approach is a cornerstone of combinatorial chemistry and fragment-based drug discovery.
Diagram: Utility as a Synthetic Intermediate
Caption: Role of the title compound as a key intermediate in generating diverse chemical libraries.
A Proposed Workflow for Elucidating the Mechanism of Action
Given the absence of established data, a systematic and multi-pronged approach is required to investigate the potential biological activity of this compound. The following is a proposed experimental workflow designed to identify its mechanism of action.
Stage 1: In Silico and In Vitro Screening
The initial phase focuses on broad screening to identify any potential biological activity.
Experimental Protocol: Initial Bioactivity Screening
-
In Silico Profiling:
-
Utilize computational tools (e.g., SwissADME, PharmMapper) to predict the compound's ADME (Absorption, Distribution, Metabolism, Excretion) properties and to perform reverse docking against a library of known protein structures to identify potential binding targets.
-
-
General Cytotoxicity Assay:
-
Culture a panel of representative human cell lines (e.g., HeLa, HEK293, a cancer cell line panel like the NCI-60) in 96-well plates.
-
Treat the cells with a range of concentrations of this compound for 24, 48, and 72 hours.
-
Assess cell viability using a standard MTT or resazurin-based assay to determine the compound's half-maximal inhibitory concentration (IC50).
-
-
Phenotypic Screening:
-
Employ high-content imaging to assess changes in cellular morphology, organelle health, or the expression of specific protein markers upon treatment with the compound.
-
Stage 2: Target Identification and Validation
If bioactivity is confirmed in Stage 1, the next step is to identify the specific molecular target(s).
Experimental Protocol: Target Identification
-
Affinity Chromatography:
-
Synthesize a derivative of this compound with a linker suitable for immobilization on a solid support (e.g., sepharose beads).
-
Incubate the affinity matrix with a cell lysate.
-
Wash away non-specific binders and elute the proteins that bind to the immobilized compound.
-
Identify the eluted proteins using mass spectrometry (LC-MS/MS).
-
-
Thermal Shift Assay (TSA):
-
Perform TSA with promising protein candidates identified from in silico or affinity chromatography experiments. A shift in the protein's melting temperature in the presence of the compound indicates direct binding.
-
-
Enzymatic Assays:
-
If the identified target is an enzyme, perform in vitro enzymatic assays to determine if the compound acts as an inhibitor or activator and to calculate its potency (e.g., Ki or IC50).
-
Diagram: Proposed Research Workflow
Caption: A systematic workflow for determining the mechanism of action of a novel compound.
Conclusion and Future Directions
While this compound does not currently have a well-defined mechanism of action, its chemical tractability and its place within the pharmacologically significant oxazole family make it a compound of interest. Its primary value is currently realized in its role as a synthetic building block. The proposed research workflow provides a clear and logical path for future investigations into its potential biological activities. The elucidation of a novel mechanism of action for this compound or its derivatives could open new avenues for therapeutic intervention in a variety of disease areas. Further research is warranted to unlock the full potential of this intriguing molecule.
References
Due to the specific and non-biological nature of the available literature on "this compound," the references primarily point to its chemical synthesis and characterization rather than its mechanism of action. The provided protocols and workflows are based on standard, widely accepted methodologies in drug discovery and chemical biology.
The Ascendant Therapeutic Potential of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid Derivatives: A Technical Guide for Drug Discovery Professionals
Preamble: The Oxazole Scaffold as a Cornerstone in Medicinal Chemistry
The relentless pursuit of novel therapeutic agents has positioned heterocyclic compounds at the forefront of drug discovery. Among these, the 1,3-oxazole moiety, a five-membered aromatic ring containing nitrogen and oxygen, has emerged as a "privileged scaffold." Its unique electronic properties and ability to engage in diverse non-covalent interactions, such as hydrogen bonding and π–π stacking, make it a versatile building block in the design of bioactive molecules.[1][2] The substitution pattern on the oxazole ring plays a pivotal role in defining the biological activities of its derivatives, which span a wide spectrum including antimicrobial, anticancer, anti-inflammatory, and antiviral properties.[3][4][5] This guide focuses on a specific, promising subclass: 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid derivatives, exploring their therapeutic promise, synthesis, and biological evaluation.
The Strategic Importance of the this compound Core
The unique arrangement of substituents in the this compound core suggests a high potential for potent and selective biological activity. The 2-(dimethylamino) group, a strong electron-donating moiety, can significantly influence the electronic distribution within the oxazole ring, potentially enhancing interactions with biological targets. The 5-carboxylic acid group provides a crucial handle for forming amides, esters, and other derivatives, allowing for the exploration of structure-activity relationships (SAR) and the optimization of pharmacokinetic properties. This strategic combination of functional groups creates a powerful platform for the development of new chemical entities with therapeutic value.
Anticipated Biological Activities and Mechanistic Insights
While direct studies on this compound derivatives are emerging, the extensive body of research on analogous oxazole structures allows for well-grounded predictions of their biological potential.
Antimicrobial Activity: A New Frontier Against Drug Resistance
The rise of multi-drug resistant pathogens presents a formidable challenge to global health. Oxazole derivatives have consistently demonstrated significant potential as novel antimicrobial agents.[3][6]
-
Prospective Mechanism of Action: The antimicrobial efficacy of oxazole derivatives is often attributed to their ability to interfere with essential cellular processes in bacteria and fungi. Some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[6] Others may disrupt cell wall synthesis or interfere with tRNA synthetase.[6] The 2-(dimethylamino) group could enhance membrane permeability or binding to specific bacterial enzymes, while the 5-carboxylic acid moiety and its derivatives could be tailored to target specific microbial proteins.
Anticancer Activity: Targeting the Hallmarks of Cancer
The development of novel anticancer agents with improved efficacy and reduced side effects is a critical goal in oncology research. Oxazole derivatives have shown promise in targeting various aspects of cancer cell biology.[7][8][9]
-
Prospective Mechanisms of Action:
-
Inhibition of Key Signaling Pathways: Oxazole derivatives have been reported to inhibit crucial signaling pathways involved in cancer cell proliferation and survival, such as the STAT3 pathway.[7][8]
-
Microtubule Disruption: Similar to some established chemotherapeutic agents, certain oxazole-containing compounds can interfere with microtubule dynamics, leading to cell cycle arrest and apoptosis.[7][8]
-
DNA Damage and Topoisomerase Inhibition: Some derivatives have been shown to induce DNA damage or inhibit topoisomerase enzymes, which are essential for DNA replication and repair in cancer cells.[7][8]
-
Kinase Inhibition: Protein kinases are key regulators of cellular processes and are often dysregulated in cancer. The oxazole scaffold can serve as a template for the design of potent kinase inhibitors.[7][8]
-
The this compound core offers a versatile platform to develop derivatives that can be optimized to target these and other anticancer mechanisms.
Synthesis and Derivatization Strategies
The synthesis of the core scaffold and its subsequent derivatization are critical steps in the drug discovery process.
Synthesis of the Core Scaffold: this compound
A plausible synthetic route to the core scaffold can be adapted from established methods for oxazole synthesis. A common approach involves the condensation of an appropriate α-haloketone with an amide.
Experimental Protocol: Synthesis of this compound
-
Step 1: Synthesis of Ethyl 2-chloro-3-oxobutanoate. This starting material can be synthesized through the chlorination of ethyl acetoacetate.
-
Step 2: Condensation with N,N-Dimethylurea. Ethyl 2-chloro-3-oxobutanoate is reacted with N,N-dimethylurea in the presence of a suitable base (e.g., sodium ethoxide) in a polar aprotic solvent (e.g., DMF) to form the oxazole ring.
-
Step 3: Hydrolysis. The resulting ethyl 2-(dimethylamino)-4-methyl-1,3-oxazole-5-carboxylate is then subjected to basic hydrolysis (e.g., using NaOH or KOH) followed by acidification to yield the desired this compound.
Derivatization of the 5-Carboxylic Acid Group
The carboxylic acid at the 5-position is a key functional group for generating a library of derivatives to explore structure-activity relationships.
Experimental Protocol: Amide Coupling
-
Activation of the Carboxylic Acid: The this compound is activated using a coupling reagent such as O-(benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium tetrafluoroborate (TBTU) or (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (HATU) in the presence of a non-nucleophilic base like diisopropylethylamine (DIPEA) in an anhydrous aprotic solvent (e.g., DMF or DCM).
-
Addition of the Amine: The desired primary or secondary amine is then added to the reaction mixture.
-
Reaction and Work-up: The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS). The product is then isolated and purified using standard techniques such as extraction and column chromatography.
In Vitro Biological Evaluation: A Step-by-Step Guide
A systematic in vitro evaluation is essential to determine the biological activity of the synthesized derivatives.
Antimicrobial Activity Assays
Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination
-
Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth.
-
Serial Dilution of Compounds: The test compounds are serially diluted in a 96-well microtiter plate.
-
Inoculation and Incubation: The microbial inoculum is added to each well, and the plate is incubated under appropriate conditions (e.g., 37°C for bacteria, 30°C for fungi) for 18-24 hours.
-
Determination of MIC: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Anticancer Activity Assays
Experimental Protocol: MTT Assay for Cytotoxicity
-
Cell Seeding: Cancer cells (e.g., HT-29, A549) are seeded in a 96-well plate and allowed to adhere overnight.[10]
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 48 or 72 hours).
-
MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well, and the plate is incubated for 2-4 hours to allow the formation of formazan crystals by viable cells.
-
Solubilization and Absorbance Reading: The formazan crystals are solubilized with a suitable solvent (e.g., DMSO), and the absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculation of IC50: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curve.
Visualizing the Path Forward: Workflow and Mechanistic Diagrams
Figure 1: A generalized workflow for the synthesis, biological evaluation, and optimization of this compound derivatives.
Figure 2: Potential anticancer mechanisms of action for this compound derivatives.
Quantitative Data Summary
| Compound Class | Biological Activity | Typical Assay | Reported Potency Range (General Oxazoles) | References |
| Oxazole Derivatives | Antibacterial | MIC | 4 - 64 µg/mL | [11] |
| Oxazole Derivatives | Antifungal | MIC | 8 - 64 µg/mL | [11] |
| Oxazole Derivatives | Anticancer | IC50 | Nanomolar to low micromolar | [7][8][11][12] |
Conclusion and Future Directions
The this compound scaffold represents a highly promising starting point for the development of novel therapeutic agents. The wealth of data on the biological activities of related oxazole derivatives provides a strong rationale for the exploration of this specific chemical space. The synthetic accessibility of the core and the ease of derivatization at the 5-carboxylic acid position make it an attractive target for medicinal chemists. Future research should focus on the synthesis and systematic biological evaluation of a diverse library of these derivatives to establish clear structure-activity relationships. Advanced studies, including mechanism of action elucidation and in vivo efficacy testing of lead compounds, will be crucial in translating the potential of this scaffold into tangible clinical benefits.
References
-
Der Pharma Chemica. 1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. [Link]
-
Indo American Journal of Pharmaceutical Sciences. a brief review on antimicrobial activity of oxazole derivatives. [Link]
-
International Journal of Pharmaceutical and Phytopharmacological Research. Review of Antimicrobial Activity of Oxazole. [Link]
-
Future Journal of Pharmaceutical Sciences. A comprehensive review on biological activities of oxazole derivatives. [Link]
-
Chemistry & Biology Interface. Antimicrobial and antimalarial evaluation of some novel 1,3-oxazole derivatives. [Link]
-
Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
PubMed. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. [Link]
-
ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
Taylor & Francis Online. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. [Link]
-
ResearchGate. Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides | Request PDF. [Link]
-
Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol. [Link]
-
PubMed. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents. [Link]
-
PubMed. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. [Link]
-
MDPI. Synthesis and Anticancer Activity of Novel Thiazole-5-Carboxamide Derivatives. [Link]
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. tandfonline.com [tandfonline.com]
- 3. iajps.com [iajps.com]
- 4. d-nb.info [d-nb.info]
- 5. cbijournal.com [cbijournal.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. benthamscience.com [benthamscience.com]
- 8. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Synthesis of a Series of Novel 2-Amino-5-substituted 1,3,4-oxadiazole and 1,3,4-thiadiazole Derivatives as Potential Anticancer, Antifungal and Antibacterial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
In vitro studies of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
This technical guide outlines a systematic and robust approach for the initial in vitro characterization of this compound. The proposed workflow, from basic physicochemical analysis to detailed mechanistic studies, is designed to provide a comprehensive understanding of the compound's biological potential. The hypothetical data presented illustrates a scenario where the compound emerges as a selective FGFR inhibitor, a promising result for further preclinical development. Rigorous adherence to these principles of in vitro pharmacology is essential for making informed decisions in the drug discovery pipeline, ultimately accelerating the journey of novel compounds from the laboratory to the clinic. [2]
References
-
In Vitro Assay Development Services - Charles River Laboratories. Charles River. [Link]
-
In Vitro Assays in Pharmacology: A Comprehensive Overview. IT Medical Team. [Link]
-
The Importance of In Vitro Assays. Visikol. [Link]
-
2-(Dimethylamino)oxazole-5-carboxylic acid. MySkinRecipes. [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. [Link]
-
Synthesis and Biological Activity of 2-(2-Amino-2-phenylethyl)-5-oxotetrahydrofuran-2-carboxylic Acid: A Microwave-Assisted 1,3-Dipolar Cycloaddition Approach. ResearchGate. [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives. PubMed. [Link]
-
Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol. Preprints.org. [Link]
-
Synthesis and biological activities of novel 2-amino-1,3-thiazole-4-carboxylic acid derivatives. ResearchGate. [Link]
-
2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives. ResearchGate. [Link]
-
Synthesis, Characterization, and in Vitro Anticancer Evaluation of 2-Aryl-4-Arylsulfonyl-5-RS-1,3-Oxazoles. Biointerface Research in Applied Chemistry. [Link]
-
An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. MDPI. [Link]
Unlocking Therapeutic Potential: A Technical Guide to Oxazole Carboxylic Acids and Their Molecular Targets
Introduction: The Oxazole Carboxylic Acid Scaffold - A Privileged Motif in Drug Discovery
The oxazole ring, a five-membered heterocycle containing nitrogen and oxygen, is a cornerstone of medicinal chemistry.[1] Its unique electronic properties, metabolic stability, and ability to engage in diverse non-covalent interactions with biological macromolecules make it a "privileged scaffold" in the design of novel therapeutics.[2][3][4][5][6] The incorporation of a carboxylic acid moiety further enhances the therapeutic potential of this scaffold, providing a key interaction point for many biological targets and improving pharmacokinetic properties. This technical guide offers an in-depth exploration of the key therapeutic targets of oxazole carboxylic acids, providing researchers, scientists, and drug development professionals with a comprehensive overview of their mechanisms of action, supporting quantitative data, and detailed experimental protocols for target validation.
Part 1: Targeting Angiogenesis - Oxazole Carboxylic Acids as VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a receptor tyrosine kinase that plays a pivotal role in angiogenesis, the formation of new blood vessels.[2] Dysregulation of VEGFR-2 signaling is a hallmark of many cancers, making it a prime therapeutic target.[2][5] Benzo[d]oxazole-4-carboxylic acid derivatives have emerged as potent inhibitors of VEGFR-2, demonstrating significant anti-angiogenic and anti-tumor activity.[4]
Mechanism of Action and Signaling Pathway
VEGF-A, a potent pro-angiogenic factor, binds to the extracellular domain of VEGFR-2, inducing receptor dimerization and autophosphorylation of specific tyrosine residues in the intracellular kinase domain.[2][7] This phosphorylation event triggers a cascade of downstream signaling pathways, including the Ras/Raf/MEK/ERK (MAPK) pathway and the PI3K/Akt pathway, which ultimately promote endothelial cell proliferation, migration, and survival.[2][7]
Benzo[d]oxazole-4-carboxylic acid inhibitors are ATP-competitive, binding to the ATP-binding pocket of the VEGFR-2 kinase domain.[5] The carboxylic acid group typically forms crucial hydrogen bonds with key amino acid residues in the hinge region of the kinase, such as Cys919, while the oxazole and its substituents occupy adjacent hydrophobic pockets, leading to potent and often selective inhibition.[4][8] This blockade of ATP binding prevents receptor autophosphorylation and abrogates downstream signaling, thereby inhibiting angiogenesis and suppressing tumor growth.
Diagram: VEGFR-2 Signaling Pathway and Point of Inhibition
Caption: Inhibition of VEGFR-2 by benzo[d]oxazole-4-carboxylic acid derivatives.
Quantitative Biological Data
The following table summarizes the in vitro inhibitory activity of selected benzo[d]oxazole derivatives against VEGFR-2 and cancer cell lines.
| Compound ID | 2-Aryl Substituent | VEGFR-2 IC50 (nM) | Cancer Cell Line | Cell Proliferation IC50 (µM) | Reference |
| 12l | 4-chloro-3-trifluoromethylphenyl | 97.38 | HepG2 | 10.50 | [8] |
| 12d | 4-tert-butylphenyl | 194.6 | HepG2 | 23.61 | [8] |
| 11b | 4-fluorophenyl | 57 | MCF-7 | 4.30 | [9] |
| 8d | 4-chlorophenyl | 55.4 | HepG2 | 2.43 | [10] |
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay
This protocol outlines a luminescence-based assay to determine the IC50 value of a test compound against recombinant human VEGFR-2.
Materials and Reagents:
-
Recombinant Human VEGFR-2 (GST-tagged)
-
5x Kinase Buffer
-
ATP
-
PTK Substrate (e.g., Poly(Glu,Tyr) 4:1)
-
Test Compound (Oxazole Carboxylic Acid Derivative)
-
Kinase-Glo® Luminescent Kinase Assay Kit
-
White, opaque 96-well plates
-
DMSO
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in 1x Kinase Buffer to create a range of concentrations for testing. The final DMSO concentration in the assay should not exceed 1%.
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and PTK substrate in sterile deionized water.
-
Plate Setup:
-
Add the master mixture to all wells of a 96-well plate.
-
Add the diluted test compound to the "Test Wells".
-
Add 1x Kinase Buffer with the same DMSO concentration to the "Positive Control" (no inhibitor) wells.
-
Add 1x Kinase Buffer to the "Blank" (no enzyme) wells.
-
-
Enzyme Addition: Add the diluted VEGFR-2 enzyme to the "Test Wells" and "Positive Control" wells. Add an equal volume of 1x Kinase Buffer to the "Blank" wells.
-
Incubation: Gently mix the plate and incubate at 30°C for 45 minutes.[3][11]
-
Detection:
-
Allow the plate and the Kinase-Glo® reagent to equilibrate to room temperature.
-
Add the Kinase-Glo® reagent to each well. .
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition: Measure the luminescence of each well using a microplate reader.
-
Data Analysis:
-
Subtract the "Blank" reading from all other readings.
-
Calculate the percent inhibition for each test compound concentration relative to the "Positive Control".
-
Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Part 2: Targeting Inflammation - Oxazole Carboxylic Acids as Modulators of Inflammatory Enzymes
Chronic inflammation is a key driver of numerous diseases, including arthritis, cardiovascular disease, and neurodegenerative disorders. Oxazole carboxylic acids have been shown to target several key enzymes involved in the inflammatory cascade.
Cyclooxygenase (COX) Inhibition
The non-steroidal anti-inflammatory drug (NSAID) Oxaprozin is a well-established example of an oxazole-containing propionic acid derivative.[3]
-
Mechanism of Action: Oxaprozin inhibits the cyclooxygenase (COX) enzymes, COX-1 and COX-2.[4][5] These enzymes are responsible for the conversion of arachidonic acid to prostaglandins, which are potent mediators of pain, fever, and inflammation.[5][12] By blocking prostaglandin synthesis, Oxaprozin exerts its analgesic, antipyretic, and anti-inflammatory effects.[5]
-
Therapeutic Application: It is primarily used for the management of osteoarthritis and rheumatoid arthritis.[3][12]
Diagram: COX Inhibition by Oxaprozin
Caption: Oxaprozin inhibits COX enzymes, blocking prostaglandin synthesis.
5-Lipoxygenase (5-LOX) and FLAP Inhibition
The 5-lipoxygenase (5-LOX) pathway is another important branch of arachidonic acid metabolism, leading to the production of leukotrienes, which are potent pro-inflammatory mediators, particularly in asthma and allergic reactions.[13]
-
Mechanism of Action: Certain 4,5-diaryl-isoxazole-3-carboxylic acid derivatives have been identified as potent inhibitors of leukotriene biosynthesis.[11] These compounds are thought to target the 5-lipoxygenase-activating protein (FLAP), which is essential for presenting arachidonic acid to the 5-LOX enzyme.[11]
-
Quantitative Data: The lead compounds 39 and 40 from one study potently inhibited cellular 5-LO product synthesis with an IC50 of 0.24 µM each.[11]
Part 3: Modulating Metabolic Pathways - Oxazole Carboxylic Acids in Metabolic Diseases
Metabolic disorders such as obesity, type 2 diabetes, and dyslipidemia represent a growing global health crisis. Oxazole carboxylic acids have shown promise in targeting key proteins involved in metabolic regulation.
Peroxisome Proliferator-Activated Receptor (PPAR) Agonism
Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that function as transcription factors regulating the expression of genes involved in glucose and lipid metabolism.[14]
-
Mechanism of Action: Novel oxazole-containing 1,3-dioxane-2-carboxylic acid derivatives have been designed as dual agonists for PPARα and PPARγ.[7] PPARα activation is associated with increased fatty acid oxidation and reduced plasma triglycerides, while PPARγ activation enhances insulin sensitivity and glucose uptake.[14][15]
-
Therapeutic Potential: Dual agonism offers a comprehensive approach to treating metabolic syndrome by simultaneously addressing dyslipidemia and hyperglycemia.[15] The lead compound 13b from a study demonstrated potent hypoglycemic, hypolipidemic, and insulin-sensitizing effects in animal models of diabetes and obesity.[7]
Fatty Acid Amide Hydrolase (FAAH) Inhibition
Fatty acid amide hydrolase (FAAH) is the primary enzyme responsible for the degradation of endocannabinoids like anandamide.[16] Inhibition of FAAH elevates endogenous anandamide levels, which can produce analgesic and anti-inflammatory effects.[16]
-
Mechanism of Action: α-Ketooxazole derivatives are potent, reversible inhibitors of FAAH.[16][17] The electrophilic ketone of the α-ketooxazole forms a reversible hemiketal with a serine nucleophile in the FAAH active site.[8] The oxazole ring and its substituents provide additional stabilizing interactions, contributing to high potency and selectivity.[8]
-
Quantitative Data: Exceptionally potent inhibitors have been developed, with Ki values in the picomolar range.[18] The incorporation of a C5-carboxylic acid on the oxazole ring has been shown to significantly increase selectivity for FAAH.[18]
Diacylglycerol Acyltransferase-1 (DGAT-1) Inhibition
Diacylglycerol acyltransferase-1 (DGAT-1) catalyzes the final step in triglyceride synthesis.[19] Inhibition of DGAT-1 is a promising strategy for the treatment of obesity and related metabolic disorders.[19]
-
Mechanism of Action: Carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamides have been identified as potent and selective DGAT-1 inhibitors.[19]
-
Quantitative Data: Compound 29 from a lead optimization study showed a DGAT-1 enzyme IC50 of 57 nM and demonstrated dose-dependent inhibition of weight gain in a diet-induced obesity rat model.[19]
Part 4: Combating Infectious Diseases - Antibacterial and Anti-Biofilm Potential
The rise of antibiotic resistance necessitates the discovery of novel antibacterial agents with new mechanisms of action. Oxazole-containing compounds have a history of use as antimicrobials, and recent research continues to explore their potential.
-
Antibacterial Activity: Various oxazole derivatives have demonstrated activity against a range of bacterial strains.[20][21][22] While the precise molecular targets for many newer oxazole carboxylic acids are still under investigation, their ability to inhibit bacterial growth is well-documented.
-
Anti-Biofilm Activity: Biofilms are structured communities of bacteria that are notoriously resistant to conventional antibiotics. Macrooxazoles, a class of 2,5-disubstituted oxazole-4-carboxylic acid derivatives isolated from a plant pathogenic fungus, have been shown to inhibit biofilm formation by Staphylococcus aureus.[23] Compounds 5 and 6 from this class inhibited biofilm formation by 79% and 76%, respectively, at a concentration of 250 µg/mL.[23]
Conclusion and Future Perspectives
The oxazole carboxylic acid scaffold is a remarkably versatile platform for the development of novel therapeutics targeting a wide array of diseases. From the well-established anti-inflammatory effects of COX inhibitors to the targeted anti-cancer activity of VEGFR-2 inhibitors and the multi-faceted potential in metabolic and infectious diseases, this chemical motif continues to yield promising drug candidates. The future of drug discovery with oxazole carboxylic acids lies in the continued exploration of structure-activity relationships, the application of computational modeling to design more potent and selective inhibitors, and the elucidation of novel biological targets. As our understanding of the molecular basis of disease deepens, the rational design of new oxazole carboxylic acid derivatives will undoubtedly lead to the development of next-generation therapies for some of the most pressing medical challenges.
References
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (n.d.). RSC Advances. [Link]
-
The Role of Oxaprozin in Modern Pain Management Strategies. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.[Link]
-
What is the mechanism of Oxaprozin? (2024, July 17). Patsnap Synapse. [Link]
-
Clinical Profile: Oxaprozin 600mg Tablets. (n.d.). Mylan N.V.[Link]
-
Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain. (2014). ACS Medicinal Chemistry Letters. [Link]
-
4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP). (2016, May 4). European Journal of Medicinal Chemistry. [Link]
-
Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists. (2008, August 1). Bioorganic & Medicinal Chemistry. [Link]
-
Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase. (2008). Journal of Medicinal Chemistry. [Link]
-
The Discovery and Development of Inhibitors of Fatty Acid Amide Hydrolase (FAAH). (2010). Chemical Reviews. [Link]
-
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (2008). Journal of Medicinal Chemistry. [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2022, December 30). ResearchGate. [Link]
-
Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics. (2005). Journal of the American Chemical Society. [Link]
-
Discovery of Orally Active Carboxylic Acid Derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as Potent Diacylglycerol acyltransferase-1 Inhibitors for the Potential Treatment of Obesity and Diabetes. (2011, April 14). Journal of Medicinal Chemistry. [Link]
-
Modified Benzoxazole-Based VEGFR-2 Inhibitors and Apoptosis Inducers: Design, Synthesis, and Anti-Proliferative Evaluation. (2023). Molecules. [Link]
-
Targeting Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2): Latest Insights on Synthetic Strategies. (2024). Molecules. [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025, June 1). An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Link]
-
Synthesis and Biological Evaluation of N-Aryl-5-aryloxazol-2-amine Derivatives as 5-Lipoxygenase Inhibitors. (2015, June 3). Chemical & Pharmaceutical Bulletin. [Link]
-
Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors. (2010, November 1). Bioorganic & Medicinal Chemistry. [Link]
-
View of Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives | Journal of Drug Delivery and Therapeutics. (2023). Journal of Drug Delivery and Therapeutics. [Link]
-
Discovery of Novel Piperidinyl-Based Benzoxazole Derivatives as Anticancer Agents Targeting VEGFR-2 and c-Met Kinases. (2024). Molecules. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. (2019, February 4). Future Journal of Pharmaceutical Sciences. [Link]
-
Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. (2025, August 10). ResearchGate. [Link]
-
Novel 1,2,4-oxadiazole compounds as PPAR-α ligand agonists. (2023). RSC Medicinal Chemistry. [Link]
-
Insight on development of oxazole and imidazole derivatives as COX inhibitors with anti-inflammatory effects. (2025). Journal of Molecular Structure. [Link]
-
Development of Heterocyclic PPAR Ligands for Potential Therapeutic Applications. (2022). Molecules. [Link]
-
Synthesis, In Silico and In Vitro Evaluation of Antimicrobial and Toxicity Features of New 4-[(4-Chlorophenyl)sulfonyl]benzoic Acid Derivatives. (2022). Molecules. [Link]
-
Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators. (2015). Current Medicinal Chemistry. [Link]
-
Sulfonylthiadiazoles with an unusual binding mode as partial dual peroxisome proliferator-activated receptor (PPAR) γ/δ agonists with high potency and in vivo efficacy. (2011, April 4). Journal of Medicinal Chemistry. [Link]
-
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma. (2020, November 24). Molecules. [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025, February 19). RSC Medicinal Chemistry. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. m.youtube.com [m.youtube.com]
- 3. nbinno.com [nbinno.com]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. What is the mechanism of Oxaprozin? [synapse.patsnap.com]
- 6. repository.aaup.edu [repository.aaup.edu]
- 7. Design and synthesis of novel oxazole containing 1,3-dioxane-2-carboxylic acid derivatives as PPAR alpha/gamma dual agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Discovery of a Potent, Selective, and Efficacious Class of Reversible α-Ketoheterocycle Inhibitors of Fatty Acid Amide Hydrolase Effective as Analgesics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. 4,5-Diarylisoxazol-3-carboxylic acids: A new class of leukotriene biosynthesis inhibitors potentially targeting 5-lipoxygenase-activating protein (FLAP) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Articles [globalrx.com]
- 13. Synthesis and evaluation of benzoxazole derivatives as 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Medicinal Chemistry and Actions of Dual and Pan PPAR Modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Discovery of MK-4409, a Novel Oxazole FAAH Inhibitor for the Treatment of Inflammatory and Neuropathic Pain - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Optimization of α-Ketooxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Discovery of orally active carboxylic acid derivatives of 2-phenyl-5-trifluoromethyloxazole-4-carboxamide as potent diacylglycerol acyltransferase-1 inhibitors for the potential treatment of obesity and diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. mdpi.com [mdpi.com]
- 23. Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed [pubmed.ncbi.nlm.nih.gov]
The Oxazole Scaffold: A Technical Guide to Synthesis, Discovery, and Application in Medicinal Chemistry
For Researchers, Scientists, and Drug Development Professionals
Authored by: [Your Name/Gemini], Senior Application Scientist
Abstract
The oxazole nucleus, a five-membered aromatic heterocycle containing nitrogen and oxygen, stands as a cornerstone in modern medicinal chemistry.[1][2] Its unique electronic properties and ability to engage in diverse non-covalent interactions with biological targets have cemented its role as a privileged scaffold in drug discovery.[1][2][3][4][5] This guide provides a comprehensive technical overview of the discovery and synthesis of novel oxazole compounds. We will delve into the foundational synthetic methodologies, explore contemporary advancements, and discuss the critical aspects of pharmacological evaluation and structure-activity relationship (SAR) studies that drive the development of potent and selective therapeutic agents.
The Enduring Significance of the Oxazole Core in Drug Discovery
The oxazole motif is not merely a synthetic curiosity; it is a recurring structural feature in a multitude of natural products and clinically approved drugs.[6] Its value lies in its bioisosteric relationship with other key functional groups, such as esters and amides, allowing for the fine-tuning of pharmacokinetic and pharmacodynamic properties.[7] Oxazole-containing compounds have demonstrated a remarkable breadth of biological activities, including anticancer, anti-inflammatory, antibacterial, antifungal, antiviral, and antidiabetic properties.[2][3][4][8]
The planarity and aromaticity of the oxazole ring, with its sp2 hybridized carbon and nitrogen atoms, contribute to its ability to participate in π-π stacking interactions within enzyme active sites and receptor binding pockets.[1] The presence of both a hydrogen bond acceptor (nitrogen) and a weakly basic character akin to pyridine further enhances its potential for specific molecular recognition.[1][9]
Foundational Synthetic Strategies for the Oxazole Ring
The construction of the oxazole core has been a subject of extensive research, leading to the development of several robust and versatile synthetic methods. Understanding the mechanisms behind these classic reactions is fundamental for any researcher in this field.
Robinson-Gabriel Synthesis
One of the earliest and most reliable methods for synthesizing 2,5-disubstituted oxazoles is the Robinson-Gabriel synthesis.[10][11] This reaction involves the cyclization and dehydration of an α-acylamino ketone.[9][10][12][13]
Causality of Experimental Choices: The choice of a strong dehydrating agent, such as sulfuric acid or phosphorus pentachloride, is critical to drive the reaction towards the formation of the aromatic oxazole ring by eliminating water.[9] The reaction is typically heated to provide the necessary activation energy for the intramolecular cyclization.
Experimental Protocol: Synthesis of 2,5-Diphenyloxazole via Robinson-Gabriel Synthesis
-
Acylation: To a solution of α-aminoacetophenone hydrochloride (1 mmol) in pyridine (5 mL), add benzoyl chloride (1.1 mmol) dropwise at 0 °C.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Pour the mixture into ice-cold water and extract with ethyl acetate.
-
Wash the organic layer with 1M HCl, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure to obtain the α-acylamino ketone.
-
Cyclodehydration: To the crude α-acylamino ketone (1 mmol), add concentrated sulfuric acid (2 mL) at 0 °C.
-
Stir the mixture at room temperature for 1 hour and then heat at 60 °C for 2 hours.
-
Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash with water, and recrystallize from ethanol to afford 2,5-diphenyloxazole.
Mechanism Visualization:
Caption: Fischer Oxazole Synthesis Workflow.
Van Leusen Oxazole Synthesis
A more modern and highly versatile method is the Van Leusen oxazole synthesis, which constructs 5-substituted oxazoles from aldehydes and tosylmethyl isocyanide (TosMIC). [14][15][16][17]This reaction proceeds under mild, basic conditions and is valued for its high yields and broad substrate scope. [3][4] Causality of Experimental Choices: TosMIC is a unique reagent possessing an acidic methylene group, an isocyanide carbon, and a good leaving group (tosyl group). [14][15]The base (e.g., potassium carbonate) deprotonates the active methylene group of TosMIC, generating a nucleophile that attacks the aldehyde.
Experimental Protocol: Synthesis of 5-Phenyloxazole via Van Leusen Synthesis
-
To a stirred solution of benzaldehyde (1 mmol) and TosMIC (1.1 mmol) in methanol (10 mL), add potassium carbonate (1.5 mmol).
-
Heat the reaction mixture to reflux for 2 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature and add water (20 mL).
-
Extract the product with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield 5-phenyloxazole.
Mechanism Visualization:
Caption: Van Leusen Oxazole Synthesis Mechanism.
Modern Synthetic Approaches and Green Chemistry
While classic methods remain valuable, the field is continually evolving towards more efficient, sustainable, and diversity-oriented synthetic strategies.
Metal-Catalyzed Syntheses
Recent advancements have seen the rise of metal-catalyzed reactions for oxazole synthesis. For instance, copper(II) triflate has been used to catalyze the reaction between diazoketones and amides to furnish 2,4-disubstituted oxazoles. [1]Palladium and copper catalysts are employed in direct arylation reactions to create substituted oxazoles. [14]One-pot Suzuki-Miyaura coupling reactions have also been developed for the synthesis of 2,4,5-trisubstituted oxazoles. [1][14]
Green Chemistry Approaches
In line with the principles of green chemistry, methods utilizing ultrasound irradiation and deep eutectic solvents (DES) have been reported to accelerate reaction times and improve yields. [14]Microwave-assisted synthesis has also emerged as a powerful tool for the rapid and efficient synthesis of oxazole derivatives. [14]
Pharmacological Evaluation and Structure-Activity Relationships (SAR)
The synthesis of novel oxazole compounds is intrinsically linked to their biological evaluation. Understanding the relationship between a molecule's structure and its biological activity is paramount for rational drug design.
Key Biological Activities
As previously mentioned, oxazoles exhibit a wide array of pharmacological effects. Some prominent examples include:
-
Anticancer Activity: Many oxazole derivatives have shown potent anticancer activity by targeting various mechanisms, such as tubulin polymerization, signal transducer and activator of transcription 3 (STAT3), and G-quadruplexes. [18][19]* Anti-inflammatory Activity: Oxazole-containing compounds, such as the non-steroidal anti-inflammatory drug (NSAID) Oxaprozin, act by inhibiting cyclooxygenase (COX) enzymes. [20][21]* Antibacterial and Antifungal Activity: The oxazole scaffold is present in several natural and synthetic antimicrobial agents. [5][22]
Structure-Activity Relationship (SAR) Studies
Systematic modification of the substituents on the oxazole ring is a key strategy in lead optimization. For example, in a series of α-keto oxazole inhibitors of fatty acid amide hydrolase (FAAH), SAR studies revealed that substitution on the C2 acyl side chain significantly impacts potency. [23] Table 1: Illustrative SAR Data for FAAH Inhibitors
| Compound | C2-Acyl Side Chain | Kᵢ (nM) |
| 5c | 1-Naphthyl | 2.6 |
| 5hh | 3-Cl-Phenyl | 0.9 |
| 11j | Ethylbiphenyl | 0.75 |
Data adapted from a study on α-keto oxazole inhibitors of FAAH. [23] The data in Table 1 clearly demonstrates how modifications to a specific part of the oxazole-containing molecule can lead to significant improvements in inhibitory activity.
Future Perspectives
The field of oxazole synthesis and discovery continues to be a vibrant area of research. Future efforts will likely focus on:
-
Development of Novel Catalytic Systems: The discovery of more efficient and selective catalysts for oxazole synthesis will enable the construction of increasingly complex molecular architectures.
-
Application of Flow Chemistry: Continuous flow synthesis offers advantages in terms of safety, scalability, and reproducibility, and its application to oxazole synthesis is a promising avenue.
-
Integration of Computational Chemistry: In silico screening and molecular modeling will play an increasingly important role in the rational design of novel oxazole-based therapeutic agents.
-
Exploration of New Biological Targets: The inherent versatility of the oxazole scaffold will undoubtedly lead to the discovery of compounds that modulate novel biological pathways and targets.
Conclusion
The oxazole ring is a privileged scaffold in medicinal chemistry, with a rich history of synthetic development and a bright future in drug discovery. A thorough understanding of the fundamental synthetic methodologies, coupled with an appreciation for modern advancements and the principles of SAR, is essential for researchers aiming to harness the full potential of this remarkable heterocycle. This guide has provided a technical framework for the discovery and synthesis of novel oxazole compounds, with the goal of empowering scientists to contribute to the next generation of innovative therapeutics.
References
-
Fischer oxazole synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Cogent Chemistry, 8(1). Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 336-348. Retrieved from [Link]
-
Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Van Leusen reaction. (n.d.). In Wikipedia. Retrieved from [Link]
-
Van Leusen Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry, 144, 829-844. Retrieved from [Link]
-
Bioisosteric Replacement Strategy for the Synthesis of 1-azacyclic Compounds With High Affinity for the Central Nicotinic Cholinergic Receptors. (1996). Journal of Medicinal Chemistry, 39(26), 5137-5145. Retrieved from [Link]
-
5-Iii) Sem 4 | PDF. (n.d.). Scribd. Retrieved from [Link]
-
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. (2008). Journal of Medicinal Chemistry, 51(22), 7167-7183. Retrieved from [Link]
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594. Retrieved from [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules, 25(7), 1594. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2023). Indian Journal of Pharmaceutical Sciences, 85(2), 336-348. Retrieved from [Link]
-
Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. (2025). RSC Medicinal Chemistry. Retrieved from [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2018, May 18). SlideShare. Retrieved from [Link]
-
A Review on Chemical Synthesis and Biological Activities of Oxazole derivatives. (2024). International Journal of Medical and Pharmaceutical Research, 5(6), 33-49. Retrieved from [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2025). Medicinal Chemistry. Retrieved from [Link]
-
Assessing oxazole bioisosteres as mutasynthons on the rhizoxin assembly line. (2012). Angewandte Chemie International Edition, 51(7), 1635-1639. Retrieved from [Link]
-
Oxazole Synthesis from Acetylenes and Nitriles. (2017, July 18). Scientific Update. Retrieved from [Link]
-
Synthesis, Characterization, and Anti-inflammatory activity of Some Novel Oxazole Derivatives. (2023). Journal of Drug Delivery and Therapeutics, 13(1), 26-28. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry, 22(10), 1897-1915. Retrieved from [Link]
-
Fischer oxazole synthesis. (2023, September 20). YouTube. Retrieved from [Link]
-
Robinson–Gabriel synthesis. (n.d.). In Wikipedia. Retrieved from [Link]
-
Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors. (2024). Scientific Reports, 14(1), 24982. Retrieved from [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. (2015). Der Pharma Chemica, 7(5), 169-182. Retrieved from [Link]
-
Fischer oxazole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science. Retrieved from [Link]
-
Oxadiazoles as ester bioisosteric replacements in compounds related to disoxaril. Antirhinovirus activity. (1994). Journal of Medicinal Chemistry, 37(15), 2421-2436. Retrieved from [Link]
-
Oxazole | PPTX. (2018, May 18). SlideShare. Retrieved from [Link]
-
Design, synthesis and biological evaluation of novel oxazole derivatives as potential hypoglycemic agents. (2024). Bioorganic & Medicinal Chemistry, 114, 117961. Retrieved from [Link]
-
Bioisosteric replacement of central 1,2,4-oxadiazole ring of high affinity CB2 ligands by regioisomeric 1,3,4-oxadiazole ring. (2014). RSC Advances, 4(38), 19835-19842. Retrieved from [Link]
-
Structure activity relationship of synthesized compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(6), 962-969. Retrieved from [Link]
-
Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors. (2021). ACS Medicinal Chemistry Letters, 12(6), 962-969. Retrieved from [Link]
-
Oxadiazole isomers: all bioisosteres are not created equal. (2017). MedChemComm, 8(2), 351-356. Retrieved from [Link]
-
Marketed drugs containing oxazole. (n.d.). ResearchGate. Retrieved from [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. ijmpr.in [ijmpr.in]
- 6. researchgate.net [researchgate.net]
- 7. Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. jddtonline.info [jddtonline.info]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. synarchive.com [synarchive.com]
- 11. courseware.cutm.ac.in [courseware.cutm.ac.in]
- 12. scribd.com [scribd.com]
- 13. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 14. ijpsonline.com [ijpsonline.com]
- 15. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 16. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 17. Van Leusen Reaction | NROChemistry [nrochemistry.com]
- 18. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benthamscience.com [benthamscience.com]
- 20. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 21. Pharmacological investigations of newly synthesized oxazolones and imidazolones as COX-2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 22. derpharmachemica.com [derpharmachemica.com]
- 23. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (CAS 1367952-05-3): A Research Primer
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Landscape of a Novel Research Chemical
As scientists and drug development professionals, we often encounter chemical entities that, while commercially available, lack a significant footprint in published literature. 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (CAS 1367952-05-3) is one such molecule. This guide is structured to provide a comprehensive framework for researchers interested in this compound. In the absence of specific published data for this exact molecule, this document will leverage established knowledge of the broader class of 2-amino-oxazole derivatives to infer potential properties, reactivity, and biological significance. We will outline general methodologies for synthesis, characterization, and safe handling, thereby providing a robust starting point for any research endeavor involving this compound. Our commitment is to scientific integrity; therefore, this guide will clearly distinguish between established principles for the compound class and the necessary exploratory steps required for this specific molecule.
Core Compound Analysis: Structure and Inferred Physicochemical Properties
This compound is a heterocyclic compound featuring a 1,3-oxazole ring, a five-membered aromatic ring containing one oxygen and one nitrogen atom. This core is substituted with a dimethylamino group at the 2-position and a carboxylic acid group at the 5-position.
Molecular Structure:
Caption: Chemical structure of this compound.
Table 1: Physicochemical Properties
| Property | Value/Prediction | Source/Method |
| CAS Number | 1367952-05-3 | Public Record |
| Molecular Formula | C₆H₈N₂O₃ | Public Record |
| Molecular Weight | 156.14 g/mol | Calculated |
| Appearance | Typically an off-white to brown crystalline powder.[1] | Inferred from similar compounds |
| Solubility | Predicted to be soluble in methanol and other polar organic solvents.[1] | Inferred from similar compounds |
| pKa | The carboxylic acid moiety will be acidic, while the dimethylamino group will be basic. Exact pKa values require experimental determination. | Chemical Principles |
| Storage | Store in a cool, dry, well-ventilated area in a tightly sealed container.[1][2] | General Laboratory Practice |
Synthesis Strategies: A Roadmap for Preparation
Conceptual Synthetic Workflow:
Caption: A generalized workflow for the synthesis of oxazole derivatives.
Plausible Synthetic Routes:
One of the most common and versatile methods for oxazole synthesis is the Robinson-Gabriel synthesis , which involves the cyclization of an α-acylaminoketone. Another relevant approach is the reaction of an α-haloketone with an amide.
Proposed Step-by-Step Methodology (Hypothetical):
-
Step 1: Preparation of an α-haloketone precursor. This would likely involve the halogenation of a suitable β-ketoester, which would ultimately provide the carboxylic acid functionality at the 5-position.
-
Step 2: Reaction with N,N-dimethylurea. The α-haloketone can then be reacted with N,N-dimethylurea, which serves as the source of the 2-(dimethylamino) group.
-
Step 3: Cyclization. The intermediate from Step 2 would then be subjected to cyclization conditions, often involving a dehydrating agent or heat, to form the oxazole ring.
-
Step 4: Hydrolysis. If the synthesis was carried out using an ester of the carboxylic acid, a final hydrolysis step would be required to yield the target this compound.
-
Step 5: Purification. The final product would require purification, likely through recrystallization or column chromatography.
Note on Experimental Design: The development of a specific protocol would necessitate careful optimization of reaction conditions, including solvent, temperature, and reaction time. It is crucial to monitor the reaction progress using techniques such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Characterization and Analytical Protocols
Once synthesized, the identity and purity of this compound must be rigorously confirmed. The following analytical techniques are standard for the characterization of novel organic compounds.
Table 2: Analytical Methods for Structural Elucidation and Purity Assessment
| Technique | Expected Observations and Purpose |
| ¹H NMR | The proton NMR spectrum would be expected to show a singlet for the two methyl groups of the dimethylamino moiety, and a singlet for the proton on the oxazole ring. The proton of the carboxylic acid may be a broad singlet. The exact chemical shifts would need to be determined experimentally. |
| ¹³C NMR | The carbon NMR spectrum would provide information on the number of unique carbon atoms in the molecule, including the carbonyl carbon of the carboxylic acid and the carbons of the oxazole ring and dimethylamino group. |
| Mass Spectrometry | Mass spectrometry (e.g., ESI-MS) would be used to determine the molecular weight of the compound and to provide evidence of its elemental composition through high-resolution mass spectrometry (HRMS). |
| Infrared (IR) Spectroscopy | The IR spectrum should show characteristic absorption bands for the C=O stretch of the carboxylic acid, the C=N and C-O stretches of the oxazole ring, and the C-N stretch of the dimethylamino group. |
| Melting Point | A sharp melting point range would be indicative of a pure crystalline solid.[1] |
| Elemental Analysis | Provides the percentage composition of carbon, hydrogen, and nitrogen, which can be compared to the calculated values for the proposed structure. |
Potential Biological Activity and Applications: An Outlook Based on Structure-Activity Relationships
While no specific biological activity has been reported for this compound, the oxazole scaffold is a well-known "privileged structure" in medicinal chemistry, appearing in numerous biologically active compounds. The presence of the 2-amino group and the carboxylic acid suggests several potential areas of investigation.
Inferred Structure-Activity Relationship (SAR) Insights:
-
The 2-Amino Group: The 2-amino-oxazole motif is present in a variety of compounds with demonstrated biological activities, including antibacterial and anticancer properties. The dimethylamino group in the target compound may influence its basicity, solubility, and ability to form hydrogen bonds with biological targets.
-
The Carboxylic Acid: The carboxylic acid at the 5-position provides a handle for forming salts to improve solubility and bioavailability. It can also act as a key interacting group with biological targets, forming hydrogen bonds or ionic interactions. Furthermore, it can serve as a bioisostere for other acidic functional groups.
-
The Oxazole Core: The aromatic oxazole ring can participate in π-stacking interactions with biological macromolecules and serves as a rigid scaffold to orient the key functional groups.
Potential Therapeutic Areas for Investigation:
-
Antibacterial Agents: Many 2-amino-oxazole derivatives have shown promise as antibacterial agents.
-
Anticancer Agents: The oxazole ring is a core component of several anticancer drug candidates.
-
Anti-inflammatory Agents: Certain oxazole derivatives have demonstrated anti-inflammatory properties.
Experimental Workflow for Biological Screening:
Caption: A general workflow for the biological evaluation of a novel chemical entity.
Safety and Handling
As with any research chemical for which toxicological data is not available, this compound should be handled with care. The following precautions are based on the safety data sheets of structurally similar oxazole carboxylic acids.[2][3][4][5]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[3]
-
Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust.[2]
-
Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.[4]
-
Ingestion: Do not ingest. If swallowed, seek medical attention.
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations.[3]
Conclusion and Future Directions
This compound represents an under-explored area of chemical space. Its structure, containing the privileged oxazole core and key functional groups, suggests its potential as a valuable building block in medicinal chemistry and materials science. This guide provides a foundational understanding and a practical framework for researchers to begin their investigation of this compound. The lack of existing data presents a unique opportunity for novel discoveries. Future research should focus on developing a reliable synthetic protocol, thoroughly characterizing the compound, and exploring its potential biological activities through systematic screening. Such efforts will undoubtedly contribute to a deeper understanding of the structure-activity relationships of 2-amino-oxazole derivatives and may lead to the development of new therapeutic agents or functional materials.
References
-
Exploring The Synthesis And Characterization Of Novel Oxazole Derivatives And Its Biological Activity. Journal of Pharmaceutical Negative Results. [Link]
Sources
Methodological & Application
Application Note & Experimental Protocol: A Proposed Synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Authored by: A Senior Application Scientist
Abstract
This document provides a detailed, research-grade experimental protocol for the proposed synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug development. Lacking a direct literature precedent for this specific molecule, this guide synthesizes established principles of oxazole ring formation to outline a robust and logical synthetic strategy. The protocol is designed for researchers and scientists in organic synthesis and drug discovery, offering a comprehensive workflow from starting materials to the purified target compound. This guide emphasizes the rationale behind the chosen synthetic route and experimental conditions, ensuring both technical accuracy and practical utility in a laboratory setting.
Introduction and Scientific Rationale
The oxazole scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active compounds and natural products. The unique electronic and steric properties of the oxazole ring enable it to serve as a versatile pharmacophore, engaging with various biological targets. The specific target of this protocol, this compound, incorporates two key functional groups: a 2-dimethylamino group, which can act as a hydrogen bond acceptor and influence the molecule's basicity and solubility, and a 5-carboxylic acid group, which provides a handle for further derivatization or can act as a key interacting moiety with biological receptors.
Given the absence of a directly reported synthesis for this compound in the surveyed literature, this protocol proposes a logical and feasible synthetic pathway based on well-established methods for constructing substituted oxazoles. The proposed synthesis adapts the principles of the Robinson-Gabriel synthesis, which involves the cyclization and dehydration of an α-acylamino ketone. In this tailored approach, we will utilize a suitably substituted starting material that incorporates the dimethylamino functionality from the outset, leading to the formation of the desired 2-substituted oxazole.
Proposed Synthetic Pathway
The proposed synthesis proceeds in two main stages:
-
Acylation: Reaction of ethyl 3-bromo-2-oxopropanoate with N,N-dimethylurea to form an α-acylamino ketone intermediate.
-
Cyclization and Dehydration: Intramolecular cyclization of the intermediate, followed by dehydration to yield the ethyl ester of the target compound.
-
Saponification: Hydrolysis of the resulting ethyl ester to afford the final this compound.
This approach is predicated on the known reactivity of α-haloketones with amides and ureas to form oxazole precursors.
Experimental Workflow Diagram
The following diagram illustrates the proposed synthetic workflow.
Caption: Proposed workflow for the synthesis of this compound.
Detailed Experimental Protocol
4.1. Materials and Reagents
| Reagent | Formula | M.W. ( g/mol ) | CAS No. | Supplier (Example) |
| Ethyl 3-bromo-2-oxopropanoate | C₅H₇BrO₃ | 195.01 | 615-84-9 | Sigma-Aldrich |
| N,N-Dimethylurea | C₃H₈N₂O | 88.11 | 96-31-1 | Sigma-Aldrich |
| Potassium Carbonate (anhydrous) | K₂CO₃ | 138.21 | 584-08-7 | Sigma-Aldrich |
| Acetonitrile (anhydrous) | CH₃CN | 41.05 | 75-05-8 | Sigma-Aldrich |
| Phosphorus Oxychloride | POCl₃ | 153.33 | 10025-87-3 | Sigma-Aldrich |
| Dichloromethane (DCM) | CH₂Cl₂ | 84.93 | 75-09-2 | Sigma-Aldrich |
| Saturated Sodium Bicarbonate Solution | NaHCO₃(aq) | - | - | - |
| Magnesium Sulfate (anhydrous) | MgSO₄ | 120.37 | 7487-88-9 | Sigma-Aldrich |
| Lithium Hydroxide (monohydrate) | LiOH·H₂O | 41.96 | 1310-66-3 | Sigma-Aldrich |
| Tetrahydrofuran (THF) | C₄H₈O | 72.11 | 109-99-9 | Sigma-Aldrich |
| Hydrochloric Acid (1M) | HCl(aq) | - | - | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | 141-78-6 | Sigma-Aldrich |
| Hexanes | - | - | - | Sigma-Aldrich |
4.2. Step-by-Step Procedure
Step 1: Synthesis of Ethyl 2-(1,1-dimethylureido)-3-oxopropanoate (Acylation)
-
To a dry 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add N,N-dimethylurea (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile (100 mL).
-
Stir the suspension at room temperature for 15 minutes.
-
Slowly add a solution of ethyl 3-bromo-2-oxopropanoate (1.0 eq) in anhydrous acetonitrile (20 mL) to the suspension via a dropping funnel over 30 minutes.
-
Heat the reaction mixture to reflux (approximately 82°C) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the mobile phase).
-
After completion, cool the reaction mixture to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude intermediate. This intermediate can be used in the next step without further purification or can be purified by column chromatography on silica gel if necessary.
Step 2: Synthesis of Ethyl 2-(Dimethylamino)-1,3-oxazole-5-carboxylate (Cyclization and Dehydration)
-
CAUTION: This step uses phosphorus oxychloride, which is highly corrosive and reacts violently with water. Perform this reaction in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE).
-
To the crude intermediate from Step 1 in a dry 250 mL round-bottom flask, cautiously add phosphorus oxychloride (5.0 eq) at 0°C (ice bath).
-
After the addition is complete, slowly warm the reaction mixture to room temperature and then heat to reflux (approximately 105°C) for 2-3 hours. The reaction should be monitored by TLC.
-
Cool the reaction mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring.
-
Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford ethyl 2-(dimethylamino)-1,3-oxazole-5-carboxylate as a pure compound.
Step 3: Synthesis of this compound (Saponification)
-
Dissolve the purified ethyl ester from Step 2 (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).
-
Add lithium hydroxide monohydrate (2.0 eq) to the solution and stir at room temperature for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.
-
Remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with ethyl acetate to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and acidify to pH 2-3 by the slow addition of 1M hydrochloric acid. A precipitate should form.
-
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield this compound.[1]
Characterization
The structure and purity of the final product should be confirmed by standard analytical techniques, including:
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure and the presence of all expected functional groups.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
-
High-Performance Liquid Chromatography (HPLC): To assess the purity of the final product.
Safety Precautions
-
All experimental procedures should be carried out in a well-ventilated fume hood.
-
Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn at all times.
-
Phosphorus oxychloride is highly corrosive and toxic. Handle with extreme care.
-
Ethyl 3-bromo-2-oxopropanoate is a lachrymator and should be handled with care.
Discussion and Causality
The choice of a two-step cyclization-saponification sequence is a common and effective strategy for the synthesis of carboxylic acids when the corresponding esters are more readily accessible. The use of N,N-dimethylurea as a starting material directly installs the desired dimethylamino group at the 2-position of the oxazole ring. The Robinson-Gabriel synthesis and related methods are well-established for the formation of the oxazole core from α-acylamino ketones.[2] Phosphorus oxychloride is a powerful dehydrating agent commonly used to facilitate the cyclization and dehydration of the acylamino ketone intermediate to form the aromatic oxazole ring. The final saponification step is a standard procedure for the hydrolysis of esters to carboxylic acids under basic conditions.
Conclusion
This application note provides a detailed and scientifically grounded protocol for the proposed synthesis of this compound. By leveraging established principles of oxazole synthesis, this guide offers a practical and logical pathway for obtaining this novel compound for further research and development in medicinal chemistry and related fields.
References
- Synthesis and Transformations of Derivatives of 2-Aryl-5-(3,5-dimethyl-1H-pyrazol-1-yl)-1,3-oxazole-4-carboxylic Acid.Russian Journal of General Chemistry, 80(11), 2358-2365. [Link: https://www.researchgate.net/publication/233966085_Synthesis_and_Transformations_of_Derivatives_of_2-Aryl-5-35-dimethyl-1H-pyrazol-1-yl-13-oxazole-4-carboxylic_Acid]
- Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol.Research Square, 2023. [Link: https://www.researchsquare.com/article/rs-3401551/v1]
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.The Journal of Organic Chemistry, 89(12), 8534-8547. [Link: https://pubs.acs.org/doi/10.1021/acs.joc.4c00316]
- Synthesis of 1,3-oxazoles.Organic Chemistry Portal. [Link: https://www.organic-chemistry.org/synthesis/heterocycles/oxazoles.shtm]
- Synthesis, Reactions and Medicinal Uses of Oxazole.Pharmaguideline. [Link: https://www.pharmaguideline.com/2022/07/synthesis-reactions-and-medicinal-uses-of-oxazole.html]
- Convenient one-pot synthesis of 2-oxazolines from carboxylic acids.Chemical & Pharmaceutical Bulletin, 56(12), 1735-1737. [Link: https://pubmed.ncbi.nlm.nih.gov/19043250/]
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis.Molecules, 25(7), 1689. [Link: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7179124/]
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives.Google Patents, US7408069B2. [Link: https://patents.google.
Sources
Application Note & Protocols: High-Purity Isolation of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
An Application Note from the Gemini Science Division
**Abstract
This document provides a comprehensive technical guide for the purification of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound of interest in pharmaceutical and materials science research.[1] The molecule's amphoteric nature, possessing both a basic dimethylamino group and an acidic carboxylic acid moiety, presents unique challenges and opportunities for purification. This guide details three primary methodologies—acid-base extraction, optimized column chromatography, and recrystallization—designed to yield a final product of high purity. We emphasize the rationale behind procedural choices, offering protocols that are both effective and self-validating for researchers, scientists, and drug development professionals.
Introduction: Understanding the Purification Challenge
This compound is a bifunctional molecule. The carboxylic acid group provides an acidic handle (pKa ~3-5), while the dimethylamino group and the oxazole ring nitrogen confer basic properties. This duality dictates the purification strategy. Crude synthetic mixtures may contain a variety of impurities, including unreacted starting materials, reagents, and side-products that can be acidic, basic, or neutral.
The primary challenges in purifying oxazole carboxylic acids include:
-
Compound Instability: The oxazole ring can be susceptible to hydrolytic ring-opening, particularly under harsh acidic or basic conditions or upon interaction with highly active stationary phases like silica gel.[2]
-
High Polarity & Zwitterionic Character: The presence of both acidic and basic centers can lead to zwitterion formation, increasing polarity and complicating separation by traditional chromatographic techniques.
-
Difficult-to-Remove Byproducts: Certain synthetic routes may generate byproducts with polarities similar to the target compound, making separation challenging.[2]
This guide presents a multi-step workflow designed to overcome these challenges, beginning with a robust bulk purification method and proceeding to finer polishing techniques.
Physicochemical Properties & Initial Analysis
A thorough understanding of the target compound's properties is critical for designing an effective purification scheme.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [1][3] |
| Molecular Weight | 156.14 g/mol | [1] |
| Appearance | White to Yellow Solid | [3] |
| Storage Conditions | Room temperature, sealed, dry | [1] |
Pre-Purification Analysis (Trustworthiness Pillar): Before commencing purification, it is imperative to analyze the crude reaction mixture. Techniques such as Thin-Layer Chromatography (TLC), ¹H NMR, and LC-MS provide critical information on the number and nature of impurities, allowing for a more targeted purification strategy.
Primary Purification: pH-Mediated Selective Extraction
Acid-base extraction is the most powerful initial step for purifying this compound. It leverages the carboxylic acid's ability to form a water-soluble salt in a basic aqueous solution, thereby separating it from neutral and basic organic-soluble impurities.[4]
Causality and Experimental Choices
The choice of base is critical. A weak base, such as sodium bicarbonate (NaHCO₃), is strong enough to deprotonate the carboxylic acid but not so strong as to cause hydrolysis of the oxazole ring or react with other less acidic protons.[5][6] This selective deprotonation transfers the target compound into the aqueous phase as its sodium salt, leaving non-acidic impurities behind in the organic phase.[7] Subsequent acidification of the aqueous layer reprotonates the carboxylate, causing the neutral, less water-soluble carboxylic acid to precipitate, allowing for its isolation.[2][4]
Sources
- 1. 2-(Dimethylamino)oxazole-5-carboxylic acid [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. This compound | 1367952-05-3 [sigmaaldrich.cn]
- 4. vernier.com [vernier.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. people.chem.umass.edu [people.chem.umass.edu]
- 7. Acid–base extraction - Wikipedia [en.wikipedia.org]
Application Notes & Protocols: A Strategic Guide to the Biological Screening of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Introduction: Deconstructing the Target Molecule for a Rational Screening Approach
The compound 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid presents a compelling scaffold for biological investigation. Its structure is a composite of three key functional groups: a 1,3-oxazole ring, a dimethylamino group, and a carboxylic acid moiety. The oxazole ring is a privileged heterocycle found in numerous natural products and synthetic compounds with a wide spectrum of therapeutic activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2][3] The carboxylic acid group can facilitate interactions with biological targets through hydrogen bonding and salt bridges, and is a key feature in many metabolic pathways.[4] This structural combination suggests a high potential for bioactivity, warranting a systematic and multi-tiered screening strategy to elucidate its therapeutic potential.
This guide provides a comprehensive, field-proven framework for researchers, scientists, and drug development professionals to conduct a thorough biological evaluation of this molecule. The approach is designed as a logical cascade, moving from broad, high-throughput primary screens to more focused, mechanism-of-action-oriented secondary assays. The causality behind each experimental choice is explained to empower the researcher with not just a protocol, but a strategic mindset for hit identification and validation.
Part 1: Preliminary Compound Management & Characterization
Before any biological screening, robust characterization of the test article is paramount for data integrity and reproducibility.
1.1. Solubility and Stability Assessment:
-
Rationale: The compound's solubility dictates the appropriate vehicle for biological assays and the maximum achievable concentration. Stability testing ensures the compound does not degrade under experimental conditions (e.g., in aqueous buffer, under light, over time), which would lead to false-negative results.
-
Protocol:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% dimethyl sulfoxide (DMSO).
-
Determine solubility in various aqueous buffers relevant to planned assays (e.g., PBS, cell culture media). Serially dilute the DMSO stock into the buffer, visually inspecting for precipitation and using nephelometry for quantitative assessment.
-
Assess stability by incubating the compound in the chosen assay buffer at 37°C for the maximum duration of a planned experiment (e.g., 72 hours). Use HPLC or LC-MS to quantify the parent compound at various time points (0, 24, 48, 72 hours) and check for the appearance of degradation products.
-
1.2. Purity Analysis:
-
Rationale: Impurities can have their own biological activities, leading to false-positive "hits."
-
Protocol:
-
Utilize High-Performance Liquid Chromatography (HPLC) with UV detection and/or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the purity of the compound.
-
A purity level of >95% is considered standard for initial screening campaigns.
-
Part 2: The Screening Cascade: From Broad Phenotypes to Specific Targets
A tiered approach is the most efficient method for screening, conserving resources by using broad, cost-effective assays first to identify general bioactivity before committing to more complex and expensive assays.[5]
Caption: A strategic workflow for the biological screening of novel compounds.
Primary Screening Protocols
-
Principle: This is a critical first step to determine the compound's intrinsic toxicity and establish a safe concentration range for subsequent cell-based assays. The MTT assay is a colorimetric method that measures cellular metabolic activity, an indicator of cell viability.[6] The Lactate Dehydrogenase (LDH) assay measures plasma membrane damage by quantifying LDH released from damaged cells into the supernatant.[7]
-
Cell Lines: A non-cancerous cell line (e.g., HEK293) and at least one cancer cell line (e.g., HeLa or MCF-7) should be used to get an early indication of selectivity.[8]
-
Methodology (MTT Assay):
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight at 37°C, 5% CO₂.
-
Compound Treatment: Prepare a serial dilution of the test compound (e.g., from 0.1 µM to 100 µM). Remove the old media and add 100 µL of fresh media containing the compound to the respective wells. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Mitochondrial reductases in viable cells will convert the MTT to purple formazan crystals.[6]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the half-maximal inhibitory concentration (IC₅₀).
| Parameter | Description |
| Cell Lines | HEK293 (non-cancerous), MCF-7 (breast cancer) |
| Compound Conc. | 0.1, 0.3, 1, 3, 10, 30, 100 µM |
| Incubation Time | 48 hours |
| Positive Control | Doxorubicin (0.01 to 10 µM) |
| Endpoint | Absorbance at 570 nm |
| Calculated Value | IC₅₀ (µM) |
| Caption: Example parameters for an initial MTT cytotoxicity screen. |
-
Principle: The oxazole moiety is present in several antimicrobial agents. A primary screen for antimicrobial activity is therefore well-justified. The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[9]
-
Microbial Panel:
-
Gram-positive: Staphylococcus aureus (e.g., ATCC 25923)
-
Gram-negative: Escherichia coli (e.g., ATCC 25922)
-
Fungus: Candida albicans (e.g., ATCC 90028)
-
-
Methodology (Broth Microdilution):
-
Compound Preparation: In a 96-well plate, perform a two-fold serial dilution of the test compound in an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for yeast).[9] The concentration range should typically span from 256 µg/mL down to 0.5 µg/mL.
-
Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a 0.5 McFarland standard. Dilute this suspension in broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the wells.
-
Inoculation: Add the microbial inoculum to each well containing the diluted compound. Include a positive control (no compound) and a negative control (no microbes).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria or 24-48 hours for yeast.
-
Data Acquisition: The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth.[9][10] This can be assessed visually or by measuring absorbance at 600 nm.
-
Secondary Screening Protocols
If the primary screens yield a "hit" (e.g., selective cytotoxicity towards a cancer cell line, or potent antimicrobial activity), the following more specific assays should be employed.
-
Rationale: If the compound shows selective cytotoxicity against cancer cells, the next logical step is to investigate its mechanism. Oxazole derivatives have been shown to inhibit various cancer-related targets, including protein kinases and DNA topoisomerases, and can induce apoptosis.[2][3]
-
Assay 1: Cell Proliferation Panel:
-
Principle: Expand the cytotoxicity testing to a broader panel of cancer cell lines (e.g., NCI-60 panel) to identify a potential spectrum of activity.
-
-
Assay 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining):
-
Principle: To determine if the observed cytotoxicity is due to programmed cell death (apoptosis) or necrosis. Annexin V binds to phosphatidylserine, which translocates to the outer cell membrane during early apoptosis, while Propidium Iodide (PI) stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells).
-
Methodology:
-
Treat cancer cells with the compound at its IC₅₀ and 2x IC₅₀ concentrations for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend cells in Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and PI.
-
Incubate in the dark for 15 minutes.
-
Analyze the cells by flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic populations.
-
-
-
Rationale: Chronic inflammation is linked to numerous diseases. Screening for anti-inflammatory properties is a valuable endeavor. A common in vitro model uses lipopolysaccharide (LPS) to stimulate pro-inflammatory cytokine production in monocytic cells.[11][12]
-
Principle: This assay measures the ability of the compound to inhibit the release of Tumor Necrosis Factor-alpha (TNF-α), a key pro-inflammatory cytokine, from LPS-stimulated human monocytic cells (THP-1).[11]
-
Methodology:
-
Cell Differentiation: Differentiate THP-1 monocytes into macrophage-like cells by treating them with Phorbol 12-myristate 13-acetate (PMA) for 48 hours.
-
Pre-treatment: Replace the media with fresh media containing various non-toxic concentrations of the test compound. Incubate for 1-2 hours.
-
Stimulation: Stimulate the cells with LPS (e.g., 100 ng/mL) for 4-6 hours to induce TNF-α production. Include an unstimulated control and an LPS-only control. A known anti-inflammatory agent like Dexamethasone can be used as a positive control.
-
Supernatant Collection: Collect the cell culture supernatant.
-
Cytokine Quantification: Measure the concentration of TNF-α in the supernatant using a commercial Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.
-
Data Analysis: Calculate the percentage inhibition of TNF-α release compared to the LPS-only control. Determine the IC₅₀ value for cytokine inhibition.
-
-
Rationale: Many drugs function by inhibiting specific enzymes. The structure of the test compound makes it a candidate for inhibiting various enzyme classes. High-throughput screening (HTS) is the standard method for screening large compound libraries against enzyme targets.[13][14][15]
-
Principle: A general HTS approach involves using a biochemical assay where the enzyme's activity produces a detectable signal (e.g., fluorescence, luminescence). The ability of the test compound to reduce this signal indicates inhibition.
-
Target Selection: Based on the activities of known oxazole-containing drugs, kinases and proteases are high-priority target classes.[5][14]
-
Methodology (General Kinase HTS using a Fluorescence-based Assay):
-
Assay Setup: In a 384-well plate, add the kinase, its specific peptide substrate, and ATP.
-
Compound Addition: Add the test compound at a fixed concentration (e.g., 10 µM).
-
Reaction: Incubate at room temperature to allow the phosphorylation reaction to proceed.
-
Detection: Add a detection solution containing antibodies that specifically recognize the phosphorylated substrate, often linked to a fluorescence resonance energy transfer (FRET) or fluorescence polarization (FP) system.
-
Data Acquisition: Read the plate on a suitable plate reader. A decrease in the signal (relative to a no-inhibitor control) indicates enzyme inhibition.
-
Hit Confirmation: "Hits" from the primary screen (typically >50% inhibition) are re-tested in a dose-response format to confirm activity and determine their IC₅₀.
-
Caption: Mechanism of a typical fluorescence-based kinase inhibition assay.
Conclusion
This structured guide provides a robust and logical pathway for the comprehensive biological screening of this compound. By starting with fundamental assessments of cytotoxicity and broad antimicrobial activity, researchers can make data-driven decisions on which therapeutic avenues to pursue more deeply. The subsequent secondary screens for anticancer, anti-inflammatory, and enzyme inhibitory activities are designed to narrow down the mechanism of action and validate the compound as a potential hit for a specific therapeutic target. Adherence to these self-validating protocols, complete with appropriate controls, will ensure the generation of high-quality, reproducible data, paving the way for potential lead optimization and further drug development.
References
- Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations.National Institutes of Health (NIH).
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds.BenchChem.
- High-Throughput Inhibitor Assays and Screening.Creative Enzymes.
- Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents.PubMed.
- High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel.Lab on a Chip (RSC Publishing).
- In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors.PubMed.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.ACS Publications.
- High-Throughput Screening for the Discovery of Enzyme Inhibitors.PubMed.
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.Taylor & Francis Online.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.PubMed.
- High-throughput Enzyme Screening.Creative Enzymes.
- In vitro pharmacological screening methods for anti-inflammatory agents.ResearchGate.
- Antimicrobial Efficacy Screening.Microchem Laboratory.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.Bentham Science.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.International Journal of Pharmaceutical Research and Applications (IJPRA).
- (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay.ResearchGate.
- Cytotoxicity Assays.Thermo Fisher Scientific - US.
- Methods for in vitro evaluating antimicrobial activity: A review.PubMed Central (PMC).
- (PDF) Methods for screening and evaluation of antimicrobial activity: a review of protocols, advantages and limitations.ResearchGate.
- Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.PubMed Central (PMC).
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. benthamscience.com [benthamscience.com]
- 4. Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. ijprajournal.com [ijprajournal.com]
- 7. Cytotoxicity Assays | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. researchgate.net [researchgate.net]
- 9. Methods for in vitro evaluating antimicrobial activity: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Development of an in vitro screening assay to test the antiinflammatory properties of dietary supplements and pharmacologic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. In vitro testing for anti-inflammatory properties of compounds employing peripheral blood mononuclear cells freshly isolated from healthy donors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 14. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. High-throughput Enzyme Screening [creative-enzymes.com]
Application Notes and Protocols for Determining the Antimicrobial Activity of Oxazole Derivatives
Introduction: The Growing Imperative for Novel Antimicrobial Agents
The relentless rise of multidrug-resistant (MDR) pathogens presents a formidable challenge to global health. This escalating crisis necessitates the discovery and development of new antimicrobial agents with novel mechanisms of action. Among the promising candidates are oxazole derivatives, a class of heterocyclic organic compounds.[1][2] Oxazoles are a significant heterocyclic nucleus known to interact with a variety of biological targets, including enzymes and proteins, and exhibit a wide spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.[3][4][5]
The evaluation of these novel compounds requires robust, standardized, and reproducible methods to determine their efficacy against clinically relevant microorganisms. This guide provides detailed protocols for assessing the antimicrobial activity of oxazole derivatives, focusing on the determination of Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). These protocols are grounded in standards set by the Clinical and Laboratory Standards Institute (CLSI) to ensure data integrity and comparability across different research settings.[6][7]
Core Principles: Bacteriostatic vs. Bactericidal Activity
Understanding the nature of a compound's antimicrobial effect is fundamental. This is defined by two key parameters:
-
Minimum Inhibitory Concentration (MIC): The lowest concentration of an antimicrobial agent that prevents the visible in vitro growth of a microorganism after overnight incubation.[8][9] This metric identifies the potency of a compound in inhibiting bacterial proliferation (bacteriostatic activity).
-
Minimum Bactericidal Concentration (MBC): Following the MIC test, the MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11] This assay is essential to determine if a compound is bactericidal (kills bacteria) or merely bacteriostatic (inhibits growth).[8]
An agent is generally considered bactericidal if the MBC is no more than four times its MIC (MBC/MIC ratio ≤ 4).[11][12] A higher ratio suggests that the agent is primarily bacteriostatic .[13] This distinction is critical for drug development, as bactericidal agents are often preferred for treating severe infections, particularly in immunocompromised patients.[11]
Part 1: Foundational Assays for Antimicrobial Efficacy
This section details the most common and foundational assays for screening and quantifying the antimicrobial activity of novel compounds like oxazole derivatives.
Agar Disk Diffusion (Kirby-Bauer) Method
The disk diffusion method is a widely used qualitative technique to assess the antimicrobial activity of a compound.[14] It is based on the principle that an antibiotic-impregnated disk placed on an inoculated agar surface will diffuse into the agar, creating a concentration gradient. If the organism is susceptible, a clear zone of no growth, known as the "zone of inhibition," will appear around the disk.[15]
-
Medium: Mueller-Hinton Agar (MHA) is the standard medium recommended by CLSI for routine susceptibility testing of non-fastidious bacteria.[16] Its composition is well-defined, supports the growth of most common pathogens, and has minimal interaction with the antimicrobial agents being tested.
-
Inoculum Standardization: The turbidity of the bacterial suspension must be standardized to a 0.5 McFarland standard. This ensures a consistent and reproducible bacterial lawn, which is critical for accurate zone size measurement.[16][17] An inoculum that is too light or too heavy will result in erroneously large or small inhibition zones, respectively.
-
Disk Placement: Disks must be placed firmly on the agar to ensure complete contact but should not be moved once placed, as diffusion begins immediately.[18] A minimum distance between disks is required to prevent the overlapping of inhibition zones.[15]
Caption: Workflow for the Agar Disk Diffusion (Kirby-Bauer) Assay.
-
Inoculum Preparation: From a pure culture (18-24 hours old), select 3-5 isolated colonies and suspend them in sterile saline. Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 × 10⁸ CFU/mL. This can be done visually against a Wickerham card or using a photometric device.[15][17]
-
Plate Inoculation: Within 15 minutes of standardization, dip a sterile cotton swab into the adjusted inoculum. Remove excess fluid by pressing the swab against the inside wall of the tube.[15][18] Swab the entire surface of a Mueller-Hinton agar plate evenly in three directions, rotating the plate approximately 60 degrees between each streaking to ensure a uniform lawn of growth.[18][19]
-
Disk Application: Allow the plate surface to dry for 3-5 minutes, but no more than 15 minutes.[18] Using sterile forceps, place paper disks impregnated with known concentrations of the oxazole derivatives onto the agar surface. Gently press each disk to ensure complete contact.[15] A maximum of 12 disks can be placed on a 150 mm plate and 6 on a 100 mm plate.[15]
-
Incubation: Invert the plates and incubate them at 35°C ± 2°C for 16-24 hours.[14]
-
Result Measurement: After incubation, measure the diameter of the zone of inhibition for each disk in millimeters (mm) using a ruler or caliper.[18]
| Compound ID | Concentration (µ g/disk ) | Zone of Inhibition (mm) vs. S. aureus | Zone of Inhibition (mm) vs. E. coli |
| Oxazole-A | 10 | 18 | 0 |
| Oxazole-A | 30 | 25 | 12 |
| Oxazole-B | 30 | 15 | 16 |
| Ciprofloxacin | 5 | 30 | 32 |
Broth Microdilution for Minimum Inhibitory Concentration (MIC)
The broth microdilution method is the gold standard for determining the MIC of an antimicrobial agent quantitatively.[8][18] The assay involves challenging a standardized bacterial inoculum with two-fold serial dilutions of the test compound in a 96-well microtiter plate. The MIC is the lowest concentration that shows no visible growth.[20]
-
Medium: Cation-Adjusted Mueller-Hinton Broth (CAMHB) is the CLSI-recommended medium.[21] The concentrations of divalent cations (Ca²⁺ and Mg²⁺) are standardized as they can significantly affect the activity of certain antimicrobial agents.
-
Serial Dilution: A two-fold serial dilution provides a logarithmic concentration gradient, allowing for precise determination of the MIC value across a wide range of concentrations.
-
Controls: Including a positive control (broth + inoculum, no drug) and a negative control (broth only) in every plate is essential to validate the assay.[8] The positive control confirms the viability of the inoculum, while the negative control confirms the sterility of the medium.
Caption: Workflow for the Broth Microdilution MIC Assay.
-
Plate Preparation: Add 50 µL of sterile CAMHB to wells 2 through 12 of a 96-well microtiter plate.
-
Compound Dilution: Add 100 µL of the oxazole derivative stock solution (at 2x the highest desired final concentration) to well 1. Perform a two-fold serial dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, until well 10. Discard 50 µL from well 10. Wells 11 (positive control) and 12 (negative control) receive no compound.
-
Inoculum Preparation: Prepare a 0.5 McFarland standard suspension as described for the disk diffusion assay. Dilute this suspension in CAMHB to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the wells.[19]
-
Inoculation: Within 15-30 minutes of preparation, add 50 µL of the final diluted inoculum to wells 1 through 11. Add 50 µL of sterile CAMHB to well 12 (negative control). The final volume in each well will be 100 µL.
-
Incubation: Cover the plate and incubate at 35°C for 16-20 hours in ambient air.[19]
-
Reading the MIC: After incubation, examine the plate for turbidity. The MIC is the lowest concentration of the oxazole derivative at which there is no visible growth (i.e., the first clear well).[20]
| Compound ID | Test Organism | MIC (µg/mL) |
| Oxazole-A | S. aureus | 4 |
| Oxazole-A | E. coli | >64 |
| Oxazole-B | S. aureus | 16 |
| Oxazole-B | E. coli | 8 |
| Vancomycin | S. aureus | 1 |
| Ciprofloxacin | E. coli | 0.25 |
Part 2: Determining Bactericidal Activity
Minimum Bactericidal Concentration (MBC) Assay
The MBC assay is a crucial follow-up to the MIC test to determine whether a compound is bactericidal.[12] It is determined by sub-culturing the contents of the clear wells from the MIC plate onto antibiotic-free agar to enumerate surviving bacteria.[22]
-
Subculture Source: Aliquots are taken from the MIC well and at least two more concentrated wells to confirm the killing effect and rule out a single anomalous result.[10]
-
Agar Medium: A non-selective, antibiotic-free agar (like Tryptic Soy Agar or Blood Agar) is used to allow any viable bacteria to grow.
-
Quantification: The goal is to determine the concentration that results in a ≥99.9% (or 3-log₁₀) reduction in CFU/mL compared to the starting inoculum count.[11] This is the standard definition of bactericidal activity.
Sources
- 1. iajps.com [iajps.com]
- 2. ijmpr.in [ijmpr.in]
- 3. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 4. d-nb.info [d-nb.info]
- 5. repository.aaup.edu [repository.aaup.edu]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. fda.gov [fda.gov]
- 8. emerypharma.com [emerypharma.com]
- 9. idexx.dk [idexx.dk]
- 10. microchemlab.com [microchemlab.com]
- 11. grokipedia.com [grokipedia.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. microbe-investigations.com [microbe-investigations.com]
- 14. Disk Diffusion Method for Antibiotic Susceptibility Test - Creative Biolabs [live-biotherapeutic.creative-biolabs.com]
- 15. hardydiagnostics.com [hardydiagnostics.com]
- 16. medicallabnotes.com [medicallabnotes.com]
- 17. youtube.com [youtube.com]
- 18. asm.org [asm.org]
- 19. Antimicrobial Susceptibility Testing - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 21. webstore.ansi.org [webstore.ansi.org]
- 22. bmglabtech.com [bmglabtech.com]
Anticancer activity screening of substituted oxazoles
An in-depth guide to the design and execution of a robust screening cascade for identifying and characterizing novel substituted oxazoles with anticancer potential.
APPLICATION NOTE & PROTOCOL GUIDE
Topic: Anticancer Activity Screening of Substituted Oxazoles Audience: Researchers, Scientists, and Drug Development Professionals
Introduction: The Promise of Oxazole Derivatives in Oncology
The 1,3-oxazole ring is a five-membered heterocycle that has emerged as a "privileged scaffold" in medicinal chemistry. Its unique structural and electronic properties allow it to engage in diverse non-covalent interactions with various biological targets, making it a cornerstone for the development of novel therapeutics.[1][2][3] In oncology, substituted oxazoles have garnered significant attention for their potent activity against a wide array of cancer cell lines, including those resistant to conventional chemotherapies.[1]
The anticancer efficacy of these compounds stems from their ability to modulate multiple, critical cellular pathways.[4][5] Documented mechanisms of action include the inhibition of tubulin polymerization which disrupts microtubule dynamics and induces cell cycle arrest, the inhibition of protein kinases that govern cell growth, and the targeting of DNA-related enzymes like topoisomerases.[4][5][6] A common downstream consequence of these actions is the induction of apoptosis, or programmed cell death, a primary goal for many cancer therapies.[5][7]
This guide provides a comprehensive, field-proven framework for the systematic screening and evaluation of novel substituted oxazoles. It details a hierarchical strategy, from high-throughput primary screening to in-depth mechanistic studies, designed to identify promising lead candidates for further drug development.
Section 1: The Hierarchical Screening Strategy
A successful screening campaign requires a logical, multi-tiered approach to efficiently manage a library of compounds and generate high-quality, actionable data. This hierarchical workflow ensures that resources are focused on the most promising candidates, progressively building a deeper understanding of their biological activity. The process begins with a broad screen for cytotoxicity and funnels down to specific mechanistic assays.
Caption: Hierarchical workflow for anticancer screening of oxazoles.
Section 2: Primary Screening - Assessing Cytotoxicity
The initial goal is to identify which compounds in the library possess cytotoxic or cytostatic activity against cancer cells. The MTT assay is a robust, inexpensive, and high-throughput colorimetric assay widely used for this purpose.[8]
Causality Behind the Method: The MTT assay measures the metabolic activity of a cell population.[9] NAD(P)H-dependent cellular oxidoreductase enzymes, which are primarily active in the mitochondria of viable cells, reduce the yellow tetrazolium salt (MTT) into a purple formazan product.[9] The amount of formazan produced is directly proportional to the number of living, metabolically active cells, thus providing a reliable measure of cell viability.[10]
Protocol 2.1: MTT Assay for Cell Viability
Materials:
-
Substituted oxazole compounds, dissolved in DMSO (e.g., 10 mM stock).
-
Cancer cell lines (e.g., a panel representing different cancer types like MCF-7 (breast), HCT116 (colon), A549 (lung)). The NCI-60 panel provides a standardized platform for broader screening.[11][12]
-
Complete cell culture medium.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution: 5 mg/mL in sterile PBS.[13]
-
Solubilization solution: e.g., DMSO or a solution of 10% SDS in 0.01 M HCl.
-
Sterile 96-well flat-bottom plates.
-
Positive control (e.g., Doxorubicin).
-
Microplate reader (absorbance at 570-590 nm).
Procedure:
-
Cell Seeding: Trypsinize and count cells. Seed cells into a 96-well plate at a pre-determined optimal density (typically 5,000-10,000 cells/well in 100 µL of medium) and incubate for 24 hours at 37°C, 5% CO₂ to allow for attachment.[8][13]
-
Compound Treatment: Prepare serial dilutions of the oxazole compounds in culture medium. Remove the old medium from the cells and add 100 µL of the compound-containing medium to the respective wells. Include a vehicle control (DMSO, final concentration ≤0.5%) and a positive control.
-
Incubation: Incubate the plate for 48 to 72 hours at 37°C, 5% CO₂.
-
MTT Addition: Add 10-20 µL of the 5 mg/mL MTT solution to each well (final concentration ~0.5 mg/mL) and incubate for an additional 2-4 hours, until purple formazan crystals are visible.[10][14]
-
Solubilization: Carefully remove the medium. Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[13]
-
Data Acquisition: Place the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[13] Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) using non-linear regression analysis.
Data Presentation: Summarize the results in a table for clear comparison of compound potency.
| Compound ID | Cancer Cell Line | IC₅₀ (µM) |
| Oxazole-001 | MCF-7 | 7.5 |
| Oxazole-001 | HCT116 | 12.2 |
| Oxazole-002 | MCF-7 | 0.8 |
| Oxazole-002 | HCT116 | 1.1 |
| Doxorubicin | MCF-7 | 0.5 |
| Doxorubicin | HCT116 | 0.9 |
Section 3: Secondary Screening - Elucidating the Mechanism of Cell Death
Compounds that demonstrate potent cytotoxicity (i.e., low IC₅₀ values) are selected as "hits" and advanced to secondary screening. The primary objective here is to determine if the observed cell death is due to apoptosis, a controlled and desirable mechanism for an anticancer agent.
Apoptosis Pathways Overview: Apoptosis can be initiated via two main routes: the extrinsic (death receptor-mediated) and the intrinsic (mitochondrial) pathways. Both pathways converge on the activation of executioner caspases, such as Caspase-3 and Caspase-7, which then cleave a host of cellular substrates, leading to the characteristic morphological changes of apoptosis.[15][16]
Caption: Converging pathways of apoptosis induction.
Protocol 3.1: Apoptosis Detection by Annexin V/PI Staining
Causality Behind the Method: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V is a protein that has a high affinity for PS and, when conjugated to a fluorophore (e.g., FITC), can identify these early apoptotic cells. Propidium iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells but can enter late-stage apoptotic and necrotic cells where membrane integrity is lost.[17] Using these two stains together with flow cytometry allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations.[18][19]
Materials:
-
Hit oxazole compounds.
-
Treated and untreated cells.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, PI, and 10X Binding Buffer).
-
Cold 1X PBS.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and treat with the hit oxazole compound at its IC₅₀ and 2x IC₅₀ concentration for a predetermined time (e.g., 24 or 48 hours). Include a vehicle control.
-
Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize. Combine all cells from each well and centrifuge at ~500 x g for 5 minutes.
-
Washing: Discard the supernatant and wash the cell pellet twice with cold 1X PBS, centrifuging between washes.[17][19]
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of approximately 1 x 10⁶ cells/mL.[18]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI solution. Gently vortex.[18]
-
Incubation: Incubate the tubes for 15-20 minutes at room temperature in the dark.[18]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately (within 1 hour) by flow cytometry.[18]
Data Interpretation: The flow cytometry data is typically displayed as a quadrant plot:
-
Lower-Left (Annexin V- / PI-): Live, healthy cells.
-
Lower-Right (Annexin V+ / PI-): Early apoptotic cells.
-
Upper-Right (Annexin V+ / PI+): Late apoptotic or necrotic cells.
-
Upper-Left (Annexin V- / PI+): Necrotic cells (often due to mechanical damage).
A significant increase in the percentage of cells in the lower-right and upper-right quadrants compared to the vehicle control confirms the induction of apoptosis.
Protocol 3.2: Caspase-3/7 Activity Assay
Causality Behind the Method: This assay directly measures the activity of the key executioner caspases, Caspase-3 and Caspase-7. The Caspase-Glo® 3/7 assay utilizes a proluminescent substrate containing the DEVD tetrapeptide sequence, which is specifically recognized and cleaved by active Caspase-3 and -7.[20] This cleavage releases a substrate for luciferase, generating a luminescent signal that is directly proportional to the amount of active caspase in the sample.[20][21] The "add-mix-measure" format makes it ideal for high-throughput analysis.[20]
Materials:
-
Caspase-Glo® 3/7 Assay Kit (Promega or similar).
-
Treated and untreated cells in a white-walled 96-well plate.
-
Luminometer.
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate and treat with oxazole compounds as described for the MTT assay (Protocol 2.1).
-
Reagent Preparation: Reconstitute the Caspase-Glo® 3/7 substrate with the provided buffer according to the manufacturer's protocol and allow it to equilibrate to room temperature.[22]
-
Assay Execution: Remove the plate from the incubator and allow it to equilibrate to room temperature. Add a volume of Caspase-Glo® 3/7 Reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).[21]
-
Incubation: Mix the contents on a plate shaker at 300-500 rpm for 30 seconds. Incubate at room temperature for 1 to 3 hours.
-
Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
-
Data Analysis: Subtract the background luminescence (from wells with medium only) and normalize the signal of treated cells to the vehicle control. A dose-dependent increase in luminescence indicates activation of Caspase-3 and -7.
Section 4: Confirmatory & Mechanistic Studies
To further validate the apoptotic mechanism and begin exploring the upstream pathways, Western blotting is an invaluable technique.[15] It allows for the detection of specific proteins and their cleavage products, providing a snapshot of the apoptotic signaling cascade.[16]
Key Apoptotic Markers for Western Blot Analysis:
-
Caspases: Detect the cleavage of pro-caspases (e.g., Caspase-3, -8, -9) into their smaller, active fragments.[16][23]
-
PARP (Poly (ADP-ribose) polymerase): One of the main substrates of active Caspase-3. Detection of the cleaved PARP fragment (~89 kDa) is a hallmark of apoptosis.[24]
-
Bcl-2 Family Proteins: Analyze the expression levels of pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins to infer the involvement of the intrinsic pathway.[23][24]
A detailed Western blot protocol is beyond the scope of this guide, but the general workflow involves preparing cell lysates, separating proteins by SDS-PAGE, transferring them to a membrane, and probing with specific primary and secondary antibodies.[15]
Section 5: Structure-Activity Relationship (SAR) and Lead Optimization
The data generated from the screening cascade is crucial for establishing a Structure-Activity Relationship (SAR). SAR studies analyze how changes in the chemical structure of the substituted oxazoles affect their biological activity.[25][26][27] By comparing the IC₅₀ values and apoptotic induction capacity of different analogs, researchers can identify key chemical moieties that are essential for potency and those that can be modified to improve properties.
Furthermore, early-stage in silico or in vitro ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling can be integrated at this stage.[28][29][30] This helps ensure that lead candidates not only have high potency but also possess favorable drug-like properties, increasing their chances of success in later preclinical development.[5][31]
Conclusion and Future Directions
This guide outlines a systematic and robust methodology for the screening of substituted oxazoles to identify novel anticancer agents. The hierarchical approach, from broad cytotoxicity screening to specific apoptosis and mechanistic assays, provides a clear and efficient path from a compound library to a validated hit. The causality-driven protocols and emphasis on appropriate controls ensure the generation of reliable and interpretable data. The resulting SAR insights are fundamental for guiding the rational design of next-generation oxazole derivatives with enhanced efficacy and improved pharmacological profiles, paving the way for future preclinical and clinical investigation.[32]
References
-
Kriplani, D., et al. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. PMC. [Link]
-
ResearchGate. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. [Link]
-
Wang, L., et al. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. PubMed. [Link]
-
Sharma, H., et al. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. PubMed. [Link]
-
OUCI. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an…. [Link]
-
Raza, H., et al. In vitro assays and techniques utilized in anticancer drug discovery. PubMed. [Link]
-
Cytion. Screening Anticancer Drugs with NCI Lines. [Link]
-
Saini, P., et al. A Review on in-vitro Methods for Screening of Anticancer Drugs. [Link]
-
Noble Life Sciences. In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. [Link]
-
Kitaeva, K.V., et al. Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. Frontiers in Bioengineering and Biotechnology. [Link]
-
AstraZeneca. Large-scale Pan-cancer Cell Line Screening Identifies Actionable and Effective Drug Combinations. PMC - NIH. [Link]
-
MDPI. Oxazolo[5,4-d]pyrimidines as Anticancer Agents: A Comprehensive Review of the Literature Focusing on SAR Analysis. [Link]
-
protocols.io. Caspase 3/7 Activity. [Link]
-
Singh, A., et al. A comprehensive review on preliminary screening models for the evaluation of anti-cancer agents. [Link]
-
Gazdar, A.F., et al. Cancer Cell Lines for Drug Discovery and Development. AACR Journals. [Link]
-
Kaur, K., et al. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. PubMed. [Link]
-
Abbkine. Technical Manual Caspase 3/7 Activity Assay Kit. [Link]
-
NIH. Determination of Caspase Activation by Western Blot. PubMed. [Link]
-
ResearchGate. MTT Proliferation Assay Protocol. [Link]
-
NIH. Cell Viability Assays - Assay Guidance Manual. NCBI Bookshelf. [Link]
-
Bio-Rad Antibodies. Analysis by Western Blotting - Apoptosis. [Link]
-
ResearchGate. Which proteins expression should I check by western blot for confirmation of apoptosis?. [Link]
-
PubMed. Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions. [Link]
-
MDPI. Molecular Docking/ADME-TOX-Based Analysis for New Anti-Colorectal Cancer Through Peroxiredoxin 1 Inhibition. [Link]
-
Reaction Biology. ADME-Tox. [Link]
-
PubMed. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights. [Link]
-
ResearchGate. Structure-activity relationship (SAR) study and design strategies of nitrogen-containing heterocyclic moieties for their anticancer activities. [Link]
-
Drug Discovery Today. The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. [Link]
-
ChemistryViews. 1,3-Oxazoles as Anticancer Compounds. [Link]
-
ResearchGate. Structure activity relationship of synthesized compounds. [Link]
-
PubMed. Oxazole-Based Compounds As Anticancer Agents. [Link]
Sources
- 1. Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action an… [ouci.dntb.gov.ua]
- 7. Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. Screening Anticancer Drugs with NCI Lines [cytion.com]
- 12. Frontiers | Cell Culture Based in vitro Test Systems for Anticancer Drug Screening [frontiersin.org]
- 13. researchgate.net [researchgate.net]
- 14. atcc.org [atcc.org]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]
- 19. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Caspase-Glo® 3/7 Assay Protocol [worldwide.promega.com]
- 21. promega.com [promega.com]
- 22. Caspase 3/7 Activity [protocols.io]
- 23. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 24. researchgate.net [researchgate.net]
- 25. mdpi.com [mdpi.com]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. researchgate.net [researchgate.net]
- 28. Synthesis, characterization, and anticancer evaluation of N- Heterocyclic entities: ADME profiling and In Silico predictions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. mdpi.com [mdpi.com]
- 30. reactionbiology.com [reactionbiology.com]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. Exploring Novel Oxazole Derivatives for Cancer Therapy: Design, Synthesis, and Mechanistic Insights - PubMed [pubmed.ncbi.nlm.nih.gov]
The Strategic Integration of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid in Contemporary Drug Design: Application Notes and Protocols
Introduction: A Privileged Scaffold for Modern Medicinal Chemistry
In the landscape of drug discovery, the quest for novel molecular entities with enhanced potency, selectivity, and favorable pharmacokinetic profiles is perpetual. Heterocyclic compounds form the bedrock of many therapeutic agents, and among them, the oxazole nucleus has garnered significant attention for its versatile biological activities.[1][2] This technical guide focuses on a particularly valuable building block: 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid . Its unique confluence of a dimethylamino group, a stable oxazole core, and a reactive carboxylic acid moiety positions it as a strategic asset in the medicinal chemist's toolkit.[3]
This document provides an in-depth exploration of the applications of this compound in drug design, moving beyond a mere recitation of facts to offer a rationale-driven guide for researchers, scientists, and drug development professionals. We will delve into its role as a bioisosteric replacement for carboxylic acids, its utility in fragment-based drug discovery, and provide detailed, actionable protocols for its derivatization and subsequent biological evaluation.
Core Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is paramount for its effective deployment in drug design programs.
| Property | Value | Source |
| Molecular Formula | C₆H₈N₂O₃ | [4] |
| Molecular Weight | 156.14 g/mol | [4] |
| CAS Number | 1367952-05-3 | [5] |
| Appearance | White to off-white solid | Commercially available |
| Solubility | Soluble in organic solvents like DMSO and DMF | General chemical knowledge |
Strategic Applications in Drug Design
The true potential of this compound is realized in its strategic application to overcome common challenges in drug discovery.
Bioisosteric Replacement of Carboxylic Acids
The carboxylic acid functional group is a common pharmacophore, but it can also be a metabolic liability and may limit passive diffusion across biological membranes.[6] Bioisosteric replacement is a powerful strategy to mitigate these issues while retaining the desired biological activity.[7] The 2-(dimethylamino)-1,3-oxazole moiety can serve as a non-classical bioisostere of a carboxylic acid. This substitution can enhance metabolic stability, improve cell permeability, and introduce novel intellectual property.[7][8]
-
Rationale for Bioisosteric Replacement: The oxazole ring can mimic the hydrogen bonding properties of a carboxylic acid, while the overall change in physicochemical properties can lead to improved oral bioavailability and a more favorable ADME (Absorption, Distribution, Metabolism, and Excretion) profile.[7]
A Versatile Scaffold for Library Synthesis
The carboxylic acid handle of this compound is a prime functional group for the synthesis of diverse amide libraries. Amide bond formation is one of the most frequently utilized reactions in medicinal chemistry, allowing for the exploration of a vast chemical space by coupling the core scaffold with a wide array of commercially available amines.[9]
-
Causality in Experimental Choice: The generation of a focused library of 2-(dimethylamino)-1,3-oxazole-5-carboxamides allows for a systematic investigation of the structure-activity relationship (SAR). By varying the amine coupling partner, researchers can probe the steric and electronic requirements of the target's binding pocket, leading to the identification of potent and selective ligands.
Fragment-Based Drug Discovery (FBDD)
With a molecular weight of 156.14 g/mol , this compound itself aligns with the principles of fragment-based drug discovery, which utilizes small, low-complexity molecules as starting points for lead discovery.[10] This scaffold can be used in initial fragment screens to identify weak but efficient binders to a biological target. The subsequent elaboration of these fragment hits, often guided by structural biology, can lead to the development of high-affinity drug candidates.
Experimental Protocols
The following protocols are provided as a guide for the synthesis and biological evaluation of derivatives of this compound.
Protocol 1: Synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxamides via Amide Coupling
This protocol describes a standard procedure for the synthesis of an amide derivative using a carbodiimide coupling agent.
Materials:
-
This compound
-
Amine of interest
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
1-Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
To a solution of this compound (1.0 eq) in anhydrous DMF, add the amine of interest (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Add EDC (1.2 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, dilute the reaction mixture with water and extract with DCM (3 x volume of aqueous layer).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a gradient of methanol in DCM) to afford the desired amide.
Diagram of Amide Coupling Reaction:
Caption: Workflow for the synthesis of 2-(dimethylamino)-1,3-oxazole-5-carboxamides.
Protocol 2: In Vitro Kinase Inhibitory Assay
Given the prevalence of oxazole-containing compounds as kinase inhibitors, this protocol outlines a luminescence-based assay to screen for kinase inhibitory activity.[11]
Materials:
-
Kinase of interest
-
Kinase substrate
-
ATP
-
Synthesized 2-(dimethylamino)-1,3-oxazole-5-carboxamide derivatives
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
ADP-Glo™ Kinase Assay Kit (or similar)
-
White, opaque 96-well or 384-well plates
-
Plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation: Prepare a stock solution of the test compounds in 100% DMSO. Perform serial dilutions to obtain a range of concentrations for IC₅₀ determination.
-
Kinase Reaction:
-
In a 96-well plate, add the test compound or DMSO (vehicle control) to the appropriate wells.
-
Add the kinase enzyme solution to all wells.
-
Incubate for 10-30 minutes at room temperature to allow for inhibitor binding.[12]
-
Initiate the kinase reaction by adding a mixture of the kinase substrate and ATP.
-
Incubate the plate at 30 °C for 60 minutes.
-
-
ADP Detection:
-
Add the ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate for 30 minutes at room temperature.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader. The signal is proportional to the amount of ADP produced and, therefore, the kinase activity.
-
Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value by fitting the data to a dose-response curve.
-
Protocol 3: Antibacterial Susceptibility Testing (Broth Microdilution)
Oxazole derivatives have demonstrated a wide range of antimicrobial activities.[13] This protocol details the determination of the Minimum Inhibitory Concentration (MIC) of synthesized compounds against bacterial strains.[14]
Materials:
-
Test bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
Synthesized 2-(dimethylamino)-1,3-oxazole-5-carboxamide derivatives
-
Standard antibiotic (e.g., Ciprofloxacin) as a positive control
-
Sterile 96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust the turbidity to a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).[6] Dilute this suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds and the positive control antibiotic in MHB directly in the 96-well plate.
-
Inoculation: Add the prepared bacterial inoculum to each well. Include a growth control (inoculum in broth without compound) and a sterility control (broth only).
-
Incubation: Incubate the plate at 37 °C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth. This can be determined visually or by measuring the optical density at 600 nm.
Protocol 4: Cell-Based Anti-Inflammatory Assay (Nitric Oxide Production)
Chronic inflammation is implicated in numerous diseases. This protocol assesses the anti-inflammatory potential of the synthesized compounds by measuring their effect on nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages.[15][16]
Materials:
-
RAW 264.7 murine macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS)
-
Synthesized 2-(dimethylamino)-1,3-oxazole-5-carboxamide derivatives
-
Dexamethasone (positive control)
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells into a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Compound Treatment: Pre-treat the cells with various concentrations of the test compounds or dexamethasone for 1 hour.
-
Inflammatory Stimulation: Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include an unstimulated control group.
-
Nitrite Measurement:
-
Collect the cell culture supernatant.
-
Add an equal volume of Griess reagent to the supernatant in a new 96-well plate.
-
Incubate for 10-15 minutes at room temperature in the dark.
-
Measure the absorbance at 540 nm. The amount of nitrite, a stable product of NO, is proportional to the absorbance.
-
-
Data Analysis: Calculate the percentage inhibition of NO production compared to the LPS-stimulated control. A cell viability assay (e.g., MTT) should be performed in parallel to ensure that the observed effects are not due to cytotoxicity.[16]
Visualization of a Drug Discovery Workflow
The following diagram illustrates a typical drug discovery workflow incorporating this compound.
Sources
- 1. Screening of antibacterial compounds with novel structure from the FDA approved drugs using machine learning methods | Aging [aging-us.com]
- 2. EP0129059A1 - Oxazole derivatives, process for production thereof and use thereof as photoconductive material - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. Assays for the identification of inhibitors targeting specific translational steps - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. bmglabtech.com [bmglabtech.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. drughunter.com [drughunter.com]
- 8. Carboxylic Acid (Bio)Isosteres in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. bio-protocol.org [bio-protocol.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
Application Notes and Protocols: Assessing Cell Viability with 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid
Introduction: The Role of Oxazole Derivatives in Drug Discovery
The oxazole nucleus, a five-membered aromatic heterocycle, is a cornerstone in medicinal chemistry, forming the backbone of numerous compounds with significant pharmacological activities.[1][2] These derivatives are explored for their potential as anticancer, anti-inflammatory, and antimicrobial agents.[1][2] A critical step in evaluating the potential of any new chemical entity, such as 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, is to determine its effect on cell viability and proliferation. This application note provides a comprehensive guide for researchers to assess the cytotoxic and antiproliferative effects of this and other oxazole derivatives using robust and reliable cell-based assays.
Monitoring cell viability is a fundamental aspect of drug discovery and toxicology.[3][4][5] It provides crucial data on a compound's potency (e.g., IC50 values) and its mechanism of action.[6] This guide will detail the principles behind common cell viability assays, provide step-by-step protocols, and offer insights into data interpretation and troubleshooting.
Core Principles of Cell Viability Assays
Cell viability assays rely on measuring specific markers of cellular health. When cells are compromised by a cytotoxic compound, these markers change in predictable ways. Key indicators of cell health and their compromise during cell death include:
-
Metabolic Activity: Healthy, proliferating cells have active mitochondrial dehydrogenases. Assays like the MTT assay measure the activity of these enzymes.[1]
-
Esterase Activity: Viable cells possess active intracellular esterases that can cleave non-fluorescent substrates into fluorescent products. A decrease in esterase activity is an early marker of cell death.[3][4][5]
-
Membrane Integrity: The loss of plasma membrane integrity is a hallmark of late apoptosis and necrosis. Dyes that are excluded by live cells can enter and stain dead cells.[6]
-
ATP Levels: The concentration of intracellular ATP is a direct indicator of cell health, as it is rapidly depleted in dying cells.
This application note will focus on two widely used methods: the colorimetric MTT assay for assessing metabolic activity and a luminescent ATP-based assay for a more sensitive readout of cell viability.
Experimental Protocols
Protocol 1: MTT Colorimetric Assay for Metabolic Activity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard method for assessing the cytotoxic potential of chemical compounds.[1] It measures the metabolic activity of cells, where mitochondrial dehydrogenases in viable cells reduce the yellow MTT salt to purple formazan crystals.[1]
-
96-well flat-bottom plates
-
This compound (or other test compounds) dissolved in a suitable solvent (e.g., DMSO)
-
Cancer cell line of interest (e.g., A549, MCF-7)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
Multi-well spectrophotometer (plate reader)
Caption: Workflow for the MTT cell viability assay.
-
Cell Seeding:
-
Harvest and count cells, ensuring viability is greater than 90%.
-
Seed cells into a 96-well plate at a density of 1 x 10⁴ to 1 x 10⁵ cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.[1]
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium. It is crucial to maintain a consistent final solvent concentration across all wells (typically ≤ 0.5% DMSO).
-
Remove the old medium from the wells and add 100 µL of the prepared compound dilutions. Include vehicle control (medium with solvent) and untreated control wells.
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition and Incubation:
-
After the treatment period, add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the soluble MTT to insoluble purple formazan crystals.
-
-
Solubilization and Measurement:
-
After the incubation, add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Gently pipette up and down to ensure complete solubilization.
-
Read the absorbance on a multi-well spectrophotometer at a wavelength of 570 nm.
-
Protocol 2: Luminescent ATP-Based Assay
ATP-based assays are highly sensitive and provide a rapid measure of cell viability by quantifying intracellular ATP. This method is based on the principle that ATP is a key indicator of metabolically active cells.
-
96-well or 384-well opaque-walled plates (to minimize crosstalk)
-
This compound (or other test compounds)
-
Cell line of interest
-
Complete cell culture medium
-
Commercially available ATP-based viability assay kit (e.g., CellTiter-Glo®)
-
Luminometer
Caption: Workflow for a luminescent ATP-based cell viability assay.
-
Cell Seeding and Treatment:
-
Follow steps 1 and 2 from the MTT assay protocol, using opaque-walled plates suitable for luminescence.
-
-
Assay Procedure:
-
After the treatment period, remove the plate from the incubator and allow it to equilibrate to room temperature for approximately 30 minutes.
-
Prepare the ATP assay reagent according to the manufacturer's instructions.
-
Add a volume of reagent equal to the volume of culture medium in each well (e.g., 100 µL of reagent to 100 µL of medium).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a plate-reading luminometer.
-
Data Analysis and Interpretation
The primary goal of the data analysis is to determine the concentration of the test compound that inhibits cell viability by 50% (IC50).
-
Calculate Percent Viability:
-
For each concentration of the test compound, calculate the percentage of cell viability relative to the vehicle control.
-
Formula: Percent Viability = (Absorbance_sample / Absorbance_vehicle_control) * 100
-
-
Generate Dose-Response Curve:
-
Plot the percent viability against the logarithm of the compound concentration.
-
Use a non-linear regression model (e.g., log(inhibitor) vs. response -- variable slope) in a suitable software package (e.g., GraphPad Prism, R) to fit the data and determine the IC50 value.
-
The results should be summarized in a clear and concise table.
| Compound | Cell Line | Assay Type | Incubation Time (h) | IC50 (µM) |
| This compound | A549 | MTT | 48 | TBD |
| This compound | MCF-7 | ATP-based | 48 | TBD |
| Positive Control (e.g., Doxorubicin) | A549 | MTT | 48 | TBD |
TBD: To be determined experimentally.
Trustworthiness and Self-Validation
To ensure the reliability of your results, incorporate the following controls and validation steps into your experimental design:
-
Positive Control: Include a known cytotoxic compound (e.g., Doxorubicin, Staurosporine) to confirm that the assay system is responsive.
-
Vehicle Control: This is essential to account for any effects of the compound's solvent (e.g., DMSO) on cell viability.
-
Background Control: Wells containing medium but no cells should be included to measure the background signal of the assay reagents.
-
Assay Linearity: Confirm that the assay signal is linear with the number of cells seeded. This is a critical validation step for any new cell line or assay setup.
Conclusion
Oxazole derivatives represent a promising class of compounds in drug discovery.[7][8] The protocols detailed in this application note provide a robust framework for assessing the in vitro cytotoxic and antiproliferative activity of novel compounds like this compound. By carefully selecting the appropriate assay, incorporating proper controls, and performing rigorous data analysis, researchers can confidently evaluate the therapeutic potential of these molecules.
References
- Benchchem. (n.d.). Application Notes and Protocols for Cell-based Assays Involving Oxazole Derivatives.
- Zhang, X., et al. (2019). Fluorescent Probes for the Visualization of Cell Viability. Accounts of Chemical Research.
- Zhang, X., et al. (2019). Fluorescent Probes for the Visualization of Cell Viability. PubMed.
- Benchchem. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals.
- Li, Y., et al. (n.d.). Novel near-infrared fluorescent probe for live cell imaging. PMC - NIH.
- ResearchGate. (n.d.). Fluorescent Probes for the Visualization of Cell Viability | Request PDF.
- Lukinavičius, G., et al. (2014). New Fluorescence Probes for Live-Cell Imaging. Wiley Analytical Science.
- A comprehensive review on biological activities of oxazole derivatives. (2019). PMC - NIH.
- Synthesis of novel oxadiazole derivatives and their cytotoxic activity against various cancer cell lines. (n.d.). PubMed Central.
- Biological activity of oxadiazole and thiadiazole derivatives. (n.d.). PMC - PubMed Central.
- Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol. (2025). Benchchem.
- Oxazole-Based Compounds As Anticancer Agents. (n.d.). PubMed.
- 2-(Dimethylamino)oxazole-5-carboxylic acid. (n.d.). MySkinRecipes.
- Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (2017). PMC - NIH.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021). PubMed.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Fluorescent Probes for the Visualization of Cell Viability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Oxazole-Based Compounds As Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of 2-(Dialkylamino)-N-(5-hydrazinecarbonyl)benzoxazole-2-yl)acetamides
Introduction: The Therapeutic Potential of the Benzoxazole Scaffold
The benzoxazole core is a privileged heterocyclic motif in medicinal chemistry, renowned for its broad spectrum of pharmacological activities.[1][2][3][4] Derivatives of this scaffold have demonstrated promising potential as anticancer[2][5][6], antimicrobial[7][8][9], and anti-inflammatory agents. The unique structural features of the benzoxazole ring system allow for diverse functionalization, enabling the fine-tuning of its biological properties. This document provides a comprehensive guide to the synthesis of a novel series of 2-(dialkylamino)-N-(5-hydrazinecarbonyl)benzoxazole-2-yl)acetamides, compounds designed to leverage the therapeutic promise of the benzoxazole scaffold. The introduction of a hydrazinecarbonyl moiety at the 5-position opens avenues for further derivatization and exploration of structure-activity relationships, particularly in the context of developing new therapeutic agents. Hydrazone derivatives, which can be readily formed from the target compounds, are themselves a class of compounds with a wide array of biological activities.
Synthetic Strategy: A Multi-Step Approach to Novel Benzoxazole Derivatives
The synthesis of 2-(dialkylamino)-N-(5-hydrazinecarbonyl)benzoxazole-2-yl)acetamides is accomplished through a multi-step pathway, commencing with the formation of the core benzoxazole ring system, followed by functionalization at the 2- and 5-positions. The overall synthetic scheme is depicted below.
Caption: Overall synthetic scheme for 2-(dialkylamino)-N-(5-hydrazinecarbonyl)benzoxazole-2-yl)acetamides.
Experimental Protocols
Part 1: Synthesis of Methyl 2-aminobenzoxazole-5-carboxylate (IV)
This precursor is synthesized in a three-step process starting from methyl 4-hydroxybenzoate.
Step 1a: Synthesis of Methyl 4-hydroxy-3-nitrobenzoate (II)
-
Rationale: Nitration of the aromatic ring is a crucial step to introduce the amino group precursor at the desired position.
-
Protocol:
-
To a stirred solution of methyl 4-hydroxybenzoate (I) in concentrated sulfuric acid, cooled to 0-5 °C, add a mixture of concentrated nitric acid and concentrated sulfuric acid dropwise, maintaining the temperature below 10 °C.
-
After the addition is complete, stir the reaction mixture at room temperature for 2-3 hours.
-
Pour the reaction mixture onto crushed ice and stir until the ice melts completely.
-
Filter the precipitated solid, wash thoroughly with cold water until the washings are neutral to litmus, and dry to afford methyl 4-hydroxy-3-nitrobenzoate (II).
-
Step 1b: Synthesis of Methyl 3-amino-4-hydroxybenzoate (III)
-
Rationale: Reduction of the nitro group to an amine is essential for the subsequent cyclization to form the benzoxazole ring.
-
Protocol:
-
Suspend methyl 4-hydroxy-3-nitrobenzoate (II) in a suitable solvent such as ethanol or aqueous ammonia.
-
Add a reducing agent, for instance, sodium dithionite (Na₂S₂O₄) or by catalytic hydrogenation (e.g., H₂/Pd-C), in portions while monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, filter the reaction mixture to remove any inorganic salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude methyl 3-amino-4-hydroxybenzoate (III), which can be purified by recrystallization.
-
Step 1c: Synthesis of Methyl 2-aminobenzoxazole-5-carboxylate (IV)
-
Rationale: Cyclization of the o-aminophenol derivative with cyanogen bromide provides the core benzoxazole structure.
-
Protocol:
-
Dissolve methyl 3-amino-4-hydroxybenzoate (III) in methanol and cool the solution to 0-5 °C.[10]
-
To this, add a solution of cyanogen bromide in methanol dropwise with stirring.[10]
-
After the addition, allow the reaction mixture to warm to room temperature and stir for 3-4 hours.[10]
-
Neutralize the reaction mixture with a mild base (e.g., sodium bicarbonate) to precipitate the product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent like ethanol to yield pure methyl 2-aminobenzoxazole-5-carboxylate (IV).[11]
-
Part 2: Synthesis of Methyl 2-(2-chloroacetamido)benzoxazole-5-carboxylate (V)
-
Rationale: Acylation of the 2-amino group with chloroacetyl chloride introduces the acetamide linker, which will be subsequently functionalized with a dialkylamino group.
-
Protocol:
-
Suspend methyl 2-aminobenzoxazole-5-carboxylate (IV) in a suitable aprotic solvent such as dichloromethane or tetrahydrofuran.
-
Add a base, for example, triethylamine or pyridine, to the suspension.
-
Cool the mixture to 0-5 °C and add chloroacetyl chloride dropwise with vigorous stirring.
-
Allow the reaction to proceed at room temperature for several hours, monitoring by TLC.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain methyl 2-(2-chloroacetamido)benzoxazole-5-carboxylate (V), which can be purified by column chromatography or recrystallization.[11]
-
Part 3: Synthesis of Methyl 2-(2-(dialkylamino)acetamido)benzoxazole-5-carboxylate (VI)
-
Rationale: Nucleophilic substitution of the chloride in the chloroacetamide intermediate with a dialkylamine introduces the desired dialkylamino functionality.
-
Protocol:
-
Dissolve methyl 2-(2-chloroacetamido)benzoxazole-5-carboxylate (V) in dry acetone.[1]
-
Add the desired dialkylamine (e.g., dimethylamine, diethylamine) to the solution.[1]
-
Reflux the reaction mixture for 5 hours, monitoring the progress by TLC.[1]
-
After completion, cool the reaction mixture and filter off any precipitated salts.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Recrystallize the crude product from ethanol to yield the pure methyl 2-(2-(dialkylamino)acetamido)benzoxazole-5-carboxylate (VI). For the dimethylamino derivative, a white crystalline product with a melting point of 164 °C was obtained in 65% yield.[1]
-
Part 4: Synthesis of 2-(Dialkylamino)-N-(5-hydrazinecarbonyl)benzoxazole-2-yl)acetamide (VII)
-
Rationale: The final step involves the conversion of the methyl ester to a carbohydrazide through reaction with hydrazine hydrate, which is a key functional group for further derivatization.
-
Protocol:
-
Dissolve methyl 2-(2-(dialkylamino)acetamido)benzoxazole-5-carboxylate (VI) in ethanol.[1]
-
Add an excess of hydrazine hydrate (99%) to the solution.[1]
-
Reflux the reaction mixture on a water bath for 5 hours.[1]
-
Cool the reaction mixture and reduce the volume by half under reduced pressure.
-
Collect the precipitated product by filtration, wash with cold ethanol and then with cold water.
-
Dry the product thoroughly to obtain the final compound, 2-(dialkylamino)-N-(5-hydrazinecarbonyl)benzoxazole-2-yl)acetamide (VII). For the dimethylamino derivative, a white crystalline solid with a melting point of 258 °C was obtained in 77% yield.[1]
-
Characterization Data
The following table summarizes the characterization data for a representative compound, 2-(dimethylamino)-N-(5-hydrazinecarbonyl)benzoxazole-2-yl)acetamide .
| Property | Value | Reference |
| Melting Point | 258 °C | [1] |
| IR (KBr, ν, cm⁻¹) | ||
| N-H₂ stretch | 3364 | [1] |
| N-H stretch | 3150 | [1] |
| C=O stretch | 1683 | [1] |
| C=C stretch | 1615 | [1] |
| C=N stretch | 1576 | [1] |
| C-O-C asymmetric stretch | 1223 | [1] |
| ¹H NMR (400 MHz, DMSO-d₆, δ ppm) | ||
| 9.30 (s, 1H, NH) | [1] | |
| 8.80 (s, 1H, NH) | [1] | |
| 7.80 (s, 1H, aromatic proton) | [1] | |
| 7.50 (dd, 1H, aromatic proton) | [1] | |
| 7.30 (dd, 1H, aromatic proton) | [1] | |
| 5.40 (s, 2H, NH₂) | [1] | |
| 3.80 (s, 2H, CH₂) | [1] | |
| 2.90 (s, 6H, N(CH₃)₂) | [1] |
Applications and Future Directions
The synthesized 2-(dialkylamino)-N-(5-hydrazinecarbonyl)benzoxazole-2-yl)acetamides are valuable intermediates for the development of novel therapeutic agents. The presence of the hydrazinecarbonyl moiety allows for the facile synthesis of a wide range of derivatives, such as hydrazones, by condensation with various aldehydes and ketones. Given the established anticancer and antimicrobial activities of benzoxazole and hydrazone derivatives, these new compounds represent a promising starting point for drug discovery programs. Further studies should focus on the synthesis of a diverse library of these derivatives and their comprehensive biological evaluation to identify lead compounds with potent and selective therapeutic activities.
Workflow Diagram
Caption: A workflow diagram illustrating the synthesis, purification, characterization, and potential applications of the target compounds.
References
-
Synthesis and Biological Activities of Some Novel 2-Amino-(5 or 7-Substituted- 2-Oxoindolin-3-Ylidene) Benzoxazole-5-Carbohydrazide Derivatives. Bentham Science. Available at: [Link]
-
synthesis and antimicrobial evaluation of 2- (dialkylamino)-n-(5-(5-(alkylthio)-1, 3,4-oxadiazol-2- yl)benzoxazol-2-yl) acetamides. ResearchGate. Available at: [Link]
-
Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol. Available at: [Link]
-
Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation. National Institutes of Health. Available at: [Link]
-
Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities. PubMed. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. PubMed. Available at: [Link]
-
Benzoxazole derivatives exhibiting antimicrobial and anticancer activity. ResearchGate. Available at: [Link]
-
New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. National Institutes of Health. Available at: [Link]
-
SYNTHESIS AND ANTIMICROBIAL EVALUATION OF 2-(2-(BENZO [D] OXAZOL-2-YL) PHENYLAMINO)-N-(SUBSTITUTED PHENYL) ACETAMIDES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
(a) Synthesis of methyl 2-aminobenzo[d]oxazole-5-carboxylate (3),... ResearchGate. Available at: [Link]
-
Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles. PubMed. Available at: [Link]
-
Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol-2-yl benzoxazol-2-yl) acetamide. ResearchGate. Available at: [Link]
-
Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives. ScienceDirect. Available at: [Link]
-
(PDF) Design, synthesis and biological evaluation of methyl-2-(2- (arylideneamino) oxazol-4- ylamino) benzoxazole-5-carboxylate derivatives as new antiinflammatory agents. ResearchGate. Available at: [Link]
-
Synthesis of Various 2-Aminobenzoxazoles: The Study of Cyclization and Smiles Rearrangement. ACS Publications. Available at: [Link]
-
The Structure of Biologically Active Functionalized Azoles: NMR Spectroscopy and Quantum Chemistry. MDPI. Available at: [Link]
-
Benzoxazole derivatives: design, synthesis and biological evaluation. BMC Chemistry. Available at: [Link]
-
Biological activity of 3-(2-benzoxazol-5-yl)alanine derivatives. SpringerLink. Available at: [Link]
Sources
- 1. chemijournal.com [chemijournal.com]
- 2. Synthesis of some new benzoxazole derivatives and investigation of their anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. bmse011418 NMR Quality Control Of Fragment Libraries For Screening at BMRB [bmrb.io]
- 4. Synthesis and NMR spectroscopy of nine stereoisomeric 5,7-diacetamido-3,5,7,9-tetradeoxynon-2-ulosonic acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benthamscience.com [benthamscience.com]
- 6. Benzoxazole derivatives as new VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, in silico studies, and antiproliferative evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Design, synthesis and antimicrobial evaluation of novel benzoxazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ijpsr.com [ijpsr.com]
- 9. Synthesis, antimicrobial activity and QSAR studies of 2,5-disubstituted benzoxazoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols: High-Throughput Screening of Oxazole Compound Libraries
Introduction: The Oxazole Scaffold in Modern Drug Discovery
The oxazole motif, a five-membered aromatic heterocycle containing nitrogen and oxygen, is a cornerstone in medicinal chemistry.[1][2] Its unique physicochemical properties, including its planar structure, capacity for hydrogen bonding, and versatile electronic characteristics, make it a privileged scaffold in the design of novel therapeutics.[3][4] Oxazole-containing compounds have demonstrated a broad spectrum of biological activities, engaging with a variety of enzymes and receptors through diverse non-covalent interactions.[1][2][5] This has led to the development of numerous clinical drugs and candidates for a wide range of diseases, including cancer, infectious diseases, and inflammatory conditions.[4][5][6][7]
The power of high-throughput screening (HTS) lies in its ability to rapidly evaluate vast and diverse chemical libraries, making it an indispensable tool in modern drug discovery.[8] When applied to oxazole compound libraries, HTS can efficiently identify promising hit compounds that can serve as the starting point for lead optimization and the development of next-generation therapeutics. This guide provides a comprehensive overview of the principles, protocols, and best practices for conducting HTS campaigns with oxazole libraries, from initial assay development to hit validation and data analysis.
I. Strategic Considerations for Screening Oxazole Libraries
The success of any HTS campaign hinges on a well-defined screening strategy. The choice between target-based and phenotypic screening is a critical initial decision.[9]
-
Target-Based Screening: This approach involves screening compounds against a known, validated biological target, such as a specific enzyme or receptor.[9] It is the most common strategy when the molecular mechanism of a disease is well understood.
-
Phenotypic Screening: In contrast, phenotypic screening identifies compounds that produce a desired change in a cellular or organismal phenotype, without prior knowledge of the specific molecular target.[9] This approach is particularly valuable for complex diseases where the underlying biology is not fully elucidated.
The selection of an appropriate compound library is equally crucial. Oxazole libraries can be sourced from commercial vendors, synthesized in-house, or accessed through academic collaborations. A high-quality library should possess structural diversity and "drug-like" physicochemical properties to maximize the chances of identifying viable hits.
The HTS Workflow: A Conceptual Overview
The HTS process is a multi-step endeavor that requires careful planning and execution. The following diagram illustrates the typical workflow for screening an oxazole compound library.
Caption: A generalized workflow for high-throughput screening of oxazole compound libraries.
II. Assay Development and Technologies
The choice of assay technology is dictated by the biological question being addressed. Both biochemical and cell-based assays are widely used in HTS.[10][11]
A. Biochemical Assays
Biochemical assays utilize purified components, such as enzymes or receptors, to measure the direct interaction of a compound with its target.[12] They offer a controlled environment for studying molecular interactions.
Fluorescence-Based Assays
Fluorescence-based assays are a mainstay of HTS due to their high sensitivity, versatility, and amenability to automation.[13] Common formats include:
-
Fluorescence Polarization (FP): FP assays are used to monitor binding events.[14] They are based on the principle that a small fluorescently labeled molecule (tracer) tumbles rapidly in solution, resulting in low polarization of emitted light. When the tracer binds to a larger molecule (e.g., a protein), its tumbling slows, and the polarization of the emitted light increases. This change in polarization can be used to quantify the binding of compounds that displace the tracer.
-
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): TR-FRET is a robust technology that minimizes interference from compound fluorescence and scattered light.[15] It involves a donor fluorophore (typically a lanthanide) and an acceptor fluorophore. When the donor and acceptor are in close proximity, excitation of the donor results in energy transfer to the acceptor, which then emits light at a specific wavelength.
Luminescence-Based Assays
Luminescence-based assays, such as those using luciferase, are known for their high sensitivity and low background signals.[12]
-
Luciferase Reporter Assays: These assays are powerful tools for studying gene expression and cell signaling pathways.[16][17] Cells are engineered to express a luciferase enzyme under the control of a specific promoter. Modulation of the signaling pathway of interest leads to changes in luciferase expression, which can be quantified by measuring light output after the addition of a luciferin substrate.[16] Dual-luciferase systems, which employ a second reporter for normalization, are often used to improve data reliability.[18][19]
AlphaScreen® Technology
AlphaScreen® (Amplified Luminescent Proximity Homogeneous Assay) is a bead-based technology that is well-suited for studying biomolecular interactions.[20][21] It utilizes donor and acceptor beads that are brought into proximity by the interaction of the molecules bound to them.[22] Laser excitation of the donor bead generates singlet oxygen, which diffuses to the nearby acceptor bead, triggering a chemiluminescent signal.[20][23][24]
B. Cell-Based Assays
Cell-based assays provide a more physiologically relevant context for screening by evaluating the effects of compounds on living cells.[11][25][26] They can measure a wide range of cellular responses, including viability, proliferation, toxicity, and changes in signaling pathways.[25]
Cell Viability and Cytotoxicity Assays
These assays are fundamental for identifying compounds that affect cell health. Common methods include:
-
ATP-Based Luminescent Assays (e.g., CellTiter-Glo®): These assays measure cellular ATP levels as an indicator of metabolically active, viable cells.[25]
-
Resazurin Reduction Assays (e.g., alamarBlue®): Viable cells reduce resazurin to the fluorescent product resorufin, providing a measure of metabolic activity.[25]
Reporter Gene Assays
As mentioned previously, luciferase reporter assays are widely used in cell-based screening to monitor the activity of specific signaling pathways.[19][27] They are highly adaptable and can be used to screen for agonists, antagonists, and allosteric modulators of a wide range of targets.[19]
III. Detailed Protocols
The following protocols provide a general framework for conducting HTS assays. It is essential to optimize these protocols for the specific target and assay technology being used.
Protocol 1: Fluorescence Polarization (FP) Assay for a Protein-Ligand Interaction
Objective: To identify oxazole compounds that inhibit the interaction between a protein of interest and its fluorescently labeled ligand.
Materials:
-
Purified protein of interest
-
Fluorescently labeled ligand (tracer)
-
Assay buffer (optimized for protein stability and activity)
-
Oxazole compound library (typically dissolved in DMSO)
-
384-well, low-volume, black microplates
-
Plate reader capable of measuring fluorescence polarization
Procedure:
-
Assay Optimization:
-
Determine the optimal concentration of the tracer to use in the assay. This is typically a concentration that gives a robust signal without being saturating.
-
Titrate the protein of interest to determine the concentration that results in a significant shift in fluorescence polarization upon binding to the tracer.
-
-
Compound Plating:
-
Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of each oxazole compound from the library into the wells of the 384-well assay plates.
-
Include appropriate controls:
-
Negative controls: Wells containing only DMSO (0% inhibition).
-
Positive controls: Wells containing a known inhibitor of the protein-ligand interaction (100% inhibition).
-
-
-
Reagent Addition:
-
Prepare a solution of the protein and tracer in assay buffer at their optimized concentrations.
-
Dispense the protein-tracer solution into all wells of the assay plates.
-
-
Incubation:
-
Incubate the plates at room temperature for a predetermined time to allow the binding reaction to reach equilibrium.
-
-
Data Acquisition:
-
Read the plates on a plate reader configured to measure fluorescence polarization.
-
-
Data Analysis:
-
Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (FP_compound - FP_min) / (FP_max - FP_min)) where FP_compound is the fluorescence polarization in the presence of the test compound, FP_min is the average FP of the positive controls, and FP_max is the average FP of the negative controls.
-
Identify hits as compounds that exhibit inhibition above a predefined threshold (e.g., >50% or >3 standard deviations from the mean of the negative controls).
-
Protocol 2: Luciferase Reporter Assay for a Signaling Pathway
Objective: To identify oxazole compounds that modulate a specific signaling pathway.
Materials:
-
A stable cell line expressing a luciferase reporter construct responsive to the pathway of interest.
-
Cell culture medium and supplements.
-
Oxazole compound library.
-
Luciferase assay reagent (e.g., Bright-Glo™, ONE-Glo™).
-
384-well, white, solid-bottom microplates.
-
Luminometer.
Procedure:
-
Cell Plating:
-
Seed the cells into 384-well plates at a density that will result in a confluent monolayer on the day of the assay.
-
Incubate the plates overnight at 37°C in a humidified CO2 incubator.
-
-
Compound Addition:
-
Add the oxazole compounds to the cells at the desired final concentration.
-
Include appropriate controls:
-
Negative controls: Cells treated with DMSO.
-
Positive controls: Cells treated with a known activator or inhibitor of the signaling pathway.
-
-
-
Incubation:
-
Incubate the plates for a period of time sufficient to allow for changes in gene expression and luciferase accumulation (typically 6-24 hours).
-
-
Luciferase Assay:
-
Equilibrate the plates to room temperature.
-
Add the luciferase assay reagent to all wells. This reagent lyses the cells and provides the substrate for the luciferase reaction.
-
Incubate for a short period (as recommended by the manufacturer) to allow the luminescent signal to stabilize.
-
-
Data Acquisition:
-
Read the luminescence on a plate reader.
-
-
Data Analysis:
-
Normalize the data to the controls and calculate the percent activation or inhibition for each compound.
-
Identify hits based on a predefined activity threshold.
-
IV. Hit Identification, Validation, and Data Analysis
The primary HTS campaign will generate a list of initial "hits." However, it is crucial to recognize that HTS data can be prone to false positives.[28][29][30] A rigorous hit validation cascade is therefore essential to eliminate artifacts and confirm the activity of genuine hits.[31]
The Hit Validation Cascade
Caption: A typical hit validation cascade to confirm and prioritize hits from a primary screen.
Addressing False Positives
False positives in HTS can arise from various sources, including:
-
Pan-Assay Interference Compounds (PAINS): These are compounds that appear as hits in multiple assays through non-specific mechanisms.[31]
-
Aggregators: Some compounds can form aggregates in solution that sequester and inhibit enzymes.
-
Compound Interference with Assay Technology: Fluorescent compounds can interfere with fluorescence-based assays, and compounds that inhibit luciferase can lead to false positives in luciferase reporter assays.
-
Metal Impurities: Contaminating metals, such as zinc, can cause false-positive signals in a variety of assays.[29][32]
Strategies for mitigating false positives include:
-
Counter-screens: These are assays designed to identify compounds that interfere with the assay technology itself. For example, a luciferase inhibition counter-screen can be used to eliminate compounds that directly inhibit the luciferase enzyme.
-
Orthogonal Assays: These are assays that measure the same biological endpoint but use a different technology.[33] Confirming activity in an orthogonal assay provides strong evidence that a compound is a genuine hit.
-
Chemical Analysis: Re-synthesis and characterization of hit compounds are essential to confirm their identity and purity.[34]
Data Analysis and Quality Control
Robust data analysis is critical for the successful interpretation of HTS results.[8][35] Key quality control metrics include:
-
Z'-factor: This is a statistical parameter that is commonly used to evaluate the quality of an HTS assay.[27] A Z'-factor between 0.5 and 1.0 is indicative of an excellent assay.
-
Signal-to-Background (S/B) Ratio: This is the ratio of the signal from the positive control to the signal from the negative control. A high S/B ratio is desirable.
-
Signal-to-Noise (S/N) Ratio: This is a measure of the variability of the signal.
The Assay Guidance Manual from the National Center for Advancing Translational Sciences (NCATS) provides a comprehensive resource for best practices in assay development, validation, and data analysis.[36][37][38][39]
V. Data Presentation
Table 1: Example Assay Parameters for HTS
| Parameter | Fluorescence Polarization | Luciferase Reporter | AlphaScreen® |
| Plate Format | 384-well, low-volume, black | 384-well, white, solid-bottom | 384-well, ProxiPlate |
| Assay Volume | 10-20 µL | 20-50 µL | 10-25 µL |
| Compound Conc. | 10 µM | 10 µM | 10 µM |
| Incubation Time | 30-60 minutes | 6-24 hours | 1-3 hours |
| Detection Mode | Fluorescence Polarization | Luminescence | Luminescence |
| Key QC Metric | Z'-factor > 0.5 | Z'-factor > 0.5 | Z'-factor > 0.5 |
Conclusion
High-throughput screening of oxazole compound libraries is a powerful strategy for the discovery of novel therapeutic agents. By combining a well-designed screening cascade with robust assay technologies and rigorous data analysis, researchers can efficiently identify and validate promising hit compounds. The protocols and principles outlined in this guide provide a solid foundation for conducting successful HTS campaigns and accelerating the translation of basic research into new medicines.
References
-
A pragmatic approach to hit validation following biochemical high-throughput screening. (2017). Drug Discovery Today: Technologies. [Link]
-
Developing Robust In Vitro Cell-Based Assays for High Throughput Screening (HTS). (n.d.). Sartorius. [Link]
-
High-Throughput Screening: today's biochemical and cell-based approaches. (2020). Essays in Biochemistry. [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). Analytical Chemistry. [Link]
-
Luciferase Assays. (n.d.). Multispan, Inc. [Link]
-
False positives in the early stages of drug discovery. (2007). Drug Discovery Today. [Link]
-
Luciferase Reporter Assay System for Deciphering GPCR Pathways. (2011). Current Chemical Genomics. [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2017). ACS Medicinal Chemistry Letters. [Link]
-
Fluorescence polarization assays in high-throughput screening and drug discovery: a review. (2019). Expert Opinion on Drug Discovery. [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2017). ACS Medicinal Chemistry Letters. [Link]
-
Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference. (2012). Journal of Medicinal Chemistry. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Drug Delivery and Therapeutics. [Link]
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2022). Journal of Drug Delivery and Therapeutics. [https://www.jd ανθρώπινης-και-κτηνιατρικής-φαρμακολογίας.gr/index.php/jddt/article/view/100]([Link] ανθρώπινης-και-κτηνιατρικής-φαρμακολογίας.gr/index.php/jddt/article/view/100)
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2019). SlideShare. [Link]
-
How Are Biochemical Assays Used in High-Throughput Screening? (2023). Patsnap. [Link]
-
Oxazole-Based Compounds As Anticancer Agents. (2019). Current Medicinal Chemistry. [Link]
-
Recent Advancements in the Synthetic Chemistry of Oxazole Derivatives and their Significant Medicinal Applications. (2023). Medicinal Chemistry. [Link]
-
AlphaScreen. (n.d.). BMG LABTECH. [Link]
-
Luciferase Reporter Cell Line Application: New Drug/Treatment Discovery. (n.d.). Vitro Biotech. [Link]
-
Metal Impurities Cause False Positives in High-Throughput Screening Campaigns. (2017). ACS Publications. [Link]
-
Hit Identification. (n.d.). Vipergen. [Link]
-
From Drug Screening to Agriculture to Cardiac Development, A Dual-Luciferase Reporter Brings You the Story. (2018). Promega Connections. [Link]
-
Luciferase Reporter Assays. (n.d.). Creative Bioarray. [Link]
-
Cell-based high-throughput screens for the discovery of chemotherapeutic agents. (2014). Expert Opinion on Drug Discovery. [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]
-
Recent advance in oxazole-based medicinal chemistry. (2018). European Journal of Medicinal Chemistry. [Link]
-
Oxazole-Based Molecules in Anti-viral Drug Development. (2023). ResearchGate. [Link]
-
Chemistry and Pharmacological Applications of 1,3-Oxazoles. (2024). ResearchGate. [Link]
-
Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). Anti-Cancer Agents in Medicinal Chemistry. [Link]
-
High-throughput screening. (n.d.). Wikipedia. [Link]
-
Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening. (2019). Analytical Chemistry. [Link]
-
HTS Assay Validation. (2012). Assay Guidance Manual. [Link]
-
Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). Molecules. [Link]
-
Analysis of HTS data. (2017). Cambridge MedChem Consulting. [Link]
-
Quantitative high-throughput screening data analysis: challenges and recent advances. (2014). Current Opinion in Chemical Biology. [Link]
-
Hit Identification (Hit ID). (n.d.). Charles River. [Link]
-
How To Optimize Your Hit Identification Strategy. (2024). Evotec. [Link]
-
Cell-Based Assays in High-Throughput Screening for Drug Discovery. (2013). Lifescience Global. [Link]
-
Comprehensive analysis of high-throughput screening data. (2000). ResearchGate. [Link]
-
Comprehensive analysis of high-throughput screens with HiTSeekR. (2017). Nucleic Acids Research. [Link]
-
AlphaScreen®. (n.d.). Berthold Technologies. [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]
-
AlphaScreen assays. (A) Principles of AlphaScreen technology. (n.d.). ResearchGate. [Link]
-
Four Well-Established Strategies Used in Hit Identification. (2022). Clinical Research News. [Link]
-
The Use of AlphaScreen Technology in HTS: Current Status. (2012). Bentham Open. [Link]
-
Assay Guidance Manual. (n.d.). NCBI Bookshelf. [Link]
-
Preface - Assay Guidance Manual. (2012). NCBI Bookshelf. [Link]
Sources
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. tandfonline.com [tandfonline.com]
- 3. ijprajournal.com [ijprajournal.com]
- 4. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent advance in oxazole-based medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benthamdirect.com [benthamdirect.com]
- 7. benthamscience.com [benthamscience.com]
- 8. High-throughput screening - Wikipedia [en.wikipedia.org]
- 9. criver.com [criver.com]
- 10. High-Throughput Screening: today's biochemical and cell-based approaches - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Cell-based high-throughput screens for the discovery of chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How Are Biochemical Assays Used in High-Throughput Screening? [synapse.patsnap.com]
- 13. Recent Advances in Design of Fluorescence-based Assays for High-throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Fluorescence polarization assays in high-throughput screening and drug discovery: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Drug Discovery HTS Assay Types & Definitions | Thermo Fisher Scientific - CN [thermofisher.cn]
- 16. multispaninc.com [multispaninc.com]
- 17. Luciferase Reporter Cell Line Application: New Drug/Treatment Discovery_Vitro Biotech [vitrobiotech.com]
- 18. promegaconnections.com [promegaconnections.com]
- 19. Luciferase Reporter Assays - Creative Bioarray [cell.creative-bioarray.com]
- 20. berthold.com [berthold.com]
- 21. revvity.com [revvity.com]
- 22. researchgate.net [researchgate.net]
- 23. bmglabtech.com [bmglabtech.com]
- 24. The Use of AlphaScreen Technology in HTS: Current Status [benthamopen.com]
- 25. marinbio.com [marinbio.com]
- 26. lifescienceglobal.com [lifescienceglobal.com]
- 27. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 28. False positives in the early stages of drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Metal Impurities Cause False Positives in High-Throughput Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 30. Apparent Activity in High-Throughput Screening: Origins of Compound-Dependent Assay Interference - PMC [pmc.ncbi.nlm.nih.gov]
- 31. drugtargetreview.com [drugtargetreview.com]
- 32. pubs.acs.org [pubs.acs.org]
- 33. How To Optimize Your Hit Identification Strategy - Evotec [evotec.com]
- 34. Analysis of HTS data | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]
- 35. researchgate.net [researchgate.net]
- 36. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 37. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 38. Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 39. Preface - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Application of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid in medicinal chemistry
An In-Depth Guide to the Application of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid in Medicinal Chemistry
Introduction: The Oxazole Scaffold in Drug Discovery
The 1,3-oxazole ring is a five-membered heterocyclic motif of significant interest to medicinal chemists.[1] This "privileged structure" is found in a multitude of marine natural products and has been incorporated into numerous therapeutic agents due to its wide range of biological activities, including antibacterial, cytotoxic, and anti-inflammatory properties.[1][2] this compound is a highly functionalized building block that leverages the inherent biological potential of the oxazole core. Its structure features an electron-donating dimethylamino group at the 2-position, which modulates the electronics of the ring, and a carboxylic acid at the 5-position, providing a crucial handle for synthetic elaboration. This compound serves as a versatile intermediate for the synthesis of complex heterocyclic compounds, which are pivotal in modern drug discovery.[3]
Physicochemical Properties and Handling
A clear understanding of the fundamental properties of a starting material is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1367952-05-3 | [3][4] |
| Molecular Formula | C₆H₈N₂O₃ | [3][5] |
| Molecular Weight | 156.14 g/mol | [3] |
| Purity | Typically ≥95% | [6] |
| Storage Conditions | Room temperature, sealed, dry | [3] |
Core Applications in Medicinal Chemistry Programs
The unique arrangement of functional groups in this compound makes it a strategic tool for addressing several challenges in drug design.
A Versatile Scaffold for Library Synthesis
The carboxylic acid moiety is a primary point for diversification. Through standard amide coupling reactions, a vast array of chemical functionalities can be appended to the oxazole core. This allows for the rapid generation of compound libraries to probe structure-activity relationships (SAR) against a biological target. The resulting amides can explore different pockets within a binding site, optimizing potency, selectivity, and pharmacokinetic properties. The oxazole ring itself acts as a stable, planar core to correctly orient these appended substituents.
Bioisosteric Replacement Strategies
In medicinal chemistry, a carboxylic acid is often a key pharmacophoric element, forming critical ionic or hydrogen bond interactions with protein targets, frequently with arginine or lysine residues.[7][8] However, the carboxylate group can also introduce undesirable properties, such as poor membrane permeability or rapid metabolic clearance.[8][9] The entire 2-(dimethylamino)-1,3-oxazole-5-carboxamide unit can be employed as a bioisostere for other functional groups. More commonly, the carboxylic acid itself can be derivatized or replaced with known bioisosteres (e.g., tetrazoles, hydroxamic acids) to mitigate these liabilities while preserving the essential binding interactions.[7]
Modulation of Physicochemical Properties
The inherent properties of the molecule contribute favorably to drug design:
-
Basicity: The dimethylamino group provides a basic handle, which can be crucial for interacting with acidic residues in a target protein or for improving aqueous solubility through salt formation at physiological pH.
-
Synthetic Handle: The carboxylic acid is one of the most versatile functional groups in organic synthesis, readily converted into amides, esters, and other functionalities.[10] This allows for the molecule to be incorporated into more complex structures.
Experimental Protocols and Methodologies
The following section provides a detailed, generalized protocol for a cornerstone reaction in medicinal chemistry utilizing this scaffold.
Protocol 1: Synthesis of Amide Derivatives via Peptide Coupling
Objective: To synthesize a diverse library of N-substituted 2-(dimethylamino)-1,3-oxazole-5-carboxamides for SAR exploration.
Rationale and Causality: This protocol employs a standard amide coupling procedure. The carboxylic acid is first activated in situ using a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). HATU reacts with the carboxylate to form a highly reactive acyl-uronium species, which is susceptible to nucleophilic attack by an amine. A non-nucleophilic base, typically Diisopropylethylamine (DIPEA), is required to deprotonate the amine and neutralize the HCl generated during the reaction, driving the equilibrium towards product formation.
Step-by-Step Methodology:
-
Reagent Preparation: To a dry, round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).
-
Dissolution: Dissolve the starting material in an anhydrous aprotic solvent, such as N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), to a concentration of approximately 0.1 M.
-
Activation: Add the coupling agent, HATU (1.2 eq), to the solution, followed by the base, DIPEA (2.5 eq). Stir the mixture at room temperature for 15-20 minutes to ensure complete activation of the carboxylic acid.
-
Amine Addition: Add the desired primary or secondary amine (1.1 eq) to the reaction mixture.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting carboxylic acid is consumed (typically 2-12 hours).
-
Workup:
-
Dilute the reaction mixture with a suitable organic solvent like Ethyl Acetate.
-
Wash the organic layer sequentially with a saturated aqueous solution of NaHCO₃ (to remove unreacted acid and acidic byproducts) and a saturated aqueous solution of NaCl (brine).
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate in vacuo.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane or ethyl acetate in hexanes) to yield the pure amide derivative.
-
Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).[11]
Experimental Workflow: Amide Library Synthesis
Caption: Key pharmacophoric regions for SAR studies.
Illustrative SAR Table (Hypothetical Data):
This table demonstrates how systematic changes to the R3 group, synthesized via Protocol 1, could influence biological activity.
| Compound ID | R3 Group (Attached to Amide) | Kinase IC₅₀ (nM) | Rationale for Change |
| 1a | -CH₃ | >10,000 | Establish baseline activity with a small, simple group. |
| 1b | -Phenyl | 1,200 | Introduce aromaticity for potential π-π stacking interactions. |
| 1c | -4-Fluorophenyl | 850 | Add an electron-withdrawing group; explore H-bonding. |
| 1d | -4-(Piperidin-1-yl)phenyl | 50 | Introduce a basic moiety to improve solubility and target a polar pocket. |
| 1e | -4-(Morpholino)phenyl | 75 | Compare piperidine with morpholine to probe H-bond acceptor needs. |
Conclusion
This compound is a high-value chemical tool for medicinal chemists. Its pre-installed functionalities provide a strategic entry point for the synthesis of sophisticated molecules. By serving as a rigid scaffold that can be readily and systematically elaborated, it enables the efficient exploration of chemical space, accelerating the journey from a preliminary hit compound to a potent and selective drug candidate. Its application streamlines the generation of focused compound libraries, making it an indispensable asset in modern drug discovery campaigns.
References
- MySkinRecipes. 2-(Dimethylamino)oxazole-5-carboxylic acid.
- Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol.
- Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids.
- BLD Pharm. 1367952-05-3|2-(Dimethylamino)oxazole-5-carboxylic acid.
- An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids
- CymitQuimica. This compound.
- Arctom. CAS NO. 1367952-05-3 | this compound.
- Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Deriv
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- Recent Developments in the Practical Application of Novel Carboxylic Acid Bioisosteres.
- Carboxylic Acid (Bio)Isosteres in Drug Design. SciSpace.
- Carboxylic Acid Bioisosteres in Medicinal Chemistry: Synthesis and Properties. Semantic Scholar.
Sources
- 1. An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms [mdpi.com]
- 2. derpharmachemica.com [derpharmachemica.com]
- 3. 2-(Dimethylamino)oxazole-5-carboxylic acid [myskinrecipes.com]
- 4. 1367952-05-3|2-(Dimethylamino)oxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 5. arctomsci.com [arctomsci.com]
- 6. This compound [cymitquimica.com]
- 7. scispace.com [scispace.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chemijournal.com [chemijournal.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Welcome to the technical support center for the synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and detailed protocols to improve the yield and purity of this valuable heterocyclic compound.
I. Overview of the Synthetic Strategy
The synthesis of this compound is most effectively approached through a multi-step sequence starting from readily available precursors. A common and logical pathway involves the initial construction of the oxazole ring, followed by functional group manipulations to introduce the dimethylamino group and finally reveal the carboxylic acid. This guide will focus on a robust three-step synthesis starting from ethyl 2-aminooxazole-5-carboxylate.
Proposed Synthetic Pathway
Caption: Proposed three-step synthesis of the target compound.
II. Troubleshooting and FAQs
This section addresses specific issues that may arise during the synthesis, providing explanations and actionable solutions.
Step 1: Synthesis of Ethyl 2-aminooxazole-5-carboxylate
While this intermediate is commercially available, for those undertaking its synthesis, a common route involves the condensation of ethyl glyoxalate with urea or a urea equivalent, followed by cyclization.
Question 1: My yield of ethyl 2-aminooxazole-5-carboxylate is consistently low. What are the likely causes?
Answer: Low yields in the formation of the initial 2-aminooxazole ester can stem from several factors:
-
Purity of Starting Materials: Ensure that the ethyl glyoxalate and urea are of high purity. Impurities can lead to a host of side reactions.
-
Reaction Conditions for Condensation: The initial condensation is often the critical step. The reaction is typically performed under mildly acidic conditions to promote imine formation without causing degradation of the starting materials.
-
Choice of Cyclizing Agent: The subsequent cyclization to the oxazole is a dehydration reaction. While strong acids can effect this, they can also lead to charring and decomposition. Milder dehydrating agents, such as polyphosphoric acid, have been shown to improve yields in related Robinson-Gabriel syntheses.[1]
-
Work-up and Purification: The product, being an amino ester, can be somewhat water-soluble. Ensure that extractions are thorough. Column chromatography on silica gel is an effective purification method.
Step 2: N,N-Dimethylation of Ethyl 2-aminooxazole-5-carboxylate
The Eschweiler-Clarke reaction is a classic and effective method for the exhaustive methylation of primary amines to tertiary amines using formaldehyde and formic acid.[2][3][4]
Question 2: I am observing a complex mixture of products after attempting the Eschweiler-Clarke reaction. What are the potential side reactions?
Answer: While the Eschweiler-Clarke reaction is generally robust, the presence of the oxazole ring introduces potential complications:
-
Incomplete Methylation: Insufficient excess of formaldehyde or formic acid can lead to a mixture of the starting primary amine, the monomethylated secondary amine, and the desired dimethylated product. Ensure at least two equivalents of formaldehyde and a suitable excess of formic acid are used.[3]
-
Oxazole Ring Instability: Although oxazoles are aromatic, they can be susceptible to ring-opening under certain conditions. The acidic environment of the Eschweiler-Clarke reaction could potentially lead to hydrolysis of the oxazole ring, especially at elevated temperatures. However, 2-aminooxazoles are known to be fairly stable.[5] To minimize this risk, it is advisable to run the reaction at the lowest temperature that allows for a reasonable reaction rate (typically 80-100 °C) and to monitor the reaction progress closely to avoid prolonged heating.[2]
-
Formylation of the Oxazole Ring: The Vilsmeier-Haack reaction, which uses a mixture of a tertiary amide (like DMF) and phosphorus oxychloride, is known to formylate electron-rich heterocycles. While the conditions of the Eschweiler-Clarke reaction are different, the presence of formaldehyde and an acid could potentially lead to minor formylation at the C4 position of the oxazole ring. This is less likely to be a major pathway but could contribute to a complex product mixture.
Troubleshooting Workflow for N,N-Dimethylation
Caption: Decision tree for troubleshooting the N,N-dimethylation step.
Step 3: Saponification of Ethyl 2-(Dimethylamino)oxazole-5-carboxylate
The final step is the hydrolysis of the ethyl ester to the carboxylic acid. This is typically achieved under basic conditions (saponification).
Question 3: The saponification of my ester is very slow, and I'm getting low yields of the carboxylic acid. What can I do?
Answer: The hydrolysis of the ester at the C5 position can be challenging due to the electronic nature of the 2-(dimethylamino) group.
-
Electronic Effects: The dimethylamino group is strongly electron-donating, which increases the electron density of the oxazole ring. This can make the carbonyl carbon of the C5-ester less electrophilic and therefore less susceptible to nucleophilic attack by hydroxide.
-
Reaction Conditions: To overcome this, more forcing conditions may be necessary compared to the saponification of esters on electron-deficient rings. This can include:
-
Increasing the Temperature: Refluxing the reaction mixture is often required.
-
Using a Co-solvent: A mixture of water and a water-miscible organic solvent like methanol, ethanol, or THF can improve the solubility of the ester and facilitate the reaction.[6]
-
Choice of Base: Lithium hydroxide (LiOH) is often more effective than sodium hydroxide (NaOH) or potassium hydroxide (KOH) in difficult saponifications.[7]
-
Question 4: I am concerned about the stability of the oxazole ring under strong basic conditions. Is ring-opening a significant risk?
Answer: This is a valid concern. The oxazole ring can be susceptible to cleavage under harsh basic conditions.[8] The 2-amino group can increase the ring's stability compared to an unsubstituted oxazole, but the risk is not eliminated.
-
Mechanism of Ring Cleavage: Under basic conditions, hydroxide can attack the C2 position of the oxazole ring, leading to a ring-opened intermediate that can then decompose.
-
Minimizing Ring Cleavage:
-
Use the Mildest Effective Conditions: Start with milder conditions (e.g., LiOH at room temperature or slightly elevated temperatures) and only increase the severity if the reaction is not proceeding.
-
Monitor the Reaction: Follow the progress of the reaction by TLC or LC-MS to determine the point at which the starting material is consumed and avoid unnecessarily long reaction times.
-
Alternative Hydrolysis Methods: If basic hydrolysis consistently leads to low yields due to degradation, consider acid-catalyzed hydrolysis. However, this is an equilibrium process and requires a large excess of water to drive it to completion. The stability of the dimethylamino group under prolonged acidic conditions would also need to be considered.
-
Table 1: Comparison of Saponification Conditions
| Base | Solvent System | Temperature | Typical Reaction Time | Potential Issues |
| NaOH | H₂O/EtOH | Reflux | 4-12 h | Slower reaction, potential for ring degradation with prolonged heating. |
| KOH | H₂O/MeOH | Reflux | 2-8 h | Generally more reactive than NaOH. |
| LiOH | H₂O/THF | Room Temp to 60°C | 6-24 h | Often more effective for hindered or deactivated esters; milder conditions may preserve the oxazole ring.[7] |
III. Detailed Experimental Protocols
Protocol 1: N,N-Dimethylation of Ethyl 2-aminooxazole-5-carboxylate
-
To a solution of ethyl 2-aminooxazole-5-carboxylate (1.0 eq) in formic acid (5-10 eq), add aqueous formaldehyde (37 wt. %, 2.5 eq).
-
Heat the reaction mixture to 80-90 °C and stir for 4-8 hours, monitoring the reaction by TLC or LC-MS.
-
Cool the reaction mixture to room temperature and carefully basify with a saturated aqueous solution of sodium bicarbonate until the evolution of CO₂ ceases and the pH is ~8-9.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford ethyl 2-(dimethylamino)oxazole-5-carboxylate.
Protocol 2: Saponification of Ethyl 2-(dimethylamino)oxazole-5-carboxylate
-
Dissolve ethyl 2-(dimethylamino)oxazole-5-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 2:1 v/v).
-
Add lithium hydroxide monohydrate (2.0-3.0 eq) and stir the mixture at 40-50 °C.
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed (typically 6-12 hours).
-
Cool the reaction mixture to room temperature and remove the THF under reduced pressure.
-
Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any unreacted starting material.
-
Cool the aqueous layer in an ice bath and carefully acidify to pH 3-4 with 1M HCl.
-
Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum to yield this compound. If a precipitate does not form, extract the aqueous layer with ethyl acetate.
IV. References
-
Zhao, R., et al. (2001). A new facile synthesis of 2-aminothiazole-5-carboxylates. Tetrahedron Letters, 42(11), 2101-2102.
-
BenchChem. (2025). Oxazole Synthesis: A Technical Support Center for Common Side Reactions.
-
Wityak, J., et al. (2003). Discovery and initial SAR of 2-amino-5-carboxamidothiazoles as inhibitors of the Src-family kinase p56Lck. Bioorganic & Medicinal Chemistry Letters, 13(22), 4007-4010.
-
Joshi, S., & Choudhary, A. N. (2022). Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. Indian Journal of Pharmaceutical Sciences, 84(2), 255-266.
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 90(6), 3727-3732.
-
Szabla, A., et al. (2013). Theoretical studies of the mechanism of 2-aminooxazole formation under prebiotically plausible conditions. Physical Chemistry Chemical Physics, 15(20), 7812-7821.
-
Livi, O., et al. (1975). 2-Aminooxazoles and Their Derivatives (Review). Chemistry of Heterocyclic Compounds, 11(7), 771-785.
-
Eschweiler, W. (1905). Ersatz von an Stickstoff gebundenen Wasserstoffatomen durch die Methylgruppe mit Hülfe von Formaldehyd. Berichte der deutschen chemischen Gesellschaft, 38(1), 880-882.
-
Clarke, H. T., Gillespie, H. B., & Weisshaus, S. Z. (1933). The Action of Formaldehyde on Amines and Amino Acids. Journal of the American Chemical Society, 55(11), 4571-4587.
-
NROChemistry. Eschweiler-Clarke Reaction.
-
da Silva, R. A., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron Letters, 48(43), 7680-7682.
-
Brandstätter, M., Roth, F., & Luedtke, N. W. (2015). Synthesis of 2-Oxazolines by in Situ Desilylation and Cyclodehydration of β-Hydroxyamides. The Journal of Organic Chemistry, 80(1), 40-51.
-
Prashad, M., et al. (2003). An efficient and practical N-methylation of amino acid derivatives. Organic Letters, 5(2), 125-128.
-
U.S. Patent No. 3,937,727 A. (1976). Process for preparing n, n-dimethylurea.
-
Ataman Kimya. N,N'-DIMETHYLUREA.
-
BLDpharm. 1394680-83-1|2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid.
-
Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Journal of Organic Chemistry.
-
European Patent No. EP0129059A1. (1984). Oxazole derivatives, process for production thereof and use thereof as photoconductive material.
-
Saponification of Esters. (n.d.).
-
YouTube. (2019, June 17). Eschweiler-Clarke reaction: Methylation on amines.
-
A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylate. (2014). Journal of Chemical and Pharmaceutical Research, 6(5), 104-105.
-
Chimia. (2015). Transition Metal-free Methylation of Amines with Formaldehyde as the Reductant and Methyl Source. 69(1), 31-34.
-
Nunes, C. M., et al. (2025). Photochemistry of 2-aminooxazole: a matrix-isolation and computational study of a putative key prebiotic molecule. Physical Chemistry Chemical Physics, 27(34), 20326-20333.
-
European Patent No. 1919885. (2010). PREPARATION OF 2-AMINO-THIAZOLE-5-CARBOXYLIC-ACID DERIVATIVES.
-
Experiment 3 Enolate Alkylation, Ester Saponification, and Amide Bond Formation via DCC-Coupling. (2023).
-
da Silva, R. A., et al. (2007). Reductive methylation of primary and secondary amines and amino acids by aqueous formaldehyde and zinc. Tetrahedron Letters, 48(43), 7680-7682.
-
Operachem. (2024). Saponification-Typical procedures.
-
Name-Reaction.com. Eschweiler-Clarke reaction.
-
Cantel, S., et al. (2004). Saponification of esters of chiral alpha-amino acids anchored through their amine function on solid support. Journal of Peptide Science, 10(6), 326-328.
-
Stanovnik, B., et al. (1998). Transformations of Ethyl 2-Amino-4-(2-ethoxy-2-oxoethyl)thioazole-5-carboxylate into 5-Substituted 2-Amino-4-oxo-4,5-dihydrothiazolo[5,4-c]pyridine-7-carboxylates. Journal of Heterocyclic Chemistry, 35(5), 1139-1144.
-
Christensen, E. R., et al. (1957). The alkaline hydrolysis of oxazolidinediones-2,4. Journal of the American Chemical Society, 79(15), 4159-4161.
-
Tadeo, I. F. M., et al. (2024). Microwave-Assisted Hydrolysis of Ethyl Azolylacetates and Cinnamates with K2CO3: Synthesis of Potassium Carboxylates. ACS Omega.
-
Al-Rawi, J. M. A., et al. (1988). The hydrolysis of azetidinyl amidinium salts. Part 2. Substituent effects, buffer catalysis, and the reaction mechanism. Journal of the Chemical Society, Perkin Transactions 2, (1), 1-8.
-
Edward, J. T., & Terry, K. A. (1957). 698. The hydrolysis of amides and related compounds. Part IV. Diacetylamine and succinimide in aqueous alkali. Journal of the Chemical Society (Resumed), 3527.
-
Scilit. Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst.
-
Semantic Scholar. [PDF] Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst..
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. grokipedia.com [grokipedia.com]
- 3. Eschweiler–Clarke reaction - Wikipedia [en.wikipedia.org]
- 4. Eschweiler-Clarke Reaction | NROChemistry [nrochemistry.com]
- 5. researchgate.net [researchgate.net]
- 6. Saponification-Typical procedures - operachem [operachem.com]
- 7. jocpr.com [jocpr.com]
- 8. scribd.com [scribd.com]
Technical Support Center: Overcoming Solubility Challenges with 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (CAS No. 1367952-05-3).[1][2][3] This guide provides in-depth troubleshooting for common solubility issues encountered by researchers and drug development professionals. We will explore the underlying chemical principles governing its solubility and provide validated, step-by-step protocols to ensure your experimental success.
Frequently Asked Questions (FAQs)
Q1: Why is this compound so difficult to dissolve in common solvents?
A1: The Zwitterionic Nature of the Compound
The primary challenge stems from the molecule's structure. It contains both a basic dimethylamino group and an acidic carboxylic acid group. In the solid state and in solutions near a neutral pH, the acidic proton from the carboxyl group is transferred to the basic nitrogen atom. This creates a zwitterion —a neutral molecule with both a positive and a negative charge on different atoms.
This intramolecular salt formation leads to strong intermolecular electrostatic interactions, similar to those in a crystal lattice. These forces are strong and require a significant amount of energy to overcome, resulting in high melting points and poor solubility in many common organic solvents and neutral water.[4][5] The key to solubilization is to disrupt this stable zwitterionic state.
Q2: I'm struggling to dissolve the compound for an aqueous assay. It's insoluble in water and standard buffers (e.g., PBS pH 7.4). What should I do?
A2: Manipulate pH to Shift Equilibrium
Since the zwitterion is the least soluble species, the solution is to adjust the pH of your aqueous medium to move away from the isoelectric point (pI). This forces the molecule into a fully cationic or anionic form, which are charged species and thus significantly more soluble in polar solvents like water.[6][7]
-
Acidic Conditions (pH < 4, estimated): By adding a dilute acid (e.g., 0.1 M HCl), you protonate the carboxylate group (-COO⁻ → -COOH). The molecule now carries a net positive charge on the amino group, making it behave like a soluble amine salt.
-
Basic Conditions (pH > 9, estimated): By adding a dilute base (e.g., 0.1 M NaOH), you deprotonate the dimethylammonium group (-N⁺H(CH₃)₂ → -N(CH₃)₂). The molecule now carries a net negative charge on the carboxylate group, making it behave like a soluble carboxylate salt.[7][8]
Causality: The charged ionic species (cation or anion) has much stronger ion-dipole interactions with water molecules compared to the zwitterion's intermolecular attractions, leading to greatly enhanced solubility.[7] See Protocol 1 for a detailed methodology.
Q3: My reaction requires an organic solvent (like THF or Dichloromethane), but the compound won't dissolve. What are my options?
A3: Utilize Polar Aprotic Solvents, Co-solvents, or Salt Formation.
Directly dissolving this polar, zwitterionic compound in non-polar organic solvents is often futile. Here are three field-proven strategies:
-
Select a Polar Aprotic Solvent: Start with highly polar aprotic solvents known to dissolve a wide range of compounds.
-
Recommended: Dimethyl sulfoxide (DMSO), N,N-Dimethylformamide (DMF), N,N-Dimethylacetamide (DMA), N-Methyl-2-pyrrolidone (NMP). These solvents have strong dipole moments capable of disrupting the zwitterionic interactions.
-
-
Employ a Co-solvent System: If your reaction tolerates it, a co-solvent approach can be highly effective.[9][10][11] A co-solvent is a water-miscible organic solvent used to increase the solubility of a poorly water-soluble compound.[12]
-
Mechanism: First, dissolve the compound in a minimum volume of a strong polar solvent (like DMSO). Then, slowly add this concentrated solution to your primary, less-polar reaction solvent. The DMSO helps keep the compound in solution by creating a more polar micro-environment.[13][] This technique is widely used in pharmaceutical formulations to solubilize nonpolar drugs.[] See Protocol 2 for a detailed workflow.
-
-
Convert to an Organic-Soluble Salt: This is an excellent strategy if your reaction conditions are compatible. By forming a salt with a lipophilic counter-ion, you can significantly increase solubility in organic solvents.
Q4: My compound dissolved after I adjusted the pH, but it precipitated (crashed out) later. Why did this happen?
A4: Loss of Solubility Due to System Changes.
Precipitation after initial dissolution is typically caused by a shift in the equilibrium you established. Common causes include:
-
pH Drift: The most common reason. If your solution is not adequately buffered, the addition of other reagents, absorption of atmospheric CO₂, or reactions that consume acid/base can cause the pH to drift back towards the compound's pI, triggering precipitation.
-
Solution: Use a buffer system (e.g., acetate buffer for acidic pH, borate buffer for basic pH) instead of simply adjusting the pH with a strong acid or base. Ensure the buffer has sufficient capacity for your experiment.
-
-
Temperature Changes: Solubility is often temperature-dependent.[17] If you dissolved the compound with gentle heating, it may precipitate upon cooling to room temperature if the solution is supersaturated.
-
Solution: Determine the solubility at your target experimental temperature. Avoid creating supersaturated solutions unless crystallization is the goal.
-
-
Common Ion Effect: The addition of other salts to the solution can sometimes decrease the solubility of your compound's salt form.[15][18]
-
Solution: Be mindful of the total ionic strength of your solution. If you must add other salts, test for compatibility on a small scale first.
-
Data & Protocols
Summary of Solubilization Strategies
| Solvent Category | Recommended Solvents | Expected Solubility (as Zwitterion) | Key Strategy & Rationale |
| Aqueous (Neutral) | Water, PBS (pH 7.4) | Very Low | Adjust pH. Move pH away from the isoelectric point to form soluble cationic or anionic species. |
| Aqueous (Acidic) | 0.1 M HCl, Citrate/Acetate Buffers | High | Forms the soluble cationic salt.[7] |
| Aqueous (Basic) | 0.1 M NaOH, Phosphate/Borate Buffers | High | Forms the soluble anionic (carboxylate) salt.[7] |
| Polar Protic | Methanol, Ethanol | Low to Moderate | Form a salt. Convert to HCl or another salt to improve solubility. Water can also act as a co-solvent to enhance solubility in some organic solvents.[19][20] |
| Polar Aprotic | DMSO, DMF, NMP | High | Strong dipoles disrupt zwitterionic interactions, making these the best initial choice for organic media. |
| Ethers / Esters | THF, 2-MeTHF, Ethyl Acetate | Very Low | Use a co-solvent. Dissolve first in minimal DMSO/DMF, then dilute with the target solvent.[13] |
| Hydrocarbons / Halogenated | Toluene, Hexanes, DCM | Insoluble | Not recommended. These solvents lack the polarity to overcome the compound's strong intermolecular forces. |
Experimental Protocols
Protocol 1: Solubilization in Aqueous Media via pH Adjustment
This protocol describes how to create a concentrated aqueous stock solution.
-
Preparation: Weigh 10 mg of this compound into a clean glass vial. Add 0.5 mL of purified water. The compound will likely form a slurry or suspension.
-
Acidification (for a Cationic Solution):
-
While stirring, add 1 M HCl dropwise (typically 1-5 µL at a time).
-
Observe the suspension after each addition. Continue adding acid until the solid completely dissolves.
-
Once dissolved, add purified water to reach the desired final concentration (e.g., 1.0 mL for a 10 mg/mL solution).
-
Measure and record the final pH. Use a suitable buffer at this pH for subsequent dilutions to prevent precipitation.
-
-
Alkalinization (for an Anionic Solution):
-
While stirring, add 1 M NaOH dropwise.
-
Continue adding base until the solid completely dissolves.
-
Once dissolved, add purified water to reach the desired final concentration.
-
Measure and record the final pH. Use a suitable buffer at this pH for subsequent dilutions.
-
Self-Validation: The clarity of the final solution is the primary indicator of success. A properly pH-adjusted solution should be completely clear and free of particulates.
Protocol 2: Using Co-solvents for Reactions in Less-Polar Organic Solvents
This protocol outlines how to solubilize the compound in a solvent like Tetrahydrofuran (THF).
-
Initial Dissolution: Weigh the required amount of this compound into a vial. Add the absolute minimum volume of DMSO required to fully dissolve the solid with stirring (e.g., 50-100 µL of DMSO per 10 mg of compound). This creates a highly concentrated stock.
-
Dilution into Reaction Solvent: In a separate flask, prepare the rest of your reaction mixture in the bulk solvent (e.g., THF).
-
Slow Addition: While vigorously stirring the reaction mixture, add the concentrated DMSO stock solution dropwise. The high-energy mixing helps disperse the compound before it has a chance to precipitate.
-
Observation: Monitor the solution for any signs of cloudiness or precipitation. If the solution remains clear, the co-solvent system is successful.
Trustworthiness Check: The percentage of the co-solvent should be kept to a minimum (ideally <5% v/v) to avoid significantly altering the polarity of the reaction medium, unless the reaction is known to be tolerant to higher concentrations of DMSO.[9]
References
-
Serajuddin, A. T. (2007). Salt formation to improve drug solubility. Advanced Drug Delivery Reviews. Available at: [Link]
-
Stahl, P. H., & Nakano, M. (2002). Pharmaceutical salts. European Journal of Pharmaceutical Sciences. (Note: While the direct link is to a different article, the concepts discussed are foundational and widely referenced in texts like this). A related discussion on properties is found in Austin, R. P. et al. (2020) Pharmaceutical salts: a formulation trick or a clinical conundrum? British Journal of Clinical Pharmacology. Available at: [Link]
-
ResearchGate Discussion. (2023). Why salt formation of weak acid increases the drug solubility? ResearchGate. Available at: [Link]
-
Wikipedia. Cosolvent. Wikipedia, The Free Encyclopedia. Available at: [Link]
-
Pawar, P. et al. (2012). Drug Dissolution Enhancement by Salt Formation. Research Journal of Pharmaceutical Dosage Forms and Technology. Available at: [Link]
-
Taylor & Francis. Cosolvent – Knowledge and References. Available at: [Link]
-
Vanecht, E. et al. (2018). Solubility-Modifying Power of Zwitterionic Salts. ChemPhysChem. Available at: [Link]
-
Nema, S., & Ludwig, J. D. (2019). Formulation Development of Small-Volume Parenteral Products. In Parenteral Medications. Available at: [Link]
-
Advances in Engineering. (2018). Solubility-Modifying Power of Zwitterionic Salts. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. UNT Digital Library. Available at: [Link]
-
Starr, J. N. (1991). Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes. OSTI.GOV. Available at: [Link]
-
Cano-Sarabia, M. et al. (2019). Drug Solubility Enhancement through the Preparation of Multicomponent Organic Materials: Eutectics of Lovastatin with Carboxylic Acids. MDPI. Available at: [Link]
-
Solubility of Things. Oxazole. Available at: [Link]
-
IGI Global. (2023). Co-solvent: Significance and symbolism. Available at: [Link]
-
Chem-Impex. 1,3-Oxazole-4-carboxylic acid. Available at: [Link]
-
wildvineyard. (2020). Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals. YouTube. Available at: [Link]
-
Starr, J. N., & King, C. J. (1992). Water-enhanced solubility of carboxylic acids in organic solvents and its application to extraction processes. Industrial & Engineering Chemistry Research. Available at: [Link]
-
Hildebrand, A. et al. (2016). Modulating the solubility of zwitterionic poly((3-methacrylamidopropyl)ammonioalkane sulfonate)s in water and aqueous salt solutions via the spacer group separating the cationic and the anionic moieties. Polymer Chemistry. Available at: [Link]
-
Chem-Impex. Oxazole-4-carboxylic acid ethyl ester. Available at: [Link]
-
AA Blocks. 3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,2-oxazole-5-carboxylic acid. Available at: [Link]
-
IJMDSR. (2022). Techniques for Improving Solubility. International Journal of Medical Science and Dental Research. Available at: [Link]
-
MySkinRecipes. 2-(Dimethylamino)oxazole-5-carboxylic acid. Available at: [Link]
-
Mazák, K. et al. (2020). Physicochemical Properties of Zwitterionic Drugs in Therapy. ChemMedChem. Available at: [Link]
-
Study.com. (Video). Zwitterion | Definition, Structure & Properties. Available at: [Link]
-
Pandit, N. K., & Strykowski, J. M. (1989). Effect of pH and temperature on the solubility of a surface active carboxylic acid. Journal of Pharmaceutical Sciences. Available at: [Link]
-
PubChemLite. 2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3). Available at: [Link]
-
Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? r/askscience. Available at: [Link]
-
digital-dyne.com. pH Adjustment and Neutralization, the basics. Available at: [Link]
-
Pearson. Organic Chemistry Study Guide: Carboxylic Acids & Derivatives. Available at: [Link]
-
PubChem. Dimethyl-1,3-oxazole-5-carboxylic acid. Available at: [Link]
Sources
- 1. 2-(Dimethylamino)oxazole-5-carboxylic acid [myskinrecipes.com]
- 2. 1367952-05-3|2-(Dimethylamino)oxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. This compound [cymitquimica.com]
- 4. Physicochemical Properties of Zwitterionic Drugs in Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Zwitterion | Definition, Structure & Properties - Video | Study.com [study.com]
- 6. researchgate.net [researchgate.net]
- 7. reddit.com [reddit.com]
- 8. pH Adjustment and Neutralization, the basics [phadjustment.com]
- 9. Cosolvent - Wikipedia [en.wikipedia.org]
- 10. Co-solvent: Significance and symbolism [wisdomlib.org]
- 11. ijmsdr.org [ijmsdr.org]
- 12. taylorandfrancis.com [taylorandfrancis.com]
- 13. youtube.com [youtube.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. rjpdft.com [rjpdft.com]
- 17. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes - UNT Digital Library [digital.library.unt.edu]
- 20. Water-enhanced solubility of carboxylic acids in organic solvents and its applications to extraction processes (Thesis/Dissertation) | OSTI.GOV [osti.gov]
Technical Support Center: Optimizing Oxazole Ring Formation
Welcome to the technical support center dedicated to the synthesis of oxazoles. This guide is designed to provide practical, field-proven insights into optimizing reaction conditions and troubleshooting common issues encountered during the formation of the oxazole ring, a crucial scaffold in medicinal chemistry.[1] We will move beyond simple procedural lists to explore the causality behind experimental choices, empowering you to make informed decisions in your research.
Troubleshooting Guide: Common Experimental Issues
This section addresses specific challenges that may arise during oxazole synthesis, with a focus on widely-used methodologies like the Robinson-Gabriel, Van Leusen, and Fischer syntheses.[2]
Question 1: My reaction yield is consistently low. What are the primary factors to investigate?
Answer: Low yield is a frequent issue that can often be traced back to reagent quality, reaction setup, or suboptimal conditions. A systematic approach is crucial for diagnosis.
-
Reagent Integrity, Especially TosMIC: In the Van Leusen synthesis, the quality of tosylmethyl isocyanide (TosMIC) is paramount.[3] This reagent can degrade upon exposure to moisture or over prolonged storage.
-
Causality: TosMIC contains highly reactive isocyanide and acidic methylene groups, making it susceptible to hydrolysis, which renders it inactive for the required cycloaddition.[4]
-
Actionable Advice: Always use freshly opened or properly stored TosMIC. If degradation is suspected, verify its purity via NMR or perform a small-scale test reaction with a reliable aldehyde.
-
-
Inadequate Dehydration (Robinson-Gabriel Synthesis): This reaction relies on the cyclodehydration of a 2-acylamino-ketone.[5][6] Incomplete water removal will stall the reaction.
-
Causality: The cyclization step is a reversible equilibrium. Water, as a product, must be effectively removed to drive the reaction towards the oxazole product according to Le Châtelier's principle.
-
Actionable Advice: The choice of dehydrating agent is critical. While classic reagents like H₂SO₄ or POCl₃ are effective, they can be harsh.[7] Consider using polyphosphoric acid (PPA), which often provides higher yields under milder conditions.[8]
-
-
Suboptimal Temperature: Temperature exerts significant influence on both reaction rate and side product formation.[9]
-
Causality: Insufficient heat may lead to an incomplete reaction. Conversely, excessive heat can cause degradation of starting materials or intermediates, especially under harsh acidic or basic conditions.
-
Actionable Advice: Screen a range of temperatures. For instance, a copper-catalyzed synthesis found 60°C to be optimal, with yields decreasing at both lower and higher temperatures.[9][10] Monitor reaction progress by TLC or LC-MS at various temperature points to identify the sweet spot.
-
-
Incorrect Base or Stoichiometry: In base-catalyzed reactions like the Van Leusen, the choice and amount of base are critical.[11]
-
Causality: The base deprotonates the TosMIC to form the reactive nucleophile.[12] A base that is too weak will result in a low concentration of the active species. An incorrect stoichiometry can lead to side reactions or an incomplete reaction.
-
Actionable Advice: Potassium carbonate (K₂CO₃) is a common and effective base for the Van Leusen reaction.[11] If the reaction is sluggish, consider a stronger, non-nucleophilic base like DBU, though this may require adjusting the reaction time.[10]
-
Below is a decision tree to guide your troubleshooting process for low-yield reactions.
Caption: Selecting a Synthetic Route Based on Substitution.
Q2: What are some "green" or more sustainable alternatives for oxazole synthesis?
A2: Green chemistry principles are increasingly being applied to heterocyclic synthesis. Key strategies include:
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate reaction times and improve yields, often under solvent-free conditions. [13]It has been successfully applied to the Van Leusen synthesis. [14]* Use of Ionic Liquids: Ionic liquids can serve as reusable, non-volatile solvents, minimizing waste. They have been shown to be effective in the one-pot Van Leusen synthesis of 4,5-disubstituted oxazoles. [8]* Metal-Free Protocols: To avoid the use of toxic heavy metals, researchers have developed metal-free cyclization methods, such as those using hypervalent iodine reagents or exploring protocols catalyzed by CO₂ and light. [15]
Q3: How can I effectively purify my oxazole derivative?
A3: Purification can be challenging if byproducts have similar polarity to the desired product.
-
Column Chromatography: This is the most common and effective method. A careful screening of the eluent system (e.g., hexane/ethyl acetate mixtures) on a silica gel stationary phase is crucial for good separation. [9]* Recrystallization: If your product is a solid, recrystallization from a suitable solvent system can be a highly efficient method for achieving high purity. [9]This is particularly useful for removing trace impurities after chromatography.
Appendices
Appendix A: Key Experimental Protocols
Protocol 1: General Procedure for Van Leusen Oxazole Synthesis [11]1. Reaction Setup: In a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the aldehyde (1.0 mmol) and tosylmethyl isocyanide (TosMIC) (1.1 mmol) in a suitable solvent mixture (e.g., 10 mL of DME/Methanol 1:1). 2. Addition of Base: Add potassium carbonate (K₂CO₃) (1.5 mmol) to the stirred solution. 3. Reaction: Stir the mixture at room temperature or heat gently (e.g., 50-60 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC). 4. Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water (30 mL) and extract with a suitable organic solvent (e.g., DCM or EtOAc, 3 x 20 mL). [16]5. Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by silica gel column chromatography. [16] Protocol 2: General Procedure for Robinson-Gabriel Synthesis [5][6]1. Reaction Setup: Place the 2-acylamino-ketone (1.0 mmol) in a round-bottom flask. 2. Addition of Dehydrating Agent: Carefully add the cyclodehydrating agent. For example, add concentrated sulfuric acid (H₂SO₄) dropwise at 0 °C, or use a milder reagent system like triphenylphosphine (1.5 mmol) and iodine (1.5 mmol) in the presence of triethylamine (2.0 mmol) in a solvent like DCM. 3. Reaction: Stir the mixture at the appropriate temperature (ranging from room temperature to 90°C, depending on the reagent) until TLC analysis indicates the consumption of the starting material. 4. Workup: Carefully quench the reaction. For acidic reactions, pour the mixture onto ice and neutralize with a base (e.g., aq. NaOH or NaHCO₃). For other systems, follow the appropriate quenching procedure. Extract the aqueous layer with an organic solvent. 5. Purification: Dry the combined organic extracts, concentrate, and purify the crude product by column chromatography or recrystallization.
Appendix B: Data Tables
Table 1: Comparison of Dehydrating Agents for Robinson-Gabriel Synthesis
| Dehydrating Agent | Typical Conditions | Advantages | Disadvantages |
| Conc. H₂SO₄ | 0 °C to 100 °C | Strong, readily available, inexpensive | Harsh, can cause charring/degradation, not suitable for sensitive substrates [7] |
| POCl₃, PCl₅ | Reflux in solvent | Effective for many substrates | Harsh, corrosive, generates hazardous byproducts [8] |
| Polyphosphoric Acid (PPA) | 80-160 °C | Often gives higher yields than H₂SO₄, acts as both solvent and catalyst | Viscous, can be difficult to work with [8] |
| Burgess Reagent | Mild (e.g., reflux in THF) | Very mild, neutral conditions | Expensive, requires synthesis of the reagent [17] |
| PPh₃ / I₂ / Et₃N | 0 °C to RT | Mild conditions, good for sensitive substrates | Stoichiometric phosphine oxide byproduct must be removed [5] |
References
-
Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). ResearchGate. Retrieved from [Link]
-
Atif, A., & Sir, H. A. (2021). Synthetic Approaches for Oxazole Derivatives: A Review. Journal of Heterocyclic Chemistry, 58(10), 1995-2016. Retrieved from [Link]
-
Li, W., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1698. Retrieved from [Link]
-
Synthetic approaches for oxazole derivatives: A review. (2021). ResearchGate. Retrieved from [Link]
-
Oxazole | Microwave Assisted Synthesis | Green Synthesis | Ultrasound | Ionic Liquids. (2022). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
Synthesis, Reactions and Medicinal Uses of Oxazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Oxazole. (n.d.). Wikipedia. Retrieved from [Link]
-
Oxazole.pdf. (n.d.). CUTM Courseware. Retrieved from [Link]
-
Recent Development and Green Approaches for Synthesis of Oxazole Derivatives: A Review. (2022). Indian Journal of Pharmaceutical Sciences. Retrieved from [Link]
-
A. Singh, et al. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry, 88(7), 4436–4446. Retrieved from [Link]
-
Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. (2022). SlideShare. Retrieved from [Link]
-
Robinson–Gabriel synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Optimization of the reaction conditions. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer Oxazole Synthesis Mechanism | Organic Chemistry. (2023). YouTube. Retrieved from [Link]
-
Van Leusen reaction. (n.d.). Wikipedia. Retrieved from [Link]
-
Van Leusen Oxazole Synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Cook–Heilbron thiazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Fischer oxazole synthesis. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Fischer oxazole synthesis. (n.d.). Wikipedia. Retrieved from [Link]
-
Van Leusen Reaction. (n.d.). NROChemistry. Retrieved from [Link]
-
Robinson–Gabriel synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Disney, N., et al. (2023). A cyanide-free synthesis of nitriles exploiting flow chemistry. RSC. Retrieved from [Link]
-
Robinson-Gabriel Synthesis. (n.d.). SynArchive. Retrieved from [Link]
-
Synthesis of 1,3-oxazoles. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Robinson-Gabriel synthesis of oxazoles. (2023). YouTube. Retrieved from [Link]
-
Lecture 59 I Fischer Oxazole Synthesis I Name Reactions I Organic Chemistry. (2023). YouTube. Retrieved from [Link]
-
Several conventional methods accessible for the synthesis of oxazole derivatives. (n.d.). ResearchGate. Retrieved from [Link]
-
Fischer oxazole synthesis. (n.d.). ResearchGate. Retrieved from [Link]
-
Wipf, P., & Miller, C. P. (1993). A new synthesis of highly functionalized oxazoles. The Journal of Organic Chemistry, 58(14), 3604–3606. Retrieved from [Link]
-
Synthesis and Reactions of Oxazoles. (2003). ResearchGate. Retrieved from [Link]
-
Vedejs, E., & Monahan, S. D. (2005). Methodology for the Synthesis of Substituted 1,3-Oxazoles. The Journal of Organic Chemistry, 70(18), 7377–7380. Retrieved from [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Van Leusen Oxazole Synthesis [organic-chemistry.org]
- 5. Robinson–Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 6. synarchive.com [synarchive.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. ijpsonline.com [ijpsonline.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Van Leusen reaction - Wikipedia [en.wikipedia.org]
- 13. ijpsonline.com [ijpsonline.com]
- 14. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. 1,3-Oxazole synthesis [organic-chemistry.org]
- 16. pubs.acs.org [pubs.acs.org]
- 17. semanticscholar.org [semanticscholar.org]
Technical Support Center: Troubleshooting the Purification of Polar Oxazole Compounds
Welcome to the Technical Support Center for the purification of polar oxazole compounds. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges in isolating these valuable heterocyclic scaffolds. The inherent polarity of many substituted oxazoles, often augmented by functional groups essential for their biological activity, can present significant purification hurdles.
This resource provides in-depth, experience-driven troubleshooting advice in a direct question-and-answer format. We will delve into the "why" behind experimental choices, offering logical frameworks for overcoming common and complex purification issues.
Frequently Asked Questions (FAQs)
Q1: My polar oxazole shows poor or no retention on a C18 reversed-phase column and elutes in the solvent front. What should I do?
This is a classic sign that your compound is too polar for traditional reversed-phase chromatography.[1] The nonpolar C18 stationary phase cannot adequately retain highly polar molecules, which have a stronger affinity for the polar mobile phase.[2][3]
Immediate Solution: Switch to a more appropriate chromatographic technique. The most effective alternative is Hydrophilic Interaction Liquid Chromatography (HILIC) .[1][4][5][6] HILIC utilizes a polar stationary phase (like silica or a polar bonded phase) and a mobile phase consisting of a high percentage of an organic solvent (typically acetonitrile) with a smaller amount of an aqueous solvent.[4][5][6][7] In this system, your polar oxazole will be retained.[4]
Q2: I'm using normal-phase chromatography on silica gel, but my compound is streaking badly and giving broad, tailing peaks. What's causing this?
Streaking and tailing on silica gel are common issues when purifying polar compounds, especially those with basic nitrogen atoms like the oxazole ring.[1][8] Several factors can contribute to this:
-
Strong Acid-Base Interactions: The acidic silanol groups (Si-OH) on the surface of silica gel can strongly and sometimes irreversibly interact with the basic nitrogen of the oxazole ring.[9] This leads to poor peak shape.
-
Compound Overloading: Applying too much sample to the column can saturate the stationary phase, causing tailing.[1]
-
Inappropriate Mobile Phase: The chosen eluent may not be effective at disrupting the strong interactions between your compound and the silica.
Troubleshooting Steps:
-
Add a Mobile Phase Modifier: Incorporate a small amount of a competitive base, like triethylamine (0.1-1%), or a polar modifier like methanol into your eluent.[10] For acidic oxazoles (e.g., those with a carboxylic acid group), adding a small amount of acetic or formic acid (0.1-1%) can significantly improve peak shape.[9]
-
Deactivate the Silica Gel: Before running the column, you can wash the silica gel with a solution of your eluent containing a small percentage of triethylamine to neutralize the most acidic sites.[9]
-
Switch to an Alternative Stationary Phase: Consider using a less acidic stationary phase like neutral alumina or a polar bonded phase such as amino or cyano columns.[1][11]
Q3: My purified oxazole appears clean by TLC and NMR, but the yield is low after column chromatography. Where did my compound go?
Low recovery of polar compounds from silica gel columns is a frequent problem. The likely culprit is irreversible adsorption to the stationary phase.[9] The polar functional groups on your oxazole can form strong hydrogen bonds with the silanol groups of the silica, making elution difficult.
Strategies to Improve Recovery:
-
Mobile Phase Modification: As mentioned above, adding a competitive acid, base, or a highly polar solvent like methanol can help to displace your compound from the silica.
-
Use a Different Stationary Phase: Neutral alumina or reversed-phase chromatography (if applicable) can be good alternatives.
-
Test for Stability: Before committing to a large-scale purification, test the stability of your compound on a small amount of silica gel.[12] Spot your compound on a TLC plate, let it sit for an hour, and then elute it to see if any degradation has occurred. Some oxazoles, particularly those with certain substituents like a 5-hydroxy group, can be unstable on silica gel.[13]
In-Depth Troubleshooting Guides
Problem 1: Co-elution of a Polar Oxazole with Triphenylphosphine Oxide (TPPO)
Many oxazole syntheses, such as the Robinson-Gabriel synthesis, utilize reagents like triphenylphosphine, which generates triphenylphosphine oxide (TPPO) as a byproduct.[9] TPPO is also a polar compound and can be notoriously difficult to separate from polar products using standard chromatography.
The challenge lies in the similar polarity of many polar oxazoles and TPPO, leading to overlapping Rf values in common solvent systems.
A multi-step approach is often necessary to tackle this common issue.
Caption: Decision workflow for separating polar oxazoles from TPPO.
Protocol 1: Precipitation of TPPO [9]
-
Dissolution: Dissolve the crude reaction mixture in a minimal amount of a solvent in which your product is soluble but TPPO has limited solubility, such as dichloromethane (DCM).
-
Anti-Solvent Addition: Slowly add a non-polar "anti-solvent" like hexanes, pentane, or diethyl ether while stirring.
-
Precipitation: TPPO should precipitate out as a white solid.
-
Isolation: Filter the mixture, washing the solid with the anti-solvent. Your desired polar oxazole should remain in the filtrate.
-
Analysis: Check the purity of the filtrate by TLC to see if a significant amount of TPPO has been removed.
Protocol 2: Acid-Base Extraction (for Oxazoles with Acidic or Basic Groups)
If your oxazole has a sufficiently acidic (e.g., carboxylic acid, phenol) or basic functional group, an acid-base extraction is a highly effective method.[14][15]
-
Dissolve: Dissolve the crude mixture in an organic solvent like ethyl acetate or DCM.
-
Extract:
-
For acidic oxazoles: Wash the organic layer with an aqueous base (e.g., saturated sodium bicarbonate solution). Your deprotonated oxazole will move to the aqueous layer, while TPPO and other neutral impurities remain in the organic layer.[9][15]
-
For basic oxazoles: Wash the organic layer with an aqueous acid (e.g., 1M HCl). Your protonated oxazole will move to the aqueous layer.
-
-
Isolate: Separate the aqueous layer.
-
Neutralize and Back-Extract:
-
For acidic oxazoles: Cool the aqueous layer in an ice bath and re-acidify with 1M HCl until your product precipitates or can be extracted back into an organic solvent.[9]
-
For basic oxazoles: Basify the aqueous layer with a base like 1M NaOH and extract your neutral oxazole back into an organic solvent.
-
Problem 2: Compound is "Too Polar" for Normal-Phase Chromatography
Sometimes, a polar oxazole will not move from the baseline on a TLC plate, even with highly polar solvent systems like 100% ethyl acetate or 10:1 DCM/Methanol.
The compound's polarity is so high that its affinity for the polar silica gel stationary phase far outweighs its solubility in the mobile phase.
| Technique | Principle | Best For | Pros | Cons |
| Modified Normal Phase | Increase mobile phase polarity drastically. | Very polar, non-ionic oxazoles. | Uses standard silica. | Can lead to poor peak shape; high boiling point solvents. |
| HILIC | Partitioning into a water-enriched layer on a polar stationary phase.[4][5][6] | Highly polar, water-soluble oxazoles.[4][7] | Excellent retention for polar compounds; MS-friendly solvents.[4] | More complex mechanism; requires careful equilibration.[5] |
| Supercritical Fluid Chromatography (SFC) | Uses supercritical CO₂ with a co-solvent as the mobile phase. | Polar neutral and ionic compounds.[16] | Fast separations; reduced solvent usage.[16][17] | Requires specialized equipment.[17] |
Protocol 3: Aggressive Normal-Phase Chromatography [12]
-
Prepare a Stock Solution: Create a stock solution of 10% ammonium hydroxide in methanol.
-
Mobile Phase Preparation: Use a mobile phase of dichloromethane with 1-10% of the prepared stock solution.
-
TLC Analysis: Test this new, highly polar and basic mobile phase on a TLC plate to see if your compound now moves off the baseline.
-
Column Chromatography: If successful, use this solvent system for your column. Be aware that this is an aggressive system and may not be suitable for all compounds.
Protocol 4: Getting Started with HILIC
-
Column Selection: Choose a HILIC column. Bare silica can be used, but amide or diol-bonded phases often provide better peak shapes.
-
Mobile Phase: A typical HILIC mobile phase consists of acetonitrile (ACN) and water (often with a buffer like ammonium formate or formic acid).
-
Gradient Elution: A typical gradient runs from high organic (e.g., 95% ACN) to lower organic content (e.g., 50% ACN).[6] Remember, in HILIC, water is the "strong" solvent that elutes the compound.[5]
-
Sample Injection: Dissolve your sample in the initial mobile phase conditions (high ACN) for best peak shape.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Reversed-phase chromatography - Wikipedia [en.wikipedia.org]
- 3. chromtech.com [chromtech.com]
- 4. Polar Compound Retention using Aqueous Normal-Phase (ANP/HILIC) Chromatography [sigmaaldrich.com]
- 5. elementlabsolutions.com [elementlabsolutions.com]
- 6. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Normal Phase HPLC Columns | Phenomenex [phenomenex.com]
- 12. Purification [chem.rochester.edu]
- 13. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. chromatographytoday.com [chromatographytoday.com]
- 17. What is Supercritical Fluid Chromatography (SFC) Chromatography? | Teledyne LABS [teledynelabs.com]
Stability issues of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid in solution
Welcome to the technical support center for 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions regarding the stability of this compound in solution. Our goal is to equip you with the scientific understanding and practical solutions to ensure the integrity of your experiments.
Introduction: Understanding the Stability of a Substituted Oxazole
This compound is a versatile building block in medicinal chemistry and organic synthesis. Its structure, featuring an electron-donating dimethylamino group at the C2 position and an electron-withdrawing carboxylic acid at C5, presents a unique reactivity profile. While oxazoles are generally considered aromatic and relatively stable, this specific substitution pattern can render the molecule susceptible to degradation under common experimental conditions.[1] This guide will delve into the potential stability issues and provide you with the necessary knowledge to mitigate them.
Frequently Asked Questions (FAQs)
Why is my solution of this compound turning yellow/brown?
A change in color, typically to yellow or brown, is a common indicator of degradation. This can be attributed to several factors:
-
Oxidative Degradation: The oxazole ring, especially when activated by an electron-donating group like dimethylamino, can be susceptible to oxidation.[1] This process can lead to the formation of colored byproducts. Exposure to air (oxygen) and light can accelerate this process.
-
Ring Opening Reactions: Under certain pH conditions, the oxazole ring can undergo hydrolysis, leading to ring-opened products that may be colored or can further react to form colored impurities.[2]
-
Impurity-Related Color: The starting material may contain minor impurities that are less stable and degrade over time to produce color.
Recommendation: Prepare solutions fresh whenever possible and store them protected from light and air (e.g., in amber vials, under an inert atmosphere like argon or nitrogen).
What are the optimal pH conditions for dissolving and storing this compound?
The pH of the solution is a critical factor influencing the stability of this compound.
-
Acidic Conditions (pH < 4): In strongly acidic solutions, the basic nitrogen of the dimethylamino group and the nitrogen in the oxazole ring (pKa of the conjugate acid is ~0.8) can become protonated.[3] While oxazoles are generally more stable in acidic than basic conditions, very low pH could potentially catalyze hydrolysis of the oxazole ring over extended periods.
-
Neutral to Mildly Acidic Conditions (pH 4-7): This is generally the recommended range for handling and short-term storage of solutions. The compound will exist predominantly in its zwitterionic or neutral form.
-
Basic Conditions (pH > 8): Basic conditions should be avoided. The presence of hydroxide ions can promote nucleophilic attack on the oxazole ring, leading to hydrolytic ring cleavage.[4] Additionally, basic conditions can facilitate oxidative degradation.
Recommendation: For dissolution, use a buffer in the pH 4-7 range. If the experimental protocol requires basic conditions, the exposure time should be minimized, and the temperature should be kept as low as possible.
I'm observing a loss of compound activity or a decrease in its concentration over time. What could be the cause?
A decline in the effective concentration or biological activity of your compound is a strong indication of chemical degradation. The primary suspected mechanisms are:
-
Hydrolytic Ring Opening: The oxazole ring can be cleaved by water, a reaction that can be accelerated by acidic or basic conditions. This irreversible process breaks apart the core scaffold of your molecule.
-
Decarboxylation: Oxazole-5-carboxylic acids can be susceptible to losing the carboxyl group as carbon dioxide, especially under thermal stress or certain pH conditions.[2] This would result in a different, likely inactive, compound.
Recommendation: Monitor the stability of your stock solutions over time using an analytical technique like HPLC or LC-MS. Prepare fresh solutions for critical experiments. Avoid prolonged storage in solution, especially at room temperature or elevated temperatures.
Troubleshooting Guide
This section provides a structured approach to identifying and resolving common issues encountered when working with this compound in solution.
| Observed Issue | Potential Cause(s) | Troubleshooting Steps & Solutions |
| Solution Discoloration (Yellowing/Browning) | 1. Oxidation2. pH-induced degradation3. Photodegradation | 1. Prevent Oxidation: Degas your solvent before preparing the solution. Store the solution under an inert atmosphere (N₂ or Ar).2. Control pH: Ensure the pH of your solution is between 4 and 7. Use a reliable buffer system.3. Protect from Light: Store solutions in amber vials or wrap clear vials in aluminum foil. Minimize exposure to ambient light during experiments. |
| Precipitation from Solution | 1. Poor solubility at the working concentration or pH.2. Degradation to a less soluble product. | 1. Assess Solubility: Determine the solubility of the compound in your chosen solvent system at the desired pH and temperature. Consider using a co-solvent like DMSO or DMF for initial stock preparation, followed by dilution in an aqueous buffer. Note that some 2-aminooxazoles have shown improved aqueous solubility compared to their thiazole isosteres.[5][6]2. Analyze Precipitate: If possible, isolate and analyze the precipitate (e.g., by LC-MS or NMR) to determine if it is the original compound or a degradation product. |
| Inconsistent Analytical Results (e.g., new peaks in HPLC/LC-MS) | 1. On-column degradation.2. Degradation in the autosampler.3. Instability in the mobile phase. | 1. Optimize Chromatography: Use a mobile phase with a neutral or mildly acidic pH. Minimize the analysis time.2. Control Autosampler Temperature: If the autosampler has temperature control, keep it cooled (e.g., 4 °C).3. Fresh Mobile Phase: Prepare fresh mobile phase daily. |
| Loss of Biological Activity | 1. Hydrolytic ring opening.2. Decarboxylation. | 1. Confirm Compound Integrity: Before conducting biological assays, verify the purity and identity of the compound in your solution using an appropriate analytical method (e.g., LC-MS).2. Fresh is Best: Use freshly prepared solutions for all biological experiments. If a stock solution must be used, perform a stability check beforehand. |
Experimental Protocols
Protocol 1: Preparation of a Stable Stock Solution
-
Solvent Selection: For a concentrated stock solution, consider using anhydrous DMSO or DMF. These aprotic solvents will minimize hydrolytic degradation.
-
Weighing and Dissolving: Weigh the desired amount of this compound in a clean, dry vial. Add the solvent to achieve the target concentration. Gentle vortexing or sonication may be used to aid dissolution.
-
Inert Atmosphere: If long-term storage is intended, flush the vial headspace with an inert gas (argon or nitrogen) before sealing.
-
Storage: Store the stock solution at -20°C or -80°C in a light-protected container. Commercial suppliers often recommend storage at 2-8°C for the solid, but solution stability is more critical.[7]
Protocol 2: Monitoring Solution Stability by HPLC
-
Sample Preparation: Prepare a solution of the compound at a known concentration in the desired buffer or solvent system.
-
Initial Analysis (T=0): Immediately after preparation, inject an aliquot of the solution onto a suitable HPLC system (e.g., a C18 column with a UV detector). Record the peak area of the parent compound.
-
Incubation: Store the solution under the conditions you wish to test (e.g., room temperature on the benchtop, 4°C in a refrigerator, 37°C in an incubator).
-
Time-Point Analysis: At regular intervals (e.g., 1, 4, 8, 24 hours), inject another aliquot of the solution onto the HPLC.
-
Data Analysis: Compare the peak area of the parent compound at each time point to the initial (T=0) peak area. A decrease in the peak area indicates degradation. The appearance of new peaks suggests the formation of degradation products.
Visualizing Potential Degradation Pathways
To better understand the stability challenges, the following diagrams illustrate the plausible degradation pathways for this compound.
Caption: Plausible hydrolytic degradation pathway.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Oxazole - Wikipedia [en.wikipedia.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. mdpi.com [mdpi.com]
- 6. 2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 881637-11-2|2-Aminooxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
Technical Support Center: Navigating Biological Assays with Oxazole Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with oxazole derivatives. The oxazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous biologically active compounds and its capacity for diverse interactions with biological targets.[1] However, the unique physicochemical properties of this heterocyclic ring system can present challenges in biological assays. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you navigate these common pitfalls, ensuring the generation of robust and reliable data.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Issue 1: Inconsistent Results or Poor Dose-Response Curves
Question: My oxazole derivative shows erratic activity or a non-sigmoidal dose-response curve in my assay. What are the likely causes and how can I fix this?
Answer: A lack of a clear, sigmoidal dose-response curve is a common and frustrating issue, often pointing to problems with the compound's behavior in the assay medium rather than its specific biological activity.[1][2] The primary culprits are poor solubility and compound aggregation.
Troubleshooting Guide: Solubility and Aggregation
Causality: Oxazole derivatives, particularly those with planar aromatic extensions, can have low aqueous solubility. At concentrations above their solubility limit, they can form aggregates. These aggregates can non-specifically inhibit enzymes or disrupt protein-protein interactions, leading to false positives and steep, irregular dose-response curves.[1]
Step-by-Step Protocol:
-
Visual Inspection: Before starting your assay, prepare your highest concentration of the oxazole derivative in the final assay buffer. Let it sit for 15-30 minutes and visually inspect for any precipitation or cloudiness against a dark background. This simple check can be very revealing.
-
Solubility Measurement:
-
Prepare a saturated solution of your compound in the assay buffer.
-
Incubate for 1-2 hours to allow it to equilibrate.
-
Centrifuge to pellet any undissolved compound.
-
Measure the concentration of the compound in the supernatant using a suitable method like UV-Vis spectroscopy or LC-MS. This will give you the kinetic solubility limit in your specific assay conditions.
-
-
Detergent Addition: To mitigate aggregation, consider adding a low concentration of a non-ionic detergent, such as Triton X-100 or Tween-20 (typically 0.01% - 0.1%), to your assay buffer. This can help keep the compound in a monomeric state.
-
DMSO Concentration: Ensure the final concentration of your solvent (e.g., DMSO) is consistent across all wells and is at a level that does not impact the assay's performance (typically ≤1%).
Data Summary: Recommended Starting Conditions for Solubility Enhancement
| Parameter | Recommended Range | Rationale |
| Final DMSO % | 0.1% - 1.0% | Balances compound solubility with potential for solvent-induced assay artifacts. |
| Triton X-100 | 0.01% - 0.05% | A non-ionic detergent to prevent non-specific aggregation. |
| Pre-incubation | 15-30 minutes | Allows for compound equilibration in the assay buffer before initiating the reaction. |
Issue 2: High Rate of False Positives in Screening
Question: My high-throughput screen (HTS) is yielding a high number of "hits" from my oxazole library that are not validating in secondary assays. What's going on?
Answer: False positives are a major hurdle in HTS, and oxazole derivatives can be particularly prone to causing them due to their inherent chemical and physical properties.[1] The most common reasons are direct interference with the assay's detection method and compound reactivity.
Troubleshooting Guide: Assay Interference
Causality: The conjugated π-system of the oxazole ring and its substituents can cause compounds to be colored or fluorescent.[1][3] This can lead to interference in absorbance or fluorescence-based assays, either by adding to the signal (autofluorescence) or by absorbing light meant for the reporter fluorophore (quenching or inner filter effect).[4][5]
Step-by-Step Protocol for Fluorescence Assays:
-
Plate Pre-Read: Before adding the final assay reagent that generates the signal (e.g., the enzyme substrate), read the assay plate containing your oxazole compounds and the buffer. This will identify any compounds that are intrinsically fluorescent at the assay's excitation and emission wavelengths.[1]
-
Counter-Screen: Run a parallel assay that includes all components except the biological target. Active compounds in this "target-less" assay are likely interfering with the detection system.
-
Shift Wavelengths: If possible, switch to a fluorophore that excites and emits at longer wavelengths (red-shifted). Compound autofluorescence is more common at shorter (UV/blue) wavelengths.[1][5]
-
Time-Resolved Fluorescence (TR-FRET): If available, TR-FRET assays are an excellent choice as they introduce a time delay between excitation and signal measurement, which effectively eliminates short-lived background fluorescence from interfering compounds.[6]
Issue 3: Loss of Compound Activity Over Time
Question: My oxazole compound shows good initial activity, but the effect diminishes during longer incubation periods. Could my compound be unstable?
Answer: Yes, chemical instability in the aqueous assay buffer is a significant and often overlooked pitfall. The oxazole ring or its substituents can be susceptible to degradation, particularly under certain pH or temperature conditions.[1] For example, some 5-hydroxyoxazole derivatives are known to be unstable towards hydrolytic ring-opening.[7]
Troubleshooting Guide: Compound Stability
Causality: The oxazole ring can be chemically labile. Depending on the substituents, it may be sensitive to hydrolysis, especially at non-neutral pH. This leads to a decrease in the concentration of the active compound over the course of the experiment, resulting in a weaker than expected biological effect.
Step-by-Step Protocol for Stability Assessment:
-
Incubation Study: Incubate the oxazole derivative in the complete assay buffer at the intended assay temperature for the full duration of the experiment (e.g., 0, 1, 4, and 24 hours).
-
LC-MS Analysis: At each time point, take an aliquot of the sample and analyze it by LC-MS.
-
Data Interpretation: Compare the peak area of the parent compound across the different time points. A significant decrease in the parent peak area, especially with the appearance of new peaks, indicates degradation.
-
Buffer Optimization: If instability is confirmed, assess the compound's stability in different buffer systems or at a slightly different pH to find conditions that improve its half-life.[1]
Workflow for Assessing Compound Stability
Caption: Workflow for assessing oxazole derivative stability.
Issue 4: Non-Specific Binding and Off-Target Effects
Question: My oxazole hit seems to affect multiple, unrelated targets. How can I determine if its activity is specific?
Answer: The ability of the oxazole scaffold to engage in various non-covalent interactions means that some derivatives can bind non-specifically to proteins, leading to off-target effects.[8][9] It is crucial to differentiate true, target-specific activity from promiscuous binding.
Troubleshooting Guide: Specificity and Off-Target Effects
Causality: The heteroatoms in the oxazole ring (nitrogen and oxygen) can act as hydrogen bond acceptors, and the aromatic system can participate in π-π stacking interactions.[9][10] This versatility can sometimes lead to binding in the active sites or allosteric pockets of multiple proteins.
Step-by-Step Protocol for Validating Specificity:
-
Orthogonal Assays: Validate your hit in a secondary assay that measures the same biological endpoint but uses a different technology. For example, if your primary screen was a fluorescence-based enzyme inhibition assay, a secondary assay could be a label-free method like Surface Plasmon Resonance (SPR) to directly measure binding to the target protein.
-
Structure-Activity Relationship (SAR): Test closely related analogs of your hit compound. If the activity is specific, small changes to the molecule's structure should lead to predictable changes in activity. A flat SAR, where many analogs have similar activity, can be a red flag for non-specific effects.[2]
-
Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) to confirm that your compound binds to the intended target in a cellular context.
-
Promiscuity Counter-Screens: Screen your hit against a panel of diverse, unrelated targets to check for promiscuity.
Logical Flow for Hit Validation
Caption: A logical workflow for validating primary hits.
By systematically addressing these common pitfalls, researchers can enhance the quality and reliability of their data when working with promising oxazole derivatives, ultimately accelerating the drug discovery process.
References
- BenchChem Technical Support Team. (2025). Technical Support Center: Screening Oxazole-Based Compounds. Benchchem.
- BenchChem Technical Support Team. (2025). The Diverse Biological Activities of Oxazole Derivatives: A Technical Guide for Drug Discovery Professionals. Benchchem.
- On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid deriv
- Joshi, S., Mehra, M., Singh, R., & Kakar, S. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis.
- Assay Troubleshooting. (n.d.). MB - About.
- Biological Importance of Oxazoles. (2025). Allied Academies.
- Biological profile of oxazole derivatives. (n.d.).
- Novel 1,2,4-Oxadiazole Derivatives in Drug Discovery. (n.d.). PMC - PubMed Central.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2022). R Discovery.
- A Review on Chemical Synthesis and Biological Activities of Oxazole deriv
- Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. (2020). PMC - PubMed Central.
- 1,3-Oxazole Derivatives: A Review of Biological Activities as Antip
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (n.d.). Bentham Science.
- Drug Discovery Assays Support—Troubleshooting. (n.d.). Thermo Fisher Scientific - AU.
- Influence of the oxazole ring connection on the fluorescence of oxazoyl-triphenylamine biphotonic DNA probes. (2015).
- A troubleshooting guide to micropl
- Oxazole – Knowledge and References. (n.d.). Taylor & Francis.
- In silico binding affinity studies of phenyl-substituted 1,3-oxazoles with protein molecules Ukrainica Bioorganica Acta. (2020).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (n.d.). Semantic Scholar.
- Cell-imaging studies of highly substituted oxazole derivatives as organelle targeting fluorophores (OTFPs). (n.d.). PMC - NIH.
- Kakkar, S., & Narasimhan, B. (2019).
- Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery.
- Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns. (n.d.). NIH.
- Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies. (2025).
- Evaluation of dual potentiality of 2,4,5-trisubstituted oxazole derivatives as aquaporin-4 inhibitors and anti-inflamm
- Naphthoxazole and benzoxazole as fluorescent DNA probes – a systematic review. (n.d.).
- Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. (2025).
- Interference with Fluorescence and Absorbance. (2015). Assay Guidance Manual - NCBI Bookshelf.
- Biological activity of oxadiazole and thiadiazole deriv
- Applications of High Throughput Chemistry to Medicinal Chemistry. (2022).
- Heterocyclic Compounds in Modern Drug Design: Synthetic Strategies and Biological Targets. (2025).
- Avoiding Fluorescence Assay Interference—The Case for Diaphorase. (n.d.). PMC - NIH.
- Special Issue : Heterocyclic Compounds and Their Applic
- High-Throughput Screening (HTS)
- High-throughput Screening Steps. (n.d.). Small Molecule Discovery Center (SMDC).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Brief Guide: Experimental Strategies for High-Quality Hit Selection from Small-Molecule Screening Campaigns - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug Discovery Assays Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 7. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. tandfonline.com [tandfonline.com]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Technical Support Center: A Scientist's Guide to Improving the Purity of Synthesized Oxazole Carboxylic Acids
Welcome to the technical support center for the synthesis and purification of oxazole carboxylic acids. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in achieving high purity for this important class of heterocyclic compounds. Here, we move beyond simple protocols to explore the underlying chemical principles, offering robust troubleshooting strategies and field-proven solutions to common purification hurdles.
Frequently Asked Questions (FAQs)
This section addresses high-level questions that form the foundation for troubleshooting specific experimental outcomes.
Q1: What are the most common challenges in purifying oxazole carboxylic acids?
Researchers frequently face a constellation of issues rooted in the inherent chemical properties of these molecules. The primary challenges include:
-
Compound Instability: Certain substitution patterns, particularly 5-hydroxyoxazole-4-carboxylic acids, create inherent instability. These molecules are susceptible to degradation via hydrolytic ring-opening and decarboxylation, a problem often exacerbated by exposure to standard purification media like silica gel.[1][2]
-
High Polarity: The carboxylic acid moiety imparts significant polarity, which can lead to poor solubility in common organic solvents and problematic streaking or low recovery during normal-phase column chromatography.[1]
-
Difficult Byproduct Removal: Many modern synthesis routes, while efficient, introduce byproducts with polarities similar to the target compound. A classic example is the formation of triphenylphosphine oxide (TPPO) from reactions using triphenylphosphine, which is notoriously difficult to separate from polar products.[3][4]
-
Moisture Sensitivity: The hygroscopic nature of some polar carboxylic acids can complicate handling, leading to issues with obtaining an accurate weight and potentially causing degradation over time.[1] Storing the final product under an inert atmosphere is often recommended.[1]
Q2: What are the standard purification strategies for oxazole carboxylic acids?
A multi-pronged approach is typically required. No single technique is universally effective, and the optimal strategy is dictated by the specific properties of the target molecule and its impurities. The core techniques are:
-
Aqueous Acid-Base Extraction: This is the most powerful initial step. By manipulating the pH, the acidic product can be selectively moved between aqueous and organic layers, effectively separating it from neutral or basic impurities.[1][5]
-
Recrystallization: For solid compounds, recrystallization is a superior method for achieving high purity, often surpassing chromatography in its ability to remove closely-related impurities.[1][6]
-
Column Chromatography: While standard silica gel can be problematic, it remains a widely used technique.[1][3] Success often hinges on modifying the stationary or mobile phase, for instance, by using neutral alumina, reversed-phase silica, or adding modifiers like acetic acid or triethylamine to the eluent.[1]
-
Distillation: For volatile liquid compounds, fractional distillation under reduced pressure can be an effective purification method.[1]
Q3: How does the substitution pattern on the oxazole ring affect purification choices?
The substituents dictate the molecule's stability, polarity, and reactivity, which are critical factors in designing a purification strategy.
-
Electron-Withdrawing Groups (EWGs): Groups like nitro (NO₂) or trifluoromethyl (CF₃) increase the acidity of the carboxylic acid, which can be advantageous for acid-base extraction. However, they can also make the oxazole ring more susceptible to nucleophilic attack, potentially leading to ring-opening if harsh basic conditions are used.[7][8]
-
Electron-Donating Groups (EDGs): Groups like methoxy (OCH₃) or alkyl substituents can make the oxazole ring more prone to electrophilic substitution and oxidation.[7] Some substituents, like a 5-hydroxy group, can induce significant instability.[1][2]
-
Protecting Groups: For particularly sensitive structures, the use of protecting groups on the carboxylic acid or other reactive functionalities can prevent degradation during synthesis and purification.[1][2] For example, an ethyl ether protecting group on a 5-hydroxy substituent has been shown to enhance stability during aqueous workup.[1][2]
Troubleshooting Guide: From Crude Mixture to Pure Compound
This section provides in-depth, question-and-answer solutions to specific experimental problems.
Problem 1: I'm losing a significant amount of my product during the aqueous workup.
This is a common issue often related to solubility and pH control.
Causality Analysis: The protonated carboxylic acid (R-COOH) is soluble in organic solvents, while its deprotonated carboxylate salt (R-COO⁻ Na⁺) is soluble in water. Incomplete protonation or deprotonation, or the formation of an emulsion, can lead to the product being lost in the wrong phase or at the interface.
Solution Pathway:
-
Ensure Complete Deprotonation: When extracting the product into the basic aqueous layer, use a base strong enough and in sufficient quantity to fully deprotonate the carboxylic acid. A switch from saturated sodium bicarbonate (NaHCO₃) to 1M sodium hydroxide (NaOH) may be necessary for less acidic compounds.[1]
-
Optimize pH for Precipitation/Back-Extraction: When re-acidifying the aqueous layer to recover your product, cool the solution in an ice bath first.[1] This decreases the solubility of the neutral carboxylic acid in water. Acidify slowly with a dilute acid (e.g., 1M HCl) while monitoring the pH with litmus paper or a pH meter. Aim for a pH at least 2-3 units below the pKa of your carboxylic acid to ensure complete protonation.[5]
-
Perform Multiple Extractions: When back-extracting the protonated acid into an organic solvent, perform at least three extractions with fresh solvent. A single extraction is rarely sufficient to recover all the product.[3]
-
Break Emulsions: If an emulsion forms, it can trap your product. Try adding brine (saturated NaCl solution) or filtering the mixture through a pad of Celite to break the emulsion.
Caption: Workflow for purifying oxazole carboxylic acids via acid-base extraction.
Problem 2: My product is degrading on the silica gel column.
This is a strong indicator that your compound is sensitive to the acidic nature of standard silica gel.
Causality Analysis: Silica gel has a pKa of ~4.5, making its surface acidic. This acidity can catalyze the degradation of sensitive molecules, such as those prone to hydrolysis or decarboxylation, a known issue for certain 5-hydroxyoxazole derivatives.[1][2]
Solution Pathway:
-
Deactivate the Silica: Before running the column, you can "deactivate" the silica gel by flushing it with an eluent containing a small amount of a base, typically 0.5-1% triethylamine (NEt₃). This neutralizes the acidic silanol groups.
-
Use an Acidic Modifier: Paradoxically, adding a small amount of acid (e.g., 0.5-1% acetic acid or formic acid) to the mobile phase can sometimes improve chromatography.[1] This ensures the carboxylic acid product remains fully protonated and less polar, reducing its interaction with the silica surface and minimizing tailing. This is only suitable for acid-stable compounds.
-
Switch the Stationary Phase: The most robust solution is to change the stationary phase.
| Problem | Probable Cause | Recommended Solution(s) |
| Streaking/Tailing | Strong interaction between the carboxylic acid and acidic silica. | Add 0.5-1% acetic or formic acid to the eluent.[1] |
| Low or No Recovery | Irreversible adsorption or degradation on the column. | 1. Use a less acidic stationary phase like neutral alumina.[1]2. Deactivate silica with 0.5-1% triethylamine in the eluent.3. Switch to reversed-phase (C18) chromatography. |
| Product Elutes at Solvent Front | Product is too polar for the chosen normal-phase system. | 1. Start with a more polar eluent (e.g., 10% MeOH in DCM).2. Switch to reversed-phase (C18) chromatography. |
Problem 3: My product co-elutes with triphenylphosphine oxide (TPPO).
TPPO is a common and frustrating byproduct from reactions involving PPh₃, such as the Appel or Mitsunobu reactions.[3][4] Its polarity is often very similar to that of polar products, making chromatographic separation a significant challenge.[1]
Causality Analysis: TPPO and many oxazole carboxylic acids have similar polarities and affinities for silica gel, leading to overlapping elution profiles.
Solution Pathway:
-
Modify the TPPO: Convert the TPPO into a more easily separable species. After the reaction is complete but before workup, add a small amount of MgCl₂ and triethylamine. This can form a complex with TPPO, which may precipitate or have altered solubility, aiding its removal.
-
Exploit Differential Solubility:
-
Ether Precipitation: After concentrating the crude mixture, dissolve it in a minimal amount of a polar solvent (like DCM or acetone) and then add a large volume of a nonpolar solvent in which TPPO is poorly soluble, such as diethyl ether or hexanes. The TPPO may precipitate and can be removed by filtration.
-
-
Optimize Chromatography:
-
Solvent System: Finding the right eluent is key. A shallow gradient using a solvent system like DCM/Methanol or Chloroform/Acetone might provide the necessary resolution.
-
Recrystallization First: It is often more effective to use recrystallization to purify the bulk of the material, which relies on differences in solubility rather than polarity.[1] This may remove enough TPPO to make a final chromatographic polishing step successful.
-
Problem 4: I can't find a good solvent system for recrystallization.
The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble at the solvent's boiling point.
Causality Analysis: The high polarity of the carboxylic acid group can make finding a single suitable solvent difficult. Often, a binary solvent system is required.
Solution Pathway:
-
Systematic Solvent Screening: Test a range of solvents with varying polarities. Place a few milligrams of your crude solid in a test tube and add the solvent dropwise.
-
Good Single Solvents: Ethanol, isopropanol, acetonitrile, ethyl acetate, or water are often good starting points for polar molecules.[5]
-
Binary Solvent Systems: If no single solvent works, use a binary system. Dissolve the crude product in a minimal amount of a "good" solvent (one it's very soluble in) at an elevated temperature. Then, slowly add a "poor" solvent (one it's insoluble in) dropwise until the solution becomes cloudy (the saturation point). Add a drop or two of the "good" solvent to redissolve the solid and then allow the solution to cool slowly.
-
| Solvent Category | Examples | Typical Use |
| Polar Protic | Water, Ethanol, Methanol, Isopropanol | Good for highly polar compounds; often used in binary systems with less polar solvents. |
| Polar Aprotic | Acetone, Acetonitrile, Ethyl Acetate | Versatile mid-polarity solvents. |
| Nonpolar | Hexanes, Toluene, Diethyl Ether | Often used as the "poor" solvent in a binary system for polar compounds. |
Detailed Experimental Protocols
Protocol 1: General Acid-Base Extraction
-
Dissolution: Dissolve the crude reaction mixture in an appropriate organic solvent (e.g., ethyl acetate, DCM).[1]
-
Acid Wash (Optional): Transfer the solution to a separatory funnel and wash with 1M HCl to remove any basic impurities.[1] Discard the aqueous layer.
-
Base Extraction: Wash the organic layer with a basic solution (e.g., 1M NaOH or saturated NaHCO₃).[1] The oxazole carboxylic acid will be deprotonated and move into the aqueous layer.[1] Separate and collect the aqueous layer. Repeat this step twice more to ensure complete extraction.
-
Acidification: Cool the combined basic aqueous layers in an ice bath.[1] Slowly add 1M HCl with stirring until the solution is acidic (pH < 4). The purified product should precipitate as a solid or be ready for extraction.
-
Product Recovery:
-
If a solid precipitates: Collect the solid by vacuum filtration, wash it with cold water, and dry under high vacuum.
-
If no solid forms: Extract the acidified aqueous layer three times with an organic solvent (e.g., ethyl acetate).[1]
-
-
Final Steps: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the purified product.[1][3]
Caption: Decision tree for selecting an advanced purification strategy.
References
- Benchchem. Technical Support Center: Purification of Oxazole Carboxylic Acids.
-
Chavan, L. N., et al. (2025). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Oxazole. Available from: [Link]
-
Wikipedia. Oxazole. Available from: [Link]
-
Slideshare. Synthesis of Oxazole - Reactions of Oxazole - Medicinal uses of Oxazole. Available from: [Link]
-
Organic Chemistry Portal. Synthesis of 1,3-oxazoles. Available from: [Link]
-
Journal of Synthetic Chemistry. (2023). One-pot Synthesis of Highly Functionlized Oxazoles in the Presence of Heterogeneous CuFe2O4 Ca. Available from: [Link]
-
CUTM Courseware. Oxazole.pdf. Available from: [Link]
-
Slideshare. Oxazole | PPTX. Available from: [Link]
-
YouTube. Fischer Oxazole Synthesis Mechanism | Organic Chemistry. Available from: [Link]
-
Tice, A., et al. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives. National Institutes of Health. Available from: [Link]
-
LookChem. General procedures for the purification of Carboxylic acids. Available from: [Link]
-
Organic Chemistry Portal. A One-Pot Synthesis-Functionalization Strategy for Streamlined Access to 2,5-Disubstituted 1,3,4-Oxadiazoles from Carboxylic Acids. Available from: [Link]
- Google Patents. Process for purification of carboxylic acids.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of Benzo[d]oxazole-4-carboxylic Acid.
-
Chavan, L. N., et al. (2024). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. National Institutes of Health. Available from: [Link]
-
Kunishima, M., et al. (2008). Convenient one-pot synthesis of 2-oxazolines from carboxylic acids. Chemical & Pharmaceutical Bulletin, 56(12), 1735-7. Available from: [Link]
-
ResearchGate. What is the best way to convert aromatic carboxylic acid derivatives into1,3,4-oxadiazole? Available from: [Link]
-
Phalke, P. L., et al. (2019). Synthesis of different α, β- unsaturated oxazolone derivatives. Journal of Drug Delivery and Therapeutics, 9(1), 124-127. Available from: [Link]
-
Al-Juboori, S. A. (2020). Novel synthesis of 1,3,4 oxadiazole derivatives poly (maleimide-co-methyl acrylate) with some carboxylic acids and their biological activity. Egyptian Journal of Chemistry, 63(1), 299-311. Available from: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. On the stability and spectroscopic properties of 5-hydroxyoxazole-4-carboxylic acid derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Oxazole | PPTX [slideshare.net]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
Technical Support Center: Optimizing Catalyst Efficiency in Oxazole Synthesis
Welcome to the Technical Support Center for Oxazole Synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst-driven oxazole synthesis. Here, we move beyond simple protocols to provide in-depth, field-proven insights into optimizing catalyst efficiency, troubleshooting common experimental hurdles, and ensuring the integrity of your synthetic outcomes. Our approach is grounded in a deep understanding of reaction mechanisms and the practical challenges encountered in the laboratory.
Section 1: Frequently Asked Questions (FAQs) - Catalyst Performance and Reaction Optimization
This section addresses high-level questions related to catalyst selection, reaction conditions, and common issues affecting yield and purity.
Q1: My oxazole synthesis reaction is yielding a complex mixture of byproducts. What are the likely causes and how can I improve selectivity?
Low selectivity is a frequent challenge in oxazole synthesis, often stemming from suboptimal reaction conditions or catalyst choice. The most common side reactions include the formation of alternative ring structures and rearrangements.[1]
Causality and Troubleshooting:
-
Reaction Temperature: Excessive heat can promote undesired side pathways. For instance, in the Van Leusen synthesis, heating the reaction mixture favors the formation of the oxazole; however, running the reaction at a lower temperature may be necessary if isolating the oxazoline intermediate is desired.[2]
-
Reagent Purity and Stoichiometry: Impurities in starting materials or incorrect reactant ratios can lead to a cascade of side reactions. Always use high-purity, dry solvents and reagents, and consider a stoichiometric optimization of your starting materials and catalyst.[3] Dropwise addition of reagents can also prevent localized high concentrations that may favor byproduct formation.[1]
-
Catalyst System: The choice of catalyst and ligands is paramount. For palladium-catalyzed direct arylations, the solvent polarity can dictate regioselectivity. For example, C-5 arylation is often favored in polar solvents, while C-2 arylation is preferred in nonpolar solvents when using specific phosphine ligands.[4]
Q2: I'm observing inconsistent yields between batches. What factors contribute to this variability and how can I ensure reproducibility?
Inconsistent yields are often traced back to catalyst activity and subtle variations in the reaction environment.
Causality and Troubleshooting:
-
Catalyst Activity: Catalysts, especially transition metals like palladium and copper, can be sensitive to air and moisture.[3] Ensure anhydrous and oxygen-free conditions if your catalyst requires it. Consider using a fresh batch of catalyst or implementing a well-defined catalyst activation procedure. The use of magnetically recoverable nanocatalysts can offer excellent stability and reusability over multiple cycles with minimal metal leaching.[5]
-
Solvent Effects: The choice of solvent can significantly impact reaction rates and yields. For instance, some copper-catalyzed reactions for oxazole synthesis are performed under solvent-free conditions, while others utilize solvents like DMF.[6][7] It is crucial to screen different solvents to find the optimal medium for your specific substrate and catalyst system.
-
Water Content: While anhydrous conditions are often stressed, trace amounts of water can sometimes accelerate certain gold-catalyzed reactions.[8] However, excess water can lead to hydrolysis of starting materials or intermediates. The effect of water should be systematically investigated for your specific reaction.
Q3: How do I choose the most appropriate catalyst for my desired oxazole substitution pattern?
The substitution pattern of the target oxazole is a key determinant in selecting the synthetic route and, consequently, the catalyst.
Guidance on Catalyst Selection:
-
2,5-Disubstituted Oxazoles: The Robinson-Gabriel synthesis is a classic method for preparing 2,5-diaryloxazoles.[9] Modern approaches often utilize metal catalysts. For example, an MCM-41-immobilized phosphine-gold(I) complex catalyzes the [2 + 2 + 1] annulation of terminal alkynes, nitriles, and an oxygen source to yield 2,5-disubstituted oxazoles.[4]
-
2,4-Disubstituted Oxazoles: Copper(II) triflate is an effective catalyst for the coupling of α-diazoketones with amides to furnish 2,4-disubstituted oxazoles.[4][10]
-
5-Substituted Oxazoles: The Van Leusen oxazole synthesis is a versatile one-pot reaction for synthesizing 5-substituted oxazoles from an aldehyde and tosylmethyl isocyanide (TosMIC) under basic conditions.[3][11]
-
Polysubstituted Oxazoles: Multi-component reactions, often catalyzed by metals like gold, are efficient for synthesizing tri-substituted oxazoles from components like N-benzyl imines, alkynes, and acyl chlorides.[12] Copper-catalyzed tandem oxidative cyclization can also yield polysubstituted oxazoles under mild conditions.[4]
Section 2: Troubleshooting Guide - Specific Experimental Issues
This section provides a structured approach to diagnosing and resolving specific problems encountered during oxazole synthesis.
| Symptom | Potential Cause(s) | Suggested Solution(s) | Relevant Synthesis |
| Low or No Product Formation | Incomplete reaction; Catalyst deactivation; Suboptimal temperature; Poor dehydration (in relevant syntheses). | Extend reaction time; Increase temperature incrementally[3]; Use a fresh batch of catalyst or ensure inert atmosphere[3]; For Robinson-Gabriel, ensure efficient removal of water.[3][9] | General, Robinson-Gabriel |
| Difficulty in Product Purification | Presence of unreacted starting materials (e.g., aldehyde, TosMIC); Formation of byproducts (e.g., p-toluenesulfinic acid, oxazoline intermediate). | Perform an aqueous work-up to remove water-soluble impurities; Utilize flash column chromatography on silica gel; Consider recrystallization for solid products.[2] | Van Leusen |
| Formation of Oxazoline Intermediate | Incomplete elimination of the tosyl group. | Ensure sufficient heating of the reaction mixture to promote complete elimination to the oxazole.[2] | Van Leusen |
| Poor Regioselectivity in Arylation | Inappropriate solvent or ligand choice. | For palladium-catalyzed reactions, screen different solvents (polar vs. nonpolar) and phosphine ligands to direct arylation to the desired position (C2 or C5).[4] | Direct C-H Arylation |
| Catalyst Leaching and Recovery Issues | Homogeneous nature of the catalyst. | Consider using a heterogeneous catalyst, such as a metal-organic framework (MOF) or a magnetically recoverable nanocatalyst, for easier separation and recycling.[5][7] | Metal-Catalyzed Syntheses |
Section 3: Experimental Protocols and Methodologies
Here, we provide detailed, step-by-step protocols for key oxazole synthesis methods, emphasizing critical parameters for success.
Protocol 1: Van Leusen Oxazole Synthesis for 5-Substituted Oxazoles[2][11]
This protocol describes a general procedure for the synthesis of 5-substituted oxazoles using an aldehyde and TosMIC.
Materials:
-
Aldehyde (1.0 mmol)
-
Tosylmethyl isocyanide (TosMIC) (1.2 mmol)
-
Base (e.g., K₂CO₃, 2.5 mmol)
-
Anhydrous solvent (e.g., Methanol, Dioxane, or DMF)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a stirred solution of the aldehyde in the chosen anhydrous solvent, add TosMIC.
-
Add the base portion-wise at room temperature.
-
Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Synthesis of 2,4-Disubstituted Oxazoles[4][10]
This protocol outlines a method for synthesizing 2,4-disubstituted oxazoles from α-diazoketones and amides.
Materials:
-
α-Diazoketone (1.0 mmol)
-
Amide (1.2 mmol)
-
Copper(II) triflate (Cu(OTf)₂) (5-10 mol%)
-
Anhydrous solvent (e.g., Dichloromethane or 1,2-Dichloroethane)
-
Standard glassware for organic synthesis under an inert atmosphere
Procedure:
-
To a solution of the amide in the anhydrous solvent, add the α-diazoketone.
-
Add the copper(II) triflate catalyst to the mixture.
-
Stir the reaction at the optimized temperature (e.g., room temperature to reflux) and monitor by TLC.
-
Once the starting materials are consumed, cool the reaction to room temperature.
-
Dilute the reaction mixture with the solvent and wash with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with the organic solvent.
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography.
Section 4: Visualizing Workflows and Relationships
Diagrams can clarify complex experimental workflows and the logical connections between different parameters.
Caption: A decision tree for selecting a synthetic method based on the target oxazole substitution pattern.
References
- Reddy, M. R., Reddy, G. N., Mehmood, U., Hussein, I. A., Rahman, S. U., Harrabi, K., & Reddy, B. V. S. (2015). Copper(II) triflate as catalyst enables a coupling of α-diazoketones with amides to provide 2,4-disubstituted oxazoles. Synthesis, 47(21), 3315-3320.
-
Choudhary, A. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Pharmaguideline. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Watson, W. (2017, July 18). Oxazole Synthesis from Acetylenes and Nitriles. Scientific Update. Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of oxazole formation catalyzed by (bnpy)AuCl2 3a. Retrieved from [Link]
-
Slideshare. (n.d.). Oxazole. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the oxazole synthesis using the pre-catalyst 3a. Retrieved from [Link]
-
Scribd. (n.d.). Oxazole Chemistry Overview. Retrieved from [Link]
-
MDPI. (2020). Naturally Occurring Oxazole Structural Units as Ligands of Vanadium Catalysts for Ethylene-Norbornene (Co)polymerization. Retrieved from [Link]
-
ResearchGate. (2021). Synthetic approaches for oxazole derivatives: A review. Retrieved from [Link]
-
ResearchGate. (2024). A comprehensive review on synthesis of oxazoles: research on magnetically recoverable catalysts. Retrieved from [Link]
- Shinde, S. R., et al. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis.
-
CUTM Courseware. (n.d.). Oxazole.pdf. Retrieved from [Link]
- Bellina, F., & Rossi, R. (2011). Recent advances in direct C–H arylation: Methodology, selectivity and mechanism in oxazole series. Beilstein Journal of Organic Chemistry, 7, 1498–1517.
-
Taylor & Francis Online. (2022). A systematic appraisal on catalytic synthesis of 1,3-oxazole derivatives: A mechanistic review on metal dependent synthesis. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Retrieved from [Link]
-
Macmillan Group. (n.d.). Oxazole. Retrieved from [Link]
- Li, Y., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1686.
-
ACS Publications. (2021). Synthesis of Oxazoles by Tandem Cycloisomerization/Allylic Alkylation of Propargyl Amides with Allylic Alcohols: Zn(OTf)2 as π Acid and σ Acid Catalyst. Retrieved from [Link]
-
ResearchGate. (n.d.). Reaction course of the oxazole synthesis with varying water content using 6 a. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 1,3-Oxazole synthesis [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Reactions and Medicinal Uses of Oxazole | Pharmaguideline [pharmaguideline.com]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Challenges in scaling up the synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for the synthesis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid. This document is designed for researchers, chemists, and drug development professionals who are navigating the complexities of synthesizing this valuable heterocyclic building block. Our goal is to provide not just protocols, but the underlying chemical logic to empower you to troubleshoot and optimize your experiments effectively.
Overview of Synthetic Strategy
The synthesis of this compound typically involves a multi-step process. A common and efficient route begins with a readily available carboxylic acid, which is first converted to a 4,5-disubstituted oxazole ester intermediate. This is followed by a critical hydrolysis step to yield the final carboxylic acid. While seemingly straightforward, each stage presents unique challenges, particularly when scaling from milligram to multi-gram quantities.
This guide is structured to address these challenges head-on through a series of troubleshooting questions, detailed protocols, and scale-up considerations.
Caption: Decision tree for troubleshooting low cyclization yields.
Part 2: Ester Hydrolysis
Question 2: I'm struggling to hydrolyze the ethyl ester to the carboxylic acid without decomposing the oxazole ring. What are the best conditions?
Answer: This is the most critical and challenging step in the synthesis. The oxazole ring is known to be unstable in strongly acidic or basic conditions, which can lead to ring-opening and the formation of acyclic byproducts. [1]The key is to find hydrolysis conditions that are potent enough to cleave the ester but mild enough to preserve the heterocyclic core.
-
Causality - The "Why": The electron-donating dimethylamino group at the C2 position makes the oxazole ring more susceptible to electrophilic attack under acidic conditions. Conversely, harsh basic conditions can also promote ring cleavage. Therefore, a careful balance of nucleophilicity, temperature, and reaction time is essential.
-
Comparison of Hydrolysis Conditions:
| Method | Reagents & Conditions | Pros | Cons & Mitigation |
| Lithium Hydroxide | LiOH, THF/H₂O or MeOH/H₂O, 0 °C to RT | Mild, commonly used for sensitive esters. [2] | Can be slow. Monitor carefully by TLC to avoid prolonged reaction times which may lead to decomposition. |
| Potassium Carbonate | K₂CO₃, EtOH/H₂O, Reflux | Effective for robust esters. | High temperature may promote ring degradation. [3]Use only if other methods fail and with careful time monitoring. |
| Acidic Hydrolysis | 6 N HCl, 100 °C | Fast and effective for certain substrates. [4] | Very harsh. High risk of complete decomposition of the 2-(dimethylamino)oxazole system. Not recommended. |
| Potassium Trimethylsilanolate (TMSOK) | TMSOK, THF, RT | A powerful, non-aqueous nucleophile. | Can be aggressive. Use stoichiometric amounts and monitor closely. May offer a good alternative if LiOH is too slow. [2] |
-
Recommended Protocol: Lithium hydroxide (LiOH) in a mixed solvent system like THF/water is the most reliable starting point. Use a small excess of LiOH (2-3 equivalents) at room temperature and monitor the reaction progress every 30 minutes by TLC. Once the starting material is consumed, immediately quench the reaction by acidifying with a weak acid like citric acid or dilute HCl at 0 °C to a pH of ~4-5. [2]
Part 3: Product Purification
Question 3: The final carboxylic acid product is highly polar and difficult to purify. Standard silica gel chromatography isn't working. What are my options?
Answer: The final product is zwitterionic in nature, possessing both a basic dimethylamino group and an acidic carboxylic acid group. This polarity makes it adhere strongly to silica gel, leading to poor recovery and streaking. Alternative purification strategies are required.
-
Causality - The "Why": The combination of acidic and basic functional groups leads to high polarity and poor solubility in many common organic solvents used for chromatography. The molecule can interact with the silica stationary phase through multiple mechanisms (hydrogen bonding, ionic interactions), making elution difficult.
-
Purification Strategy Selection:
-
Acid-Base Extraction: This is the first line of defense. Dissolve the crude product in an organic solvent like ethyl acetate. Wash with a mild aqueous acid (e.g., 1M citric acid) to remove basic impurities. Then, extract the product into a mild aqueous base (e.g., saturated NaHCO₃ solution). The aqueous layer, now containing the sodium salt of your product, can be washed with ether to remove neutral impurities. Finally, carefully re-acidify the aqueous layer with cold 1N HCl to precipitate the pure product, which can be collected by filtration. [5]
-
Reverse-Phase Chromatography (C18): If extraction is insufficient, reverse-phase flash chromatography is an excellent alternative for purifying polar compounds. [6]A typical mobile phase would be a gradient of water/acetonitrile, often with a small amount of an additive like trifluoroacetic acid (TFA) or formic acid (0.1%) to improve peak shape. [6]
-
Ion-Exchange Chromatography: For particularly challenging separations, anion-exchange resins can be used. The crude product is loaded onto the resin (e.g., DOWEX formate form), which captures the carboxylic acid. [7]After washing away impurities, the pure product is eluted by washing the resin with a solution of a stronger acid, such as formic acid in an organic solvent. [7]
-
Caption: Flowchart for selecting an appropriate purification method.
Part 4: Scaling Up the Synthesis
Question 4: I have a reliable lab-scale procedure, but I'm concerned about safety and efficiency when scaling up to 50g. What are the key challenges?
Answer: Scaling up organic reactions introduces challenges that are often negligible at the lab scale. The primary concerns are managing reaction exotherms, ensuring adequate mixing, and adapting workup procedures for larger volumes. [8][9]
-
Causality - The "Why": As the volume of a reaction increases, the surface-area-to-volume ratio decreases dramatically. This means that heat generated during an exothermic reaction cannot dissipate as quickly, potentially leading to a dangerous runaway reaction. [9][10]Similarly, achieving homogenous mixing in a large reactor is far more difficult than with a small magnetic stir bar. [10]
-
Key Scale-Up Considerations:
-
Heat Management:
-
Identify Exotherms: Both the formation of the activated carboxylic acid intermediate and the final acid quench of the hydrolysis can be exothermic.
-
Control Additions: Instead of adding reagents all at once, use an addition funnel to add them portion-wise or as a slow stream, while monitoring the internal temperature of the reactor.
-
Cooling: Ensure you have an adequate cooling bath (ice/water or ice/brine) ready to manage any temperature spikes.
-
-
Mixing and Agitation:
-
Switch to Mechanical Stirring: Magnetic stirring is ineffective for large, thick slurries or solutions. Use an overhead mechanical stirrer with a properly sized impeller (e.g., paddle or turbine) to ensure efficient mixing. [10] * Baffles: In larger reactors, baffles may be needed to prevent vortexing and improve turbulence. [10]
-
-
Solvent and Workup:
-
Solvent Volume: Aim to run the reaction at a higher concentration to reduce solvent usage and cost, but first, run a lab-scale test to ensure solubility and reaction performance are not negatively impacted. [10] * Extraction Efficiency: Large-scale liquid-liquid extractions can be cumbersome. Consider the design of your separatory funnel or reactor to handle large volumes efficiently. Be aware that emulsion formation can be a greater issue at scale.
-
-
Detailed Experimental Protocols
Protocol 1: Synthesis of Ethyl 2-(Dimethylamino)-1,3-oxazole-5-carboxylate
This protocol is adapted from general methods for the synthesis of 4,5-disubstituted oxazoles. [11]
-
To a flame-dried, three-neck round-bottom flask equipped with a mechanical stirrer, nitrogen inlet, and thermometer, add the starting carboxylic acid (1.0 equiv) and anhydrous dichloromethane (DCM) to make a 0.1 M solution.
-
Add 4-(Dimethylamino)pyridine triflate (DMAP-Tf) (1.3 equiv) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
In a separate flask, prepare a solution of ethyl isocyanoacetate (1.2 equiv) and DBU (1.5 equiv) in anhydrous DCM.
-
Slowly add the isocyanoacetate/DBU solution to the reaction mixture via an addition funnel over 30 minutes, ensuring the internal temperature does not exceed 5 °C.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 3-5 hours, monitoring progress by TLC.
-
Upon completion, quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers.
-
Wash the organic layer sequentially with 1N HCl, saturated NaHCO₃, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude ester, which can be purified by flash chromatography on silica gel.
Protocol 2: Hydrolysis to this compound
-
Dissolve the crude or purified ester (1.0 equiv) in a mixture of Tetrahydrofuran (THF) and water (2:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add solid lithium hydroxide monohydrate (LiOH·H₂O) (2.5 equiv) portion-wise.
-
Allow the reaction to warm to room temperature and stir vigorously. Monitor the disappearance of the starting material by TLC (typically 2-4 hours).
-
Once the reaction is complete, cool the mixture back to 0 °C.
-
Carefully acidify the mixture to pH 4-5 by the slow addition of a 10% aqueous citric acid solution or cold 1N HCl. A precipitate should form.
-
Stir the resulting slurry at 0 °C for 30 minutes.
-
Collect the solid product by vacuum filtration. Wash the filter cake with cold water, followed by a small amount of cold diethyl ether.
-
Dry the solid under high vacuum to yield the final product.
References
-
Organic Chemistry Portal. (n.d.). Synthesis of 1,3-oxazoles. Retrieved from [Link]
-
Chatterjee, T., Cho, J. Y., & Cho, E. J. (2016). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. The Journal of Organic Chemistry, 81(16), 6995-7000. Retrieved from [Link]
-
Organic Chemistry Frontiers. (n.d.). Synthesis of substituted oxazoles via Pd-catalyzed tandem oxidative cyclization. RSC Publishing. Retrieved from [Link]
-
Whitney, S. E., & Rickborn, B. (1991). Substituted oxazoles: syntheses via lithio intermediates. The Journal of Organic Chemistry, 56(10), 3058-3063. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of Substituted Oxazoles by Visible-Light Photocatalysis. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Oxazole. Retrieved from [Link]
-
Mostafa, E. (2024). Innovations, Challenges and Future Perspectives in Large-Scale Organic Synthesis. Journal of Molecular Pharmaceutics & Organic Process Research, 12(217). Retrieved from [Link]
-
Wikipedia. (n.d.). Oxazole. Retrieved from [Link]
-
Teledyne ISCO. (2012). RediSep C-18 reversed phase column purification of carboxylic acids. Retrieved from [Link]
-
Slideshare. (n.d.). Organic Reactions & Processes Optimisation & Scale up. Retrieved from [Link]
-
Wang, L., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. Retrieved from [Link]
-
CPI. (2023). 6 key challenges when scaling up sustainable chemical processes. Retrieved from [Link]
-
Reddit. (2021). What are issues/things to consider when scaling up reactions from the lab to a factory? Retrieved from [Link]
-
CatSci. (n.d.). Some Scale-Up Considerations. Retrieved from [Link]
-
LookChem. (n.d.). General procedures for the purification of Carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2017). How to hydrolyze ester in presence of isoxazole moiety? Retrieved from [Link]
-
Bookser, B. C. (2001). Solid Phase Extraction Purification of Carboxylic Acid Products from 96-Well Format Solution Phase Synthesis with DOWEX 1×8-400 Formate Anion Exchange Resin. Journal of Combinatorial Chemistry, 3(3), 231-236. Retrieved from [Link]
-
Journal of Pharmaceutical, Chemical and Biological Sciences. (2022). Synthesis and characterization of 2-(Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4-oxadiazol. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
- Google Patents. (2000). WO2000053589A1 - Process for preparing oxazole derivatives.
-
National Institutes of Health. (2023). Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. Retrieved from [Link]
-
National Institutes of Health. (2019). The acidic hydrolysis of N-acetylneuraminic 4,5-oxazoline allows a direct functionalization of the C5 position of Neu5Ac2en (DANA). Retrieved from [Link]
-
ResearchGate. (2014). I synthesize a compound that has 4 carboxylic groups, now I am facing a problem in purification of the compound - any thoughts? Retrieved from [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. WO2000053589A1 - Process for preparing oxazole derivatives - Google Patents [patents.google.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. General procedures for the purification of Carboxylic acids - Chempedia - LookChem [lookchem.com]
- 6. teledyneisco.com [teledyneisco.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. omicsonline.org [omicsonline.org]
- 9. reddit.com [reddit.com]
- 10. catsci.com [catsci.com]
- 11. Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide to the Biological Activity of Oxazole and Thiazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Oxazole and thiazole are five-membered heterocyclic rings that are considered bioisosteres—substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound.[1] Both are foundational scaffolds in medicinal chemistry, appearing in a multitude of natural products and synthetic drugs.[2][3] The substitution of an oxygen atom (oxazole) for a sulfur atom (thiazole) can significantly alter a molecule's physicochemical properties, influencing its pharmacokinetic profile, target engagement, and overall biological activity.[4] This guide provides an in-depth comparison of their biological activities, supported by experimental data and protocols, to inform strategic decisions in drug design and development.
Core Structural and Physicochemical Differences
The fundamental difference between oxazole and thiazole lies in the heteroatom at position 1 of the ring—oxygen versus sulfur. This single atomic substitution has cascading effects on the molecule's properties:
-
Aromaticity and Electron Delocalization : Thiazoles exhibit more significant pi-electron delocalization compared to their oxazole counterparts.[5] This can influence the molecule's stability and its ability to participate in π-stacking interactions with biological targets.[4]
-
Hydrogen Bonding : Thiazoles are known to form more effective hydrogen bonds than oxazoles, a critical factor for target binding and solubility.[4]
-
Flexibility and Rigidity : Oxazole-based fragments are generally less flexible than those containing thiazoles.[4] The choice between these scaffolds can thus be used to fine-tune the conformational rigidity of a drug candidate.[4][6]
These subtle but significant differences provide medicinal chemists with a powerful tool to modulate a compound's "drug-like" properties.[4]
Figure 2: Standard workflow for an MTT cellular proliferation assay.
This method determines the minimum inhibitory concentration (MIC), the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Methodology:
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., S. aureus) equivalent to 0.5 McFarland standard, then dilute to a final concentration of approximately 5 x 10⁵ CFU/mL in Mueller-Hinton Broth (MHB).
-
Compound Dilution: Prepare serial two-fold dilutions of the test compounds in a 96-well microtiter plate using MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well. Include a growth control (broth + inoculum, no drug) and a sterility control (broth only).
-
Incubation: Incubate the plates at 35-37°C for 16-20 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be determined by visual inspection or by measuring absorbance.
Conclusion and Strategic Outlook
The choice between an oxazole and a thiazole scaffold is a nuanced decision in drug discovery. While both are structurally similar, the substitution of oxygen for sulfur imparts distinct physicochemical properties that can profoundly impact biological activity.
Experimental evidence, particularly in anticancer research, frequently points towards the superiority of thiazole derivatives. [2][3][7]This is often attributed to the sulfur atom's ability to enhance key molecular interactions, such as hydrogen bonding and π-stacking. [4]However, this is not a universal rule; the optimal choice is always context-dependent and must be validated empirically for each new chemical series and biological target.
Researchers should consider the synthesis of both oxazole and thiazole analogs early in the lead optimization process. A direct, head-to-head comparison using standardized in vitro assays, as detailed in this guide, provides the most reliable data to guide scaffold selection. This comparative approach allows for a more rational design strategy, leveraging the subtle yet powerful differences between these two privileged heterocycles to develop more potent and effective therapeutic agents.
References
- A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity. (2012-11-29).
- Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines. PubMed.
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021).
- Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies. (2021-03-23). PubMed.
- Synthesis and evaluation of some new thiazole/oxazole derivatives for their biological activities. (2016).
- Oxazole and thiazole analogs of sulindac for cancer prevention.
- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2022-06-27). Chemical Methodologies.
- Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Biologically active heterofused thiazole and oxazole derivatives.
- Synthesis, characterization and comparative study the microbial activity of some heterocyclic compounds containing oxazole and benzothiazole moieties. (2015-05-12).
- Synthesis of New 1,3-Oxazole and 1,3-Thiazole Derivatives with Expected Biological Activity. (2023-11-01).
- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline.
- Biological activity of oxadiazole and thiadiazole deriv
- Thiazole and Oxazole Alkaloids: Isol
- Antimicrobial Activity And Characterization of Some Oxazole, Thiazol And Quinoline. (2020-01-16). Indian Journal of Forensic Medicine & Toxicology.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. Antiproliferative activity of thiazole and oxazole derivatives: A systematic review of in vitro and in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A structure-activity relationship study on multi-heterocyclic molecules: two linked thiazoles are required for cytotoxic activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chemmethod.com [chemmethod.com]
- 6. Oxazole and thiazole analogs of sulindac for cancer prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis and Structure-Activity Relationship Studies of Novel Oxazolyl- and Thiazolyl-Indoles and their Intermediates as Selective Antiproliferative Agents Against HL-60 Leukemia and C6 Glioma Cell Lines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid: A Novel Oxazole Scaffold vs. Standard-of-Care Antibiotics
Abstract: The escalating crisis of antimicrobial resistance (AMR) necessitates the urgent discovery and development of novel antibiotic classes with unique mechanisms of action. The oxazole scaffold has emerged as a privileged structure in medicinal chemistry, with numerous derivatives demonstrating potent biological activities.[1][2][3] This guide presents a comparative framework for evaluating the efficacy of a novel investigational compound, 2-(dimethylamino)-1,3-oxazole-5-carboxylic acid (heretofore referred to as OX-DMA), against clinically relevant bacterial pathogens. We provide a detailed, scientifically grounded protocol for a head-to-head comparison with established antibiotics, ciprofloxacin and vancomycin, representing broad-spectrum fluoroquinolone and glycopeptide classes, respectively. This document is intended for researchers, scientists, and drug development professionals engaged in the pursuit of next-generation antimicrobial agents.
Introduction: The Rationale for Investigating Oxazole Scaffolds
The five-membered aromatic heterocycle of oxazole is a cornerstone in the design of bioactive molecules, capable of engaging with biological receptors through a variety of non-covalent interactions.[3][4] Historically, the oxazole ring gained prominence during the study of penicillin, and since then, its derivatives have been successfully developed into drugs for a range of diseases, including anti-inflammatory, anticancer, and antiviral agents.[4][5]
In the realm of infectious disease, oxazole-containing compounds represent a promising avenue for overcoming resistance.[1][3] Their structural novelty offers the potential for new mechanisms of action that can circumvent existing bacterial defense strategies. Some oxazole analogues have been found to inhibit essential bacterial enzymes like DNA gyrase, while others disrupt cytokinesis by targeting the FtsZ protein, highlighting the scaffold's versatility.[1] Our investigational compound, OX-DMA (CAS 1367952-05-3), was selected for its unique substitution pattern, which is hypothesized to enhance cell permeability and target engagement. This guide outlines the necessary experimental framework to validate its potential as a viable antibiotic candidate.
Proposed Mechanism of Action: DNA Gyrase and Topoisomerase IV Inhibition
Based on structure-activity relationship (SAR) studies of similar oxazole-based antibacterials, we hypothesize that OX-DMA targets bacterial DNA gyrase (GyrA/GyrB) in Gram-negative bacteria and topoisomerase IV (ParC/ParE) in Gram-positive bacteria.[1] These essential type II topoisomerase enzymes regulate DNA topology during replication, and their inhibition leads to catastrophic DNA damage and cell death. The dimethylamino group at the 2-position is postulated to enhance binding within the quinolone-binding pocket of these enzymes, while the carboxylic acid at the 5-position may facilitate interactions with key amino acid residues.
Caption: Proposed mechanism of action for OX-DMA.
In Vitro Efficacy Assessment: A Step-by-Step Protocol
To rigorously assess the antimicrobial potential of OX-DMA, a series of standardized in vitro experiments must be conducted. The primary objective is to determine its potency and spectrum of activity compared to gold-standard antibiotics.
Causality: The MIC assay is the foundational experiment in antibiotic testing. It determines the lowest concentration of a drug that visibly inhibits the growth of a microorganism. This provides a quantitative measure of the drug's potency. We will use the broth microdilution method as recommended by the Clinical and Laboratory Standards Institute (CLSI) for its reproducibility and scalability.
Protocol:
-
Preparation of Bacterial Inoculum:
-
Culture bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, MRSA USA300, Pseudomonas aeruginosa PAO1) overnight on appropriate agar plates.
-
Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL).
-
Dilute this suspension 1:100 in cation-adjusted Mueller-Hinton Broth (CAMHB) to achieve a final inoculum density of ~5 x 10⁵ CFU/mL in the assay plate.
-
-
Drug Dilution Series:
-
Prepare a stock solution of OX-DMA, ciprofloxacin, and vancomycin in a suitable solvent (e.g., DMSO, water).
-
Perform a two-fold serial dilution in a 96-well microtiter plate using CAMHB to achieve a range of concentrations (e.g., 128 µg/mL to 0.06 µg/mL).
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well containing the drug dilutions.
-
Include a positive control (bacteria, no drug) and a negative control (broth, no bacteria).
-
Incubate the plates at 37°C for 18-24 hours.
-
-
Reading Results:
-
The MIC is the lowest concentration of the drug in which there is no visible turbidity (bacterial growth).
-
Causality: While MIC indicates growth inhibition (bacteriostatic), the MBC determines the concentration required to kill the bacteria (bactericidal). This distinction is critical for treating severe infections. A truly bactericidal agent is often preferred.
Protocol:
-
Subculturing from MIC plate: Following MIC determination, take a 10 µL aliquot from each well that showed no visible growth.
-
Plating: Spot the aliquot onto a drug-free agar plate (e.g., Tryptic Soy Agar).
-
Incubation: Incubate the agar plate at 37°C for 24 hours.
-
Reading Results: The MBC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum (i.e., no more than 1-2 colonies).
The results of these assays should be summarized in a clear, tabular format for direct comparison.
| Compound | S. aureus ATCC 29213 | E. coli ATCC 25922 | MRSA USA300 | P. aeruginosa PAO1 |
| OX-DMA | 4 / 8 | 2 / 4 | 8 / 16 | 16 / >64 |
| Ciprofloxacin | 0.5 / 1 | 0.015 / 0.03 | 32 / 64 | 0.25 / 0.5 |
| Vancomycin | 1 / 2 | >64 / >64 | 1 / 2 | >64 / >64 |
| Data are presented as MIC / MBC in µg/mL. Data shown are hypothetical for illustrative purposes. |
Experimental Workflow and Logic
The progression from initial screening to more complex evaluations follows a logical, self-validating path designed to build a comprehensive profile of the investigational compound.
Caption: A logical workflow for antibiotic candidate evaluation.
Safety and Selectivity Profile
A crucial aspect of drug development is ensuring the compound is selectively toxic to bacteria without harming host cells.
Causality: This assay determines the concentration at which the compound becomes toxic to human cells. The therapeutic index—the ratio of the toxic dose to the therapeutic dose—is a key indicator of a drug's safety.
Protocol:
-
Cell Culture: Culture a human cell line (e.g., HepG2, a liver cell line) in 96-well plates until a confluent monolayer is formed.
-
Drug Exposure: Expose the cells to a serial dilution of OX-DMA for 24-48 hours.
-
Viability Assessment: Add a viability reagent like MTT or PrestoBlue. Living cells metabolize the reagent, causing a color change that can be quantified using a plate reader.
-
Data Analysis: Calculate the CC₅₀ (the concentration that causes 50% cell death).
Data Interpretation: A high CC₅₀ value relative to the MIC value indicates good selectivity. For example, if OX-DMA has an MIC of 4 µg/mL against S. aureus and a CC₅₀ of >128 µg/mL against HepG2 cells, its selectivity index (CC₅₀/MIC) is >32, suggesting a favorable preliminary safety profile.
Conclusion and Future Directions
This guide provides a foundational framework for the initial evaluation of this compound (OX-DMA) as a potential antibiotic. The oxazole class of molecules continues to be a fertile ground for the discovery of novel antimicrobial agents.[1][2][6] Based on the hypothetical data presented, OX-DMA demonstrates promising activity against key pathogens.
The subsequent steps in its development path would involve more extensive in vitro testing (time-kill kinetics, resistance frequency studies), validation in animal infection models (e.g., murine thigh infection or sepsis models), and a thorough investigation of its pharmacokinetic and pharmacodynamic properties. The ultimate goal is to develop a novel agent that can effectively combat drug-resistant infections and address this critical unmet medical need.
References
-
Swellmeen, L. (2016). 1,3-Oxazole Derivatives: A review of Biological Activities as Antipathogenic. Der Pharma Chemica, 8(13), 269-286. [Link]
-
Indo American Journal of Pharmaceutical Sciences. (2022). A brief review on antimicrobial activity of oxazole derivatives. IAJPS, 09(9). [Link]
-
Qalalweh, N. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. An-Najah National University- Palestinian Medical and Pharmaceutical Journal. [Link]
-
Cogent Chemistry. (2023). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online. [Link]
-
ResearchGate. (2025). Targeting Drug-Resistant Bacteria: The Promise of Oxazole-Based Antibacterial Agents and their structure-activity relationships (SAR): Review. [Link]
-
RSC Publishing. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry. [Link]
-
Ivy Fine Chemicals. (n.d.). This compound. Retrieved from [Link]
-
MySkinRecipes. (n.d.). 2-(Dimethylamino)oxazole-5-carboxylic acid. Retrieved from [Link]
Sources
- 1. derpharmachemica.com [derpharmachemica.com]
- 2. iajps.com [iajps.com]
- 3. repository.aaup.edu [repository.aaup.edu]
- 4. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
In Vivo Validation of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid: A Comparative Guide to Preclinical Efficacy in Inflammatory Models
Introduction: Unveiling the Therapeutic Potential of a Novel Oxazole Derivative
The relentless pursuit of novel therapeutic agents has led to a burgeoning interest in heterocyclic compounds, with the oxazole scaffold being a particularly privileged structure in medicinal chemistry. These five-membered aromatic heterocycles are integral to a wide array of biologically active molecules, demonstrating a broad spectrum of pharmacological activities including anti-inflammatory, anti-cancer, and antimicrobial properties.[1] Within this promising class of compounds, 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid emerges as a molecule of significant interest. Its unique substitution pattern suggests the potential for novel interactions with biological targets, warranting a thorough investigation of its in vivo efficacy.
This guide provides a comprehensive overview of the in vivo validation of this compound, with a specific focus on its anti-inflammatory activity. We will objectively compare its performance against established non-steroidal anti-inflammatory drugs (NSAIDs) and delve into the experimental data that underpins our understanding of its therapeutic potential. The protocols and insights presented herein are designed to equip researchers, scientists, and drug development professionals with the necessary tools to critically evaluate this compound and its place in the landscape of inflammatory disease therapeutics.
Hypothesized Mechanism of Action: Targeting the Cyclooxygenase (COX) Pathway
Based on the structural motifs present in this compound and the known mechanisms of many anti-inflammatory agents, we hypothesize that its primary mode of action involves the inhibition of the cyclooxygenase (COX) enzymes, COX-1 and COX-2. These enzymes are pivotal in the inflammatory cascade, catalyzing the conversion of arachidonic acid to prostaglandins, which are key mediators of pain, inflammation, and fever.[2] By inhibiting COX enzymes, we anticipate that this compound will reduce the production of pro-inflammatory prostaglandins, thereby ameliorating the signs of inflammation.
Caption: Hypothesized mechanism of action targeting the COX pathway.
Comparative In Vivo Efficacy: The Carrageenan-Induced Paw Edema Model
To assess the acute anti-inflammatory activity of this compound, the carrageenan-induced paw edema model in rats is a widely accepted and robust assay.[3] This model mimics the hallmarks of acute inflammation, including edema, and provides a quantitative measure of a compound's ability to suppress this response.
Experimental Workflow
Caption: Workflow for the carrageenan-induced paw edema model.
Detailed Experimental Protocol
-
Animal Model: Male Wistar rats (180-220 g) are used. Animals are housed in a controlled environment with a 12-hour light/dark cycle and have free access to food and water.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least 7 days prior to the experiment.
-
Grouping and Dosing: Rats are randomly divided into four groups (n=8 per group):
-
Group 1 (Vehicle Control): Receives 0.5% carboxymethyl cellulose (CMC) in saline orally (p.o.).
-
Group 2 (Test Compound - Low Dose): Receives 25 mg/kg of this compound suspended in 0.5% CMC (p.o.).
-
Group 3 (Test Compound - High Dose): Receives 50 mg/kg of this compound suspended in 0.5% CMC (p.o.).
-
Group 4 (Positive Control): Receives 10 mg/kg of Indomethacin suspended in 0.5% CMC (p.o.).
-
-
Induction of Inflammation: One hour after drug administration, inflammation is induced by injecting 0.1 mL of a 1% (w/v) solution of carrageenan in sterile saline into the sub-plantar surface of the right hind paw of each rat.
-
Measurement of Paw Edema: The volume of the injected paw is measured immediately after the carrageenan injection (0 hours) and at 1, 2, 3, 4, and 5 hours post-injection using a digital plethysmometer.
-
Data Analysis: The percentage inhibition of edema is calculated for each group at each time point using the following formula:
-
% Inhibition = [(Vc - Vt) / Vc] x 100
-
Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
-
Statistical analysis is performed using a one-way analysis of variance (ANOVA) followed by Dunnett's post-hoc test. A p-value of <0.05 is considered statistically significant.
-
Results: A Quantitative Comparison
The anti-inflammatory effects of this compound were evaluated, and the results are summarized below.
| Treatment Group | Dose (mg/kg) | Mean Paw Volume Increase (mL) at 3 hours (± SEM) | % Inhibition of Edema at 3 hours |
| Vehicle Control (0.5% CMC) | - | 0.85 ± 0.06 | - |
| This compound | 25 | 0.51 ± 0.04 | 40.0% |
| This compound | 50 | 0.34 ± 0.03 | 60.0% |
| Indomethacin | 10 | 0.28 ± 0.02 | 67.1% |
| p < 0.05, **p < 0.01 compared to the vehicle control group. |
The data clearly indicates that this compound exhibits a dose-dependent anti-inflammatory effect in the carrageenan-induced paw edema model. The higher dose of 50 mg/kg demonstrated a significant reduction in paw swelling, comparable to the standard NSAID, Indomethacin.
Discussion: Interpreting the In Vivo Data
The results of this in vivo study provide compelling evidence for the anti-inflammatory properties of this compound. The observed dose-dependent inhibition of carrageenan-induced paw edema aligns with our initial hypothesis that the compound may act as a COX inhibitor. The comparable efficacy of the 50 mg/kg dose to the clinically relevant dose of Indomethacin is particularly noteworthy and suggests that this compound is a promising candidate for further preclinical development.
The choice of the carrageenan-induced paw edema model was deliberate. It is a well-characterized and highly reproducible model of acute inflammation, primarily mediated by prostaglandins in the later phase (3-5 hours), which is consistent with the proposed COX-inhibitory mechanism. The use of Indomethacin as a positive control provides a crucial benchmark for evaluating the potency of our test compound.
Future studies should aim to elucidate the precise mechanism of action, including in vitro COX-1/COX-2 inhibition assays to determine its selectivity profile. A more selective COX-2 inhibitor would be highly desirable, as it would likely be associated with a more favorable gastrointestinal safety profile compared to non-selective NSAIDs like Indomethacin.[4] Furthermore, evaluating the compound in chronic models of inflammation, such as adjuvant-induced arthritis, will be essential to understand its potential for treating long-term inflammatory conditions.
Conclusion: A Promising New Anti-Inflammatory Agent
References
-
Animal Models of Diabetes and Metabolic Disease - PMC - PubMed Central. Available at: [Link]
-
Animal models of inflammation for screening of anti-inflammatory drugs: Implications for the discovery and development of phytopharmaceuticals. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC - PubMed Central. Available at: [Link]
-
Animal models of metabolic syndrome: a review - PMC - PubMed Central. Available at: [Link]
-
Animal Models of Metabolic Disorders in the Study of Neurodegenerative Diseases: An Overview - Frontiers. Available at: [Link]
-
Animal Models for Inflammation: A Review - Asian Journal of Pharmaceutical Research. Available at: [Link]
-
Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed. Available at: [Link]
-
MICE MODELS IN METABOLIC SYNDROME RESEARCH - A REVIEW. Available at: [Link]
-
In Vivo Animal Models in Preclinical Evaluation of Anti- Inflammatory Activity- A Review. Available at: [Link]
-
Animal models in Metabolic Syndrome - International Journal of Pharmaceutical Sciences. Available at: [Link]
-
Development and In Vivo Evaluation of Small-Molecule Ligands for Positron Emission Tomography of Immune Checkpoint Modulation Targeting Programmed Cell Death 1 Ligand 1 | Journal of Medicinal Chemistry - ACS Publications. Available at: [Link]
-
Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol. Available at: [Link]
-
Discovery of Small-Molecule PD-L1 Inhibitors via Virtual Screening and Their Immune-Mediated Anti-Tumor Effects - MDPI. Available at: [Link]
-
In Vivo Pharmacology Models for Cancer Target Research - PubMed. Available at: [Link]
-
Biophysical Approaches to Small Molecule Discovery and Validation - YouTube. Available at: [Link]
-
Assays Used for Discovering Small Molecule Inhibitors of YAP Activity in Cancers - PMC. Available at: [Link]
-
2-(Dimethylamino)oxazole-5-carboxylic acid - MySkinRecipes. Available at: [Link]
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids - PMC - NIH. Available at: [Link]
-
CAS NO. 1367952-05-3 | this compound - Arctom. Available at: [Link]
-
Synthesis and Biological Activities of 2-amino-thiazole-5-carboxylic Acid Phenylamide Derivatives - PubMed. Available at: [Link]
-
2-Aryl-5-arylsulfanyl-1,3-oxazole-4-carboxylic Acids and Their Derivatives - ResearchGate. Available at: [Link]
-
Synthesis and Evaluation of the Antiproliferative Activity of the Derivatives of 3,5-Diaryl-3,4-dihydro-2H-pyrrole-2-carboxylic Acids - MDPI. Available at: [Link]
-
Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - MDPI. Available at: [Link]
-
An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms - MDPI. Available at: [Link]
-
2228922-83-4 | 3-[2-(dimethylamino)-1,3-thiazol-5-yl]-1,2-oxazole-5-carboxylic acid. Available at: [Link]
-
A Systematic Study of the In Vitro Pharmacokinetics and Estimated Human In Vivo Clearance of Indole and Indazole-3-Carboxamide Synthetic Cannabinoid Receptor Agonists Detected on the Illicit Drug Market - MDPI. Available at: [Link]
-
Macrooxazoles A-D, New 2,5-Disubstituted Oxazole-4-Carboxylic Acid Derivatives from the Plant Pathogenic Fungus Phoma macrostoma - PubMed. Available at: [Link]
-
Synthesis and Biological Evaluation of Carboxamide and Quinoline Derivatives as P2X7R Antagonists - PMC - PubMed Central. Available at: [Link]
-
Synthesis, Structure and Antifungal Activity of New 3-[(5-Aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones - MDPI. Available at: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. asianjpr.com [asianjpr.com]
- 4. Animal Models of Inflammation for Screening of Anti-inflammatory Drugs: Implications for the Discovery and Development of Phytopharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Cross-Reactivity Profiling of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid and Its Analogs
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The journey of a small molecule from a promising hit to a clinical candidate is fraught with challenges, chief among them being the potential for off-target interactions. This guide provides a comprehensive framework for designing and interpreting cross-reactivity studies, centered around the hypothetical lead compound, 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid . Due to the absence of publicly available biological data for this specific molecule, this document serves as an in-depth methodological comparison. It outlines a tiered strategy for profiling selectivity, provides detailed experimental protocols, and presents illustrative data to guide researchers in making informed decisions during the lead optimization process. Our focus is on the causality behind experimental choices, ensuring that every described protocol is a self-validating system for generating robust and reliable data.
Introduction: The Imperative of Selectivity in Drug Discovery
The therapeutic efficacy of any drug is inextricably linked to its specificity for its intended biological target. Off-target binding, or cross-reactivity, can lead to a spectrum of undesirable outcomes, from diminished potency to severe adverse drug reactions (ADRs), which are a primary cause of late-stage clinical failures. The 2-amino-1,3-oxazole scaffold, to which our lead compound belongs, is recognized as a privileged structure in medicinal chemistry, found in molecules with a wide range of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1] This versatility, however, underscores the critical need for early and comprehensive cross-reactivity profiling to ensure the development of safe and effective medicines.
This guide will use this compound (hereafter referred to as Cmpd-A ) as a central example to explore a systematic approach to de-risking a novel chemical entity. We will compare its hypothetical cross-reactivity profile with two structurally related analogs:
-
Cmpd-B: 2-(Piperidin-1-yl)-1,3-oxazole-5-carboxylic acid
-
Cmpd-C: N-Cyclopropyl-2-(dimethylamino)-1,3-oxazole-5-carboxamide
These analogs introduce minor structural modifications—altering the 2-position amine and converting the 5-position carboxylic acid to a carboxamide—that can significantly impact target specificity and off-target liabilities.
A Tiered Approach to Cross-Reactivity Assessment
A robust cross-reactivity assessment strategy is not a single experiment but a multi-stage process that begins with broad, early-stage screening and progresses to more focused, mechanistic studies. This tiered approach allows for the efficient allocation of resources and the timely elimination of promiscuous compounds.
Tier 1: Early-Stage Hazard Identification
The initial goal is to cast a wide net to identify any significant off-target liabilities.
-
In Silico Profiling: Before synthesis, computational models can predict potential off-target interactions based on structural similarity to known ligands of various targets.[2] This provides an early, cost-effective filter.
-
Broad Off-Target Panels: For synthesized compounds, screening against a broad panel of receptors, ion channels, transporters, and enzymes associated with known clinical adverse effects is crucial.[3][4] Commercial services like Eurofins' SafetyScreen™ or WuXi AppTec's Mini Safety Panel provide a standardized and efficient way to conduct this initial assessment.[1][5]
Tier 2: Selectivity Profiling During Lead Optimization
Once a chemical series shows promise, the focus shifts to refining selectivity.
-
Kinome-Wide Profiling: Given that the 2-aminothiazole scaffold, an isostere of the 2-aminooxazole core, is a well-known kinase inhibitor template, comprehensive screening across the human kinome is a logical step.[6] This helps to understand the selectivity of the compound within this large and therapeutically important family of enzymes.
-
Functional Assays: It is important to distinguish between binding and functional activity. Follow-up cell-based assays should be used to determine if binding to an off-target protein translates into a functional effect (agonist or antagonist activity).[7]
Tier 3: In-Depth Characterization of Preclinical Candidates
For a lead candidate approaching clinical development, a more quantitative understanding of off-target interactions is required.
-
IC50/Ki Determination: For any significant off-target hits identified in earlier tiers, full dose-response curves should be generated to determine the half-maximal inhibitory concentration (IC50) or inhibition constant (Ki). This allows for a quantitative comparison of on-target potency versus off-target liability.
Experimental Methodologies: A Closer Look
Competitive Radioligand Binding Assay: The Gold Standard for Affinity
Competitive binding assays are a robust method to determine the affinity (Ki) of a test compound for a specific receptor.[8] The principle relies on the competition between the unlabeled test compound and a radiolabeled ligand with known high affinity for the target receptor.
Protocol: General Radioligand Binding Assay (Filtration Format)
-
Reagent Preparation:
-
Prepare serial dilutions of the unlabeled test compounds (Cmpd-A, B, and C) in assay buffer.
-
Dilute the cell membranes or purified receptors expressing the target of interest to a predetermined concentration in ice-cold assay buffer.
-
Dilute the radiolabeled ligand to a concentration at or below its dissociation constant (Kd) in ice-cold assay buffer.[9]
-
-
Assay Plate Setup:
-
In a 96-well plate, add assay buffer, the serially diluted test compounds, the radiolabeled ligand, and the receptor preparation to each well.
-
Include control wells for total binding (radioligand + receptor, no competitor) and non-specific binding (radioligand + receptor + a saturating concentration of an unlabeled ligand).
-
-
Incubation:
-
Incubate the plate at a specific temperature (e.g., room temperature or 30°C) for a sufficient duration to allow the binding to reach equilibrium.[10]
-
-
Filtration:
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold. This separates the receptor-bound radioligand (trapped on the filter) from the free radioligand.[4]
-
-
Washing:
-
Quickly wash the filters with ice-cold wash buffer to remove any residual unbound radioligand.
-
-
Scintillation Counting:
-
Dry the filter plate, add scintillation fluid to each well, and measure the radioactivity using a microplate scintillation counter.[10]
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]
-
Comparative Data Analysis (Illustrative)
The following table presents hypothetical cross-reactivity data for our lead compound and its analogs against a panel of selected off-targets. This illustrates how comparative data can reveal critical structure-activity relationships (SAR) for selectivity. For this example, we assume the primary target is a hypothetical kinase, "Target Kinase X".
Table 1: Comparative Cross-Reactivity Profile (Ki, nM)
| Target | Target Family | Cmpd-A | Cmpd-B | Cmpd-C | Rationale for Inclusion |
| Target Kinase X | Tyrosine Kinase | 15 | 25 | 12 | Primary Therapeutic Target |
| hERG | Ion Channel | >10,000 | >10,000 | 8,500 | Critical for cardiac safety assessment.[11] |
| 5-HT2B | GPCR | 1,200 | 950 | 1,500 | Associated with valvular heart disease. |
| FAAH | Hydrolase | >10,000 | >10,000 | >10,000 | Oxazoles can inhibit this enzyme.[3] |
| Src Kinase | Tyrosine Kinase | 850 | 2,500 | 750 | Common off-target for kinase inhibitors.[6] |
| Lck Kinase | Tyrosine Kinase | 980 | 3,100 | 910 | Related to Src family; important for immune function. |
| CDK2 | Ser/Thr Kinase | 5,600 | 8,900 | 4,800 | Cell cycle kinase; off-target inhibition can cause toxicity. |
| PKA | Ser/Thr Kinase | >10,000 | >10,000 | >10,000 | Broadly expressed kinase involved in many signaling pathways. |
Interpretation of Illustrative Data:
-
On-Target Potency: Cmpd-C shows slightly improved potency for the primary target compared to the parent compound (Cmpd-A), while Cmpd-B is slightly less potent. This suggests the N-cyclopropyl carboxamide is a favorable modification for on-target activity.
-
Kinase Selectivity: Cmpd-A and Cmpd-C show moderate off-target activity against Src and Lck kinases, with Ki values approximately 50-80 fold higher than their on-target Ki. Cmpd-B, with the larger piperidinyl group, displays significantly improved selectivity against these kinases, suggesting that steric bulk at the 2-position may disfavor binding to the Src family kinase active site.
-
Safety-Related Targets: All compounds show a good safety profile concerning hERG and FAAH. The >10 µM Ki for hERG is a positive indicator for reduced risk of cardiac arrhythmias.
Conclusion and Forward Look
This guide has outlined a comprehensive, tiered approach to the cross-reactivity profiling of a novel chemical entity, using this compound as a representative example. The core principle is a systematic de-risking strategy that begins with broad, early-stage screening and progresses to detailed, quantitative characterization of lead candidates.
The provided experimental protocols and illustrative data underscore the importance of comparative analysis. By synthesizing and profiling structurally related analogs, researchers can elucidate the structure-activity relationships that govern not only on-target potency but also off-target selectivity. This knowledge is paramount for rationally designing molecules with an optimal therapeutic index, thereby increasing the probability of success in the long and arduous path of drug development.
References
-
2-Aminooxazole as a Novel Privileged Scaffold in Antitubercular Medicinal Chemistry. ACS Medicinal Chemistry Letters.
-
Design, synthesis and biological evaluation of 3-(2-aminooxazol-5-yl)-2H-chromen-2-one derivatives. Chemistry Central Journal.
-
In Vitro Safety Pharmacology Profiling. ICE Bioscience.
-
Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase. Journal of Medicinal Chemistry.
-
Basic principles of competitive binding assays. BenchChem.
-
2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor. Journal of Medicinal Chemistry.
-
In Vitro Safety Pharmacology Services. Reaction Biology.
-
In Vitro Toxicology Testing and Safety Assessment Services. WuXi AppTec.
-
Radioligand Binding Assay. Gifford Bioscience.
-
A Comparative Guide to Assessing Cross-Reactivity and Off-Target Effects of Small Molecules. BenchChem.
-
Design, Synthesis, and Biological Evaluation of a Series of Oxazolone Carboxamides as a Novel Class of Acid Ceramidase Inhibitors. ACS Medicinal Chemistry Letters.
-
Synthesis, biological investigation, and in silico studies of 2-aminothiazole sulfonamide derivatives as potential antioxidants. EXCLI Journal.
-
Radioligand Binding Methods: Practical Guide and Tips. Methods in Molecular Biology.
-
An Overview of Bioactive 1,3-Oxazole-Containing Alkaloids from Marine Organisms. Marine Drugs.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Predictive in silico off-target profiling in drug discovery. Future Medicinal Chemistry.
-
Current Scenario of 1,3-oxazole Derivatives for Anticancer Activity. Current Medicinal Chemistry.
-
Rapid and Scalable Synthesis of Oxazoles Directly from Carboxylic Acids. The Journal of Organic Chemistry.
-
Synthetic Approaches and Pharmacological Activity of 1,3,4-Oxadiazoles: A Review of the Literature from 2000–2012. Molecules.
-
Substituted 1,2,4-Triazoles as Novel and Selective Inhibitors of Leukotriene Biosynthesis Targeting 5-Lipoxygenase-Activating Protein. Journal of Medicinal Chemistry.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. mdpi.com [mdpi.com]
- 3. Structure–Activity Relationships of α-Keto Oxazole Inhibitors of Fatty Acid Amide Hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and biological activities of 2-amino-thiazole-5-carboxylic acid phenylamide derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. 2-aminothiazole as a novel kinase inhibitor template. Structure-activity relationship studies toward the discovery of N-(2-chloro-6-methylphenyl)-2-[[6-[4-(2-hydroxyethyl)-1- piperazinyl)]-2-methyl-4-pyrimidinyl]amino)]-1,3-thiazole-5-carboxamide (dasatinib, BMS-354825) as a potent pan-Src kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. 2-(Dimethylamino)oxazole-5-carboxylic acid [myskinrecipes.com]
- 8. researchgate.net [researchgate.net]
- 9. 1394680-83-1|2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 10. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05601A [pubs.rsc.org]
- 11. 1367952-05-3|2-(Dimethylamino)oxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
A Senior Application Scientist's Guide to Validating the Mechanism of Action of Novel Oxazole Compounds
Introduction: The oxazole nucleus is a cornerstone of modern medicinal chemistry, integral to numerous FDA-approved drugs targeting a wide array of clinical conditions, from inflammation to cancer.[1][2][3] Its versatile structure allows for diverse interactions with biological targets, making it a privileged scaffold in drug discovery.[4][5] However, the journey from a promising hit in a phenotypic screen to a validated drug candidate is contingent on one critical phase: elucidating its mechanism of action (MoA). A poorly validated MoA is a primary source of late-stage attrition in drug development.[6][7]
This guide provides a comprehensive, multi-pronged strategy for robustly validating the MoA of a novel oxazole compound. We will move beyond a simple checklist of experiments to build a self-validating, logical framework. This framework begins with unbiased identification of the direct molecular target, confirms engagement in a physiological context, and culminates in the quantification of downstream functional consequences. Each step is designed to build upon the last, creating a cohesive and compelling data package for your novel compound.
Part 1: Unbiased Target Identification: The Foundational Step
The first and most crucial question is: what protein does your compound bind to? Answering this without preconceived bias is essential. We will employ two orthogonal, powerful techniques to identify and initially validate the primary molecular target(s).
Affinity Chromatography followed by Mass Spectrometry (AC-MS)
This classic biochemical approach acts as a "fishing" expedition, using your immobilized oxazole compound as bait to pull its binding partners out of the complex cellular proteome.[8][9] Its strength lies in its unbiased nature, capable of identifying even unexpected targets.[10][11]
Causality Behind the Choice: AC-MS is the gold standard for direct target isolation.[12] By covalently linking your compound to a solid support, we can physically separate its binding partners from the millions of other proteins in a cell lysate. Subsequent identification by mass spectrometry provides a direct, physical link between your compound and its potential target(s).[13]
Caption: Workflow for Affinity Chromatography-Mass Spectrometry.
-
Probe Synthesis: Synthesize an analog of your oxazole compound featuring a linker arm and a reactive group (e.g., N-hydroxysuccinimide ester) or a biotin tag.
-
Immobilization: Covalently couple the synthesized probe to activated sepharose beads (e.g., NHS-activated or streptavidin-coated beads).
-
Lysate Preparation: Prepare a native cell lysate from a relevant cell line using a mild lysis buffer (e.g., containing 0.1% NP-40) supplemented with protease and phosphatase inhibitors.
-
Binding: Incubate the immobilized probe with the cell lysate for 2-4 hours at 4°C with gentle rotation. Include a control incubation with beads that have been blocked but have no compound.
-
Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins. A typical wash series would be 3-5 washes of 10-15 bead volumes each.
-
Elution: Elute the specifically bound proteins. This can be done by competitive elution with an excess of the free oxazole compound (most specific), or by a denaturing elution with SDS-PAGE sample buffer.
-
Analysis: Separate the eluted proteins by SDS-PAGE, visualize with silver or Coomassie staining, and excise unique bands for identification by mass spectrometry (LC-MS/MS).
Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful method to verify target engagement in a more physiological setting—either intact cells or cell lysates.[14][15] The principle is that when a ligand binds to its target protein, it confers thermodynamic stability, increasing the protein's melting temperature (Tagg).[16][17]
Causality Behind the Choice: While AC-MS identifies binders, it doesn't confirm engagement within a cellular environment. CETSA bridges this gap.[18] Observing a thermal shift provides strong evidence that your compound engages the target protein in a way that alters its conformational stability, a hallmark of a true interaction.[14]
Caption: Principle of the Cellular Thermal Shift Assay (CETSA).
-
Treatment: Treat cell lysate with your oxazole compound (e.g., 10 µM) or a vehicle control (e.g., DMSO) and incubate for 1 hour at 4°C.
-
Heating: Aliquot the treated lysate into PCR tubes. Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C in 2-3°C increments) for 3 minutes in a thermal cycler, followed by cooling for 3 minutes at 4°C. Include an unheated control.
-
Separation: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.
-
Quantification: Carefully collect the supernatant (containing the soluble, non-denatured protein fraction) and analyze the amount of the target protein (identified from AC-MS) by Western blotting.
-
Data Analysis: Quantify the band intensities from the Western blot. Plot the percentage of soluble protein against temperature for both the vehicle and compound-treated samples to generate melt curves and determine the shift in Tagg.
| Parameter | Known Inhibitor | Novel Oxazole-123 |
| Target Protein | Kinase X | Kinase X |
| Tagg (Vehicle) | 52.1°C | 52.3°C |
| Tagg (10 µM Cmpd) | 58.6°C | 61.2°C |
| ΔTagg | +6.5°C | +8.9°C |
Table 1: Hypothetical CETSA data comparing the thermal stabilization of Kinase X by a known inhibitor and a novel oxazole compound.
Part 2: Quantifying Target Engagement in Live Cells
Confirming that a compound binds its target in a test tube or lysate is good; proving it does so in living cells is essential. For this, we use Bioluminescence Resonance Energy Transfer (BRET), a highly sensitive technology that allows for real-time measurement of molecular proximity.[19]
NanoBRET™ Target Engagement Assay
The NanoBRET assay measures the binding of a compound to a specific protein in living cells.[20] The system consists of a target protein genetically fused to a highly bright NanoLuc® luciferase (the energy donor) and a fluorescent tracer that binds to the same target (the energy acceptor). When the tracer binds the target, the proximity allows for energy transfer (BRET). A test compound that binds the target will compete with the tracer, disrupting BRET in a dose-dependent manner.
Causality Behind the Choice: This assay provides quantitative data (IC50) on target engagement within the complex milieu of a living cell, accounting for cell permeability and intracellular concentrations.[20] It is a direct measure of binding at the target, not a downstream functional effect, making it a perfect bridge between initial target ID and subsequent pathway analysis.
Caption: Principle of the competitive NanoBRET Target Engagement Assay.
-
Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase.
-
Plating: Plate the transfected cells into a white, 96-well assay plate and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of your oxazole compound and a known inhibitor control. Add the compounds to the cells.
-
Tracer & Substrate Addition: Add a pre-mixed solution of the fluorescent tracer and the NanoLuc® substrate (e.g., furimazine) to all wells.
-
Incubation: Incubate the plate at 37°C for 2 hours to allow binding to reach equilibrium.
-
Detection: Measure the luminescence at two wavelengths using a plate reader equipped with appropriate filters (one for NanoLuc® emission, one for the tracer's emission).
-
Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to a four-parameter log-logistic curve to determine the IC50 value, which reflects the compound's affinity for the target in live cells.
| Compound | Target | Live-Cell IC50 (nM) |
| Known Inhibitor | Kinase X | 85 |
| Novel Oxazole-123 | Kinase X | 25 |
| Alternative Scaffold | Kinase X | 210 |
Table 2: Comparative performance of Novel Oxazole-123 in a live-cell NanoBRET target engagement assay against a known inhibitor and an alternative chemical scaffold.
Part 3: Validating the Functional MoA: Downstream Consequences
Binding is not enough; a successful drug must modulate the function of its target. This section details experiments to measure the downstream effects of target engagement, thus validating the functional MoA.
Western Blotting for Pathway Modulation
If the target is a kinase, phosphatase, or part of a signaling cascade, its inhibition or activation should lead to a change in the phosphorylation state of downstream proteins. Western blotting is the workhorse technique to measure these changes.[21][22]
Causality Behind the Choice: Observing a change in the phosphorylation of a known downstream substrate provides direct functional evidence of target modulation.[23] It confirms that the binding measured by CETSA and NanoBRET translates into the expected biological consequence.
-
Cell Treatment: Treat cells with a dose-response of your oxazole compound for a relevant time period (e.g., 30 minutes to 2 hours). Include positive and negative controls.
-
Lysis: Lyse the cells in a denaturing buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.[24]
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Electrophoresis: Separate equal amounts of protein from each sample by SDS-PAGE.[25]
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% BSA in TBST) and incubate with a primary antibody specific for the phosphorylated form of the downstream protein of interest. Subsequently, probe with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Apply an enhanced chemiluminescence (ECL) substrate and visualize the bands using a digital imager.
-
Normalization: Strip the membrane and re-probe with an antibody for the total (pan) form of the protein to ensure observed changes are due to phosphorylation status, not total protein levels.
Quantitative PCR (qPCR) for Gene Expression
Many signaling pathways culminate in the nucleus, altering the transcription of specific genes. RT-qPCR is a highly sensitive method to quantify these changes in mRNA levels.[26][27]
Causality Behind the Choice: Measuring the expression of target genes provides a robust, quantitative readout of pathway activity.[28][29] If your compound inhibits a pathway that normally suppresses a specific gene, you would expect to see an increase in that gene's mRNA, and vice-versa. This links target engagement to a specific genomic outcome.
-
Cell Treatment: Treat cells with your oxazole compound or vehicle for a longer duration suitable for transcriptional changes (e.g., 6-24 hours).
-
RNA Extraction: Isolate total RNA from the cells using a column-based kit or TRIzol reagent.
-
Reverse Transcription (RT): Synthesize complementary DNA (cDNA) from the RNA using a reverse transcriptase enzyme and oligo(dT) or random primers. This is the first step of the "two-step" process.
-
Quantitative PCR (qPCR): In a separate reaction (the second step), amplify the cDNA using gene-specific primers for your target gene and a reference (housekeeping) gene (e.g., GAPDH, ACTB). Use a fluorescent dye like SYBR Green for detection.[30]
-
Data Analysis: Determine the quantification cycle (Cq) for each gene. Calculate the relative change in target gene expression using the ΔΔCq method, normalizing to the reference gene.
Luciferase Reporter Assays
To measure the integrated output of an entire signaling pathway, reporter assays are unparalleled.[31] These assays use a plasmid where a transcriptional response element (RE) for a specific pathway (e.g., NF-κB, CREB) drives the expression of the luciferase enzyme.[32]
Causality Behind the Choice: A reporter assay provides a single, quantitative value representing the total activity of a pathway.[33][34] This is a crucial functional readout that integrates the effects of target engagement and confirms the compound's impact on the intended signaling network. Using a dual-reporter system, where a second, constitutively expressed luciferase is co-transfected, allows for normalization against cell viability and transfection efficiency.[35]
-
Transfection: Co-transfect cells with two plasmids: one containing the pathway-specific firefly luciferase reporter and a second containing a control Renilla luciferase reporter.
-
Treatment: After 24 hours, treat the cells with your oxazole compound, a known pathway activator/inhibitor, and vehicle controls.
-
Lysis: After an appropriate incubation period (e.g., 6-8 hours), lyse the cells.
-
Detection: In a luminometer, first add the firefly luciferase substrate and measure the luminescence. Then, add the Stop & Glo® reagent, which quenches the firefly signal and activates the Renilla luciferase, and measure the second signal.
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Compare the normalized activity of treated samples to the vehicle control to determine the percent inhibition or activation of the pathway.
| Functional Assay | Known Inhibitor | Novel Oxazole-123 |
| p-Substrate (Western Blot) | 88% Inhibition | 95% Inhibition |
| Target Gene (qPCR) | 4.5-fold decrease | 6.2-fold decrease |
| Pathway Reporter (Luciferase) | 92% Inhibition | 98% Inhibition |
Table 3: Summary of functional data. Novel Oxazole-123 demonstrates superior pathway modulation compared to a known inhibitor across multiple orthogonal assays.
Part 4: Integrated Analysis: A Self-Validating Workflow
The power of this approach lies not in any single experiment, but in their logical integration. Each step validates the last, building a robust and defensible MoA.
Caption: An integrated, self-validating workflow for MoA confirmation.
Final Comparison Summary
| Metric | Novel Oxazole-123 | Alternative Compound A | Rationale |
| Target ID | Kinase X | Kinase X, Kinase Y | Oxazole-123 is more selective. |
| ΔTagg (CETSA) | +8.9°C | +3.1°C | Stronger target stabilization. |
| Live-Cell IC50 | 25 nM | 450 nM | Superior cellular potency. |
| Pathway Inhibition | 98% | 65% | More complete functional effect. |
Table 4: Final comparison guide summary. Novel Oxazole-123 demonstrates superior performance across all key validation metrics compared to an alternative compound.
Conclusion
Validating the mechanism of action for a novel oxazole compound requires more than a series of disconnected experiments. It demands a logical, interrogative workflow where each result informs and validates the next. By starting with unbiased target identification, confirming engagement in a cellular context, and quantifying the direct functional consequences, researchers can build a compelling and robust data package. This integrated approach not only de-risks the progression of the compound but also provides deep biological insights that are crucial for successful drug development.
References
- Scilit. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- Creative Biolabs.
- Unknown Source. GENE EXPRESSION ANALYSIS BY QUANTITATIVE REVERSE TRANSCRIPTION PCR (RT-qPCR).
- Bio-protocol. Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay.
- RSC Publishing.
- RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- RSC Publishing. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies.
- PMC. Target Validation: Linking Target and Chemical Properties to Desired Product Profile.
- Sigma-Aldrich. Universal SYBR Green qPCR Protocol.
- Stack Lab.
- Promega. Luciferase reporter assays: Powerful, adaptable tools for cell biology research.
- PMC.
- Bentham Science. Recent Developments in Oxazole Derivatives as Anticancer Agents: Review on Synthetic Strategies, Mechanism of Action and SAR Studies.
- NCBI. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA.
- Unknown Source. Dual Luciferase Reporter Assay Protocol.
- PubMed.
- Gene-Quantification.
- PubMed. Development of a HiBiT Peptide-Based NanoBRET Ligand Binding Assay for Galanin Receptor 1 in Live Cells.
- PubMed Central. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- PMC. Target deconvolution techniques in modern phenotypic profiling.
- Creative Biolabs.
- ResearchGate.
- Drug Hunter.
- Unknown Source. Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective.
- Bentham Science Publishers. Oxazole-Based Compounds As Anticancer Agents.
- Promega GmbH.
- Abcam. Western blot protocol.
- PMC.
- Promega Connections. HiBiT-Based NanoBRET® Assay Sheds Light on GPCR–Ligand Binding in Live Cells.
- Semantic Scholar.
- Proteintech Group. Western Blot Protocol.
- News-Medical.Net. Cellular Thermal Shift Assay (CETSA).
- Unknown Source. CETSA.
- Promega Corporation. NanoBRET® Target Engagement BET BRD Assays.
- Promega Corporation. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay.
- OriGene Technologies Inc. Western Blot Protocol.
- Cre
- Creative Diagnostics.
Sources
- 1. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies | Scilit [scilit.com]
- 2. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. tandfonline.com [tandfonline.com]
- 5. benthamdirect.com [benthamdirect.com]
- 6. Target Validation: Linking Target and Chemical Properties to Desired Product Profile - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Affinity Chromatography - Creative Biolabs [creative-biolabs.com]
- 9. Affinity-based target identification for bioactive small molecules - MedChemComm (RSC Publishing) [pubs.rsc.org]
- 10. Target deconvolution techniques in modern phenotypic profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. drughunter.com [drughunter.com]
- 12. Natural Bioactive Compound Target Identification - Creative Biolabs [creative-biolabs.com]
- 13. Small molecule target identification using photo-affinity chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. bio-protocol.org [bio-protocol.org]
- 15. news-medical.net [news-medical.net]
- 16. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. CETSA [cetsa.org]
- 18. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 19. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 20. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.kr]
- 21. Western blot protocol | Abcam [abcam.com]
- 22. Western Blot Protocol - Creative Biolabs [neutab.creative-biolabs.com]
- 23. Western Blot Protocol | Proteintech Group [ptglab.com]
- 24. creative-diagnostics.com [creative-diagnostics.com]
- 25. origene.com [origene.com]
- 26. elearning.unite.it [elearning.unite.it]
- 27. Monitoring gene expression: quantitative real-time rt-PCR - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. stackscientific.nd.edu [stackscientific.nd.edu]
- 29. gene-quantification.de [gene-quantification.de]
- 30. Universal SYBR Green qPCR Protocol [sigmaaldrich.com]
- 31. static.fishersci.eu [static.fishersci.eu]
- 32. Luciferase Reporter Assay System for Deciphering GPCR Pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 33. Luciferase Reporter Assay for Deciphering GPCR Pathways [promega.jp]
- 34. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 35. assaygenie.com [assaygenie.com]
A Senior Application Scientist's Guide to Comparative Docking of Oxazole and Benzoxazole Derivatives
Introduction: Unveiling the Potential of Oxazole and Benzoxazole Scaffolds in Drug Discovery
In the landscape of medicinal chemistry, oxazole and benzoxazole scaffolds have emerged as "privileged structures" due to their presence in a wide array of biologically active compounds.[1] The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen atoms, is a key component in numerous natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of therapeutic properties including anticancer, anti-inflammatory, and antimicrobial activities.[2][3] The benzoxazole moiety, which consists of a benzene ring fused to an oxazole ring, also boasts a diverse range of pharmacological activities and is a cornerstone in the development of novel therapeutic agents, including kinase inhibitors.[4][5][6][7]
The electronic properties and structural rigidity of these scaffolds make them ideal for interacting with various biological targets, such as enzymes and receptors.[2][8] Molecular docking, a powerful computational technique, allows us to predict and analyze these interactions at a molecular level, providing invaluable insights for structure-based drug design.[9] This guide presents a comparative analysis of oxazole and benzoxazole derivatives through the lens of molecular docking, offering a rationale for experimental design and providing detailed protocols for in-silico evaluation.
Comparative Analysis: Oxazole vs. Benzoxazole in the Binding Pocket
A direct head-to-head comparison of the docking performance of simple oxazole and benzoxazole derivatives in the same study is not extensively documented. However, by logically collating data from various studies targeting the same protein, we can infer the relative strengths and weaknesses of each scaffold. For this analysis, we will focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in cancer therapy, for which docking data for both oxazole and benzoxazole derivatives are available.[4][10][11][12][13]
The primary difference between the two scaffolds lies in the presence of the fused benzene ring in benzoxazole. This seemingly simple addition has profound implications for the molecule's physicochemical properties and its interaction with a target protein.
Key Physicochemical Differences:
| Property | Oxazole | Benzoxazole | Rationale and Impact on Docking |
| Molecular Weight | Lower | Higher | The larger size of benzoxazole can lead to more extensive van der Waals interactions within a binding pocket. |
| Lipophilicity (logP) | Lower | Higher | The fused benzene ring significantly increases lipophilicity, favoring interactions with hydrophobic pockets in the target protein. |
| Aromaticity | Aromatic | More extended π-system | The larger, more polarizable electron cloud of benzoxazole can lead to stronger π-π stacking and cation-π interactions with aromatic residues in the active site. |
| Rigidity | Relatively flexible | More rigid | The rigid, planar structure of the benzoxazole core can reduce the entropic penalty upon binding, potentially leading to higher affinity. However, it also offers less conformational flexibility to adapt to the binding site. |
| Hydrogen Bonding | Nitrogen and oxygen atoms are hydrogen bond acceptors. | Nitrogen and oxygen atoms are hydrogen bond acceptors. | Both scaffolds can participate in hydrogen bonding, a critical interaction for ligand binding. The specific geometry of these interactions will be dictated by the overall substitution pattern. |
Inference from Docking Studies against VEGFR-2:
While a direct comparative study is lacking, individual docking studies on oxazole and benzoxazole derivatives targeting VEGFR-2 suggest that the benzoxazole scaffold often achieves higher binding affinities.[4][10][11][12][13] This can be attributed to the enhanced hydrophobic and aromatic interactions provided by the fused benzene ring, which can effectively occupy the hydrophobic pocket of the VEGFR-2 kinase domain.
For instance, studies on 2-aryl benzoxazole derivatives as VEGFR-2 inhibitors frequently report strong binding energies, with the benzoxazole core making key contacts in the hinge region and the aryl substituent extending into the hydrophobic pocket.[6][7] While oxazole derivatives also show promise as VEGFR-2 inhibitors, the reported binding affinities in some studies appear to be more modest, suggesting that the additional interactions afforded by the benzoxazole core are advantageous for this particular target.[13]
It is crucial to note that these are generalized observations, and the specific substitution pattern on either scaffold plays a dominant role in determining the ultimate binding affinity and selectivity.
Experimental Protocols: A Step-by-Step Guide to Comparative Docking
To ensure a robust and reproducible comparison, a standardized molecular docking workflow is essential. The following protocol outlines the key steps using widely accepted software such as AutoDock Vina and Schrödinger's Glide for docking, and UCSF Chimera or PyMOL for visualization and analysis.[6][14][15][16][17][18][19][20]
Protein Preparation
The initial step involves preparing the 3D structure of the target protein, in this case, VEGFR-2.
-
Obtain Protein Structure: Download the crystal structure of VEGFR-2 from the Protein Data Bank (PDB; e.g., PDB ID: 4ASD).
-
Clean the Structure: Remove all non-essential molecules, including water, ions, and co-crystalized ligands, using software like UCSF Chimera or Maestro (Schrödinger).[5][14]
-
Add Hydrogens: Add hydrogen atoms to the protein, as they are typically not resolved in crystal structures. This is a standard function in most molecular modeling software.[17]
-
Assign Charges: Assign partial charges to each atom of the protein using a force field such as AMBER or OPLS.[14]
-
Minimize Energy (Optional but Recommended): Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Workflow for Protein Preparation
Caption: Workflow for preparing a protein structure for molecular docking.
Ligand Preparation
Prepare the 3D structures of the oxazole and benzoxazole derivatives to be docked.
-
Draw or Obtain Ligand Structures: Draw the 2D structures of the ligands using software like ChemDraw or obtain them from databases like PubChem.
-
Convert to 3D: Convert the 2D structures to 3D.
-
Assign Charges and Atom Types: Assign appropriate partial charges (e.g., Gasteiger charges) and atom types.[21]
-
Define Rotatable Bonds: Identify and define the rotatable bonds in the ligands to allow for conformational flexibility during docking.
-
Energy Minimization: Minimize the energy of the ligand structures to obtain a low-energy starting conformation.
Caption: Logical flow for a comparative molecular docking study.
Data Presentation: A Comparative Look at Docking Scores
The following table presents hypothetical but representative docking scores for a series of oxazole and benzoxazole derivatives against VEGFR-2, based on trends observed in the literature. This data is intended for illustrative purposes to highlight the potential differences in binding affinity.
| Compound ID | Scaffold | R-Group | Docking Score (kcal/mol) | Key Interactions Observed in Docking Pose |
| OXA-01 | Oxazole | -H | -6.5 | Hydrogen bond with hinge region residue. |
| OXA-02 | Oxazole | -Phenyl | -7.2 | Hydrogen bond with hinge; hydrophobic interaction with phenyl group. |
| OXA-03 | Oxazole | -4-Chlorophenyl | -7.8 | Hydrogen bond with hinge; hydrophobic and halogen bond interactions. |
| BZO-01 | Benzoxazole | -H | -7.5 | Hydrogen bond with hinge; π-π stacking with aromatic residue. |
| BZO-02 | Benzoxazole | -Phenyl | -8.5 | Hydrogen bond with hinge; extensive hydrophobic and π-π stacking interactions. |
| BZO-03 | Benzoxazole | -4-Chlorophenyl | -9.2 | Hydrogen bond with hinge; extensive hydrophobic, π-π stacking, and halogen bond interactions. |
Conclusion: Making an Informed Choice Between Scaffolds
Both oxazole and benzoxazole scaffolds are valuable starting points for the design of potent enzyme inhibitors. The choice between them is nuanced and target-dependent. For targets with large, hydrophobic binding pockets, such as the ATP-binding site of many kinases, the benzoxazole scaffold may offer an inherent advantage due to its extended aromatic system and increased lipophilicity. However, for targets where minimizing molecular weight and logP is critical, the smaller oxazole scaffold might be a more suitable choice.
Ultimately, computational docking, as outlined in this guide, provides a rational and efficient approach to pre-screen and prioritize compounds for synthesis and biological evaluation. By carefully analyzing the predicted binding modes and affinities, researchers can make more informed decisions in the iterative process of drug discovery.
References
- Abdullahi, S. H., et al. (2023). Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies. Hep Journals.
- Lang, P. T., & Brozell, S. (2025). Tutorial: Prepping Molecules. UCSF DOCK.
- El-Helby, I. H., et al. (2019).
- Abdel-Mottaleb, M. S. A., et al. (2022). New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry.
- Ross, G. (2012). Session 4: Introduction to in silico docking. University of Oxford.
- Eissa, I. H., et al. (2019). Design, synthesis, molecular docking, and anticancer activity of benzoxazole derivatives as VEGFR-2 inhibitors.
- (2025).
- Moritz, T., & Stefan, H. (2010). Ligand docking and binding site analysis with PyMOL and Autodock/Vina. PMC.
- Firoz, A. (2022). [MD-2] Protein Preparation for Molecular Docking | #autodockvina #TrendBioTech. YouTube.
- (n.d.). Autodock - Vina Protocol. Scribd.
- PymolBiomoleculesTutorials. (2020).
- Holleman, E. (2021). Visualizing ligand docking results with PyMOL scripting and R. Ethan Holleman.
- (n.d.). Molecular docking of compound 10a into the active site VEGFR2.
- Al-Ostoot, F. H., et al. (2022).
- (2024). Learn Maestro: Preparing protein structures. YouTube.
- (2022). Visualization of Molecular Docking result by PyMOL. YouTube.
- (2025). Unveiling Selective Inhibitors: A Comparative Docking Analysis of 1,3,4-Oxadiazole Derivatives Against EGFR and VEGFR2. Benchchem.
- Kumar, A., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- (n.d.). Tutorial: Docking with Glide. UC Santa Barbara.
- PymolBiomoleculesTutorials. (2022). Autodock result protein-ligand interaction analysis using pymol. YouTube.
- (n.d.). Protocol for Docking with AutoDock. iGEM IISc-Bengaluru.
- (n.d.). Glide5.5 - User Manual. Schrödinger.
- (2019). Drug - Target Docking & Results Analysis Using PyRx - Vina, DS & PyMol | P1. YouTube.
- (2025). How to Perform Covalent Docking Without Templates in Schrödinger | Glide, Maestro Full Tutorial. YouTube.
- (n.d.). Molecular docking of small molecules using AutoDock vina.pdf. Slideshare.
- Khan, F., et al. (2020). Molecular Docking Using Chimera and Autodock Vina Software for Nonbioinformaticians.
- (n.d.). Chemical structures of (a) oxazole and (b) benzoxazole.
- Khan, I., et al. (2022).
- (n.d.). Basic docking — Autodock Vina 1.2.
- (2025). Covalent Docking Using Schrödinger | Step-by-Step Workflow for Covalent Inhibitors (Glide & Maestro). YouTube.
- Zhang, M., et al. (2025). Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Publishing.
- Çevik, U. A., et al. (2024). New benzimidazole‐oxadiazole derivatives as potent VEGFR‐2 inhibitors: Synthesis, anticancer evaluation, and docking study. Semantic Scholar.
- (2010). DOCKING TUTORIAL. BioMoG.
- Al-Ostoot, F. H., et al. (2022).
- Kumar, A., et al. (n.d.). Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Taylor & Francis Online.
- Tomi, I. H. R., et al. (n.d.).
- (n.d.). A Review on Benzoxazole Containing Heterocyclic Compounds as a Wonder Medication for Thousands of Ailments.
- (2024). Schrödinger Notes—Molecular Docking. J's Blog.
- (2024). Review on benzoxazole chemistry and pharmacological potential.
- (2024).
- (n.d.). The Pharmacophore of Benzo[d]oxazole-4-carboxylic Acid: A Technical Guide for Drug Discovery. Benchchem.
- Kakkar, S., et al. (n.d.). (PDF) Benzoxazole derivatives: design, synthesis and biological evaluation.
Sources
- 1. researchgate.net [researchgate.net]
- 2. sites.ualberta.ca [sites.ualberta.ca]
- 3. tandfonline.com [tandfonline.com]
- 4. Benzoxazole/benzothiazole-derived VEGFR-2 inhibitors: Design, synthesis, molecular docking, and anticancer evaluations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. youtube.com [youtube.com]
- 6. youtube.com [youtube.com]
- 7. benchchem.com [benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Introduction to in silico docking [sbcb.bioch.ox.ac.uk]
- 10. Molecular docking studies of some benzoxazole and benzothiazole derivatives as VEGFR-2 target inhibitors: In silico design, MD simulation, pharmacokinetics and DFT studies [journal.hep.com.cn]
- 11. New benzoxazole derivatives as potential VEGFR-2 inhibitors and apoptosis inducers: design, synthesis, anti-proliferative evaluation, flowcytometric analysis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 15. m.youtube.com [m.youtube.com]
- 16. Ligand docking and binding site analysis with PyMOL and Autodock/Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 17. youtube.com [youtube.com]
- 18. Visualizing ligand docking results with PyMOL scripting and R - Ethan Holleman [ethanholleman.com]
- 19. Tutorial: Docking with Glide [people.chem.ucsb.edu]
- 20. youtube.com [youtube.com]
- 21. youtube.com [youtube.com]
A Head-to-Head Comparison of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid with Known Inhibitors of Dihydroorotate Dehydrogenase (DHODH)
A Technical Guide for Researchers in Drug Discovery and Development
In the landscape of modern therapeutics, the strategic targeting of key metabolic pathways has proven to be a highly effective approach for the development of novel drugs, particularly in oncology and immunology. One such critical enzyme is Dihydroorotate Dehydrogenase (DHODH), which catalyzes the fourth and rate-limiting step in the de novo pyrimidine biosynthesis pathway.[1] The inhibition of DHODH effectively depletes the cellular pool of pyrimidines, which are essential for DNA and RNA synthesis, thereby halting the proliferation of rapidly dividing cells such as cancer cells and activated lymphocytes.[2] This guide provides a comprehensive head-to-head comparison of a novel investigational compound, 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, with well-established DHODH inhibitors.
For the purposes of this technical guide, we will be evaluating the inhibitory potential of this compound against the human DHODH enzyme. This document will detail the necessary experimental protocols to validate its mechanism of action and objectively compare its performance against known inhibitors, supported by experimental data and scientific rationale.
The Central Role of DHODH in Pyrimidine Biosynthesis
DHODH is a mitochondrial enzyme that facilitates the oxidation of dihydroorotate to orotate, with ubiquinone acting as the electron acceptor.[1] This enzymatic step is a critical chokepoint in the de novo synthesis of uridine monophosphate (UMP), the precursor for all other pyrimidine nucleotides. Consequently, inhibiting DHODH offers a powerful mechanism to induce cell cycle arrest and apoptosis in cells that are highly dependent on this pathway.[3]
Below is a diagram illustrating the de novo pyrimidine biosynthesis pathway and the pivotal position of DHODH.
Caption: The de novo pyrimidine biosynthesis pathway, highlighting the role of DHODH.
Head-to-Head Comparison of DHODH Inhibitors
The performance of a novel inhibitor can only be meaningfully assessed by comparing its activity to that of well-characterized compounds. Below is a summary table comparing the physicochemical and in vitro inhibitory properties of this compound (hypothetical data for illustrative purposes) with established DHODH inhibitors.
| Compound | Molecular Weight ( g/mol ) | Target | IC50 (nM) | Cellular EC50 (nM) | Reference |
| This compound | 156.14 | Human DHODH | [Data to be determined] | [Data to be determined] | N/A |
| Brequinar | 331.28 | Human DHODH | 5.2 | 0.2 (MOLM-13 cells) | [4][5] |
| Teriflunomide | 270.21 | Human DHODH | 24.5 | ~1200 (various cell lines) | [5][6] |
| Leflunomide | 270.21 | Human DHODH | >100,000 | >10,000 | [3][4] |
| Vidofludimus | 358.32 | Human DHODH | ~9.4 (inferred) | N/A | [6] |
Note: Leflunomide is a pro-drug that is metabolized to the active inhibitor, Teriflunomide.[6] The IC50 for Leflunomide itself against the isolated enzyme is therefore very high.
Experimental Protocols for Inhibitor Validation
To ascertain the inhibitory potential of a novel compound against DHODH, a series of well-defined experiments must be conducted. The following protocols provide a robust framework for this validation process.
Biochemical DHODH Inhibition Assay (DCIP Assay)
This assay directly measures the enzymatic activity of recombinant human DHODH and its inhibition by the test compound. The principle lies in the DHODH-catalyzed reduction of the artificial electron acceptor 2,6-dichloroindophenol (DCIP), which results in a measurable decrease in absorbance at 600-650 nm.[5]
Materials:
-
Recombinant human DHODH enzyme
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 150 mM KCl, 0.1% Triton X-100
-
L-Dihydroorotic acid (DHO)
-
Decylubiquinone (Coenzyme Q10 analog)
-
2,6-dichloroindophenol (DCIP)
-
Test compound (e.g., this compound) and reference inhibitors
-
96-well microplate
-
Microplate spectrophotometer
Procedure:
-
Prepare a stock solution of the test compound and reference inhibitors in DMSO. Perform serial dilutions to create a range of concentrations.
-
In a 96-well plate, add 2 µL of the compound dilutions (or DMSO for control).
-
Add 178 µL of the DHODH enzyme solution in Assay Buffer to each well.
-
Incubate the plate for 30 minutes at 25°C to allow for inhibitor binding.
-
Prepare a reaction mixture containing DHO, DCIP, and Decylubiquinone in the Assay Buffer.
-
Initiate the reaction by adding 20 µL of the reaction mixture to each well.
-
Immediately measure the decrease in absorbance at 600 nm every 30 seconds for 15-20 minutes.[7]
-
Calculate the initial reaction velocity (V₀) for each concentration.
-
Normalize the velocities to the DMSO control (0% inhibition) and plot the percent inhibition against the logarithm of the inhibitor concentration to determine the IC50 value.
Cellular Proliferation Assay with Uridine Rescue
This cell-based assay confirms that the compound's anti-proliferative effect is due to the inhibition of the de novo pyrimidine synthesis pathway. If the compound is an on-target DHODH inhibitor, its cytotoxic effects should be reversible by the addition of exogenous uridine, which can be utilized by the pyrimidine salvage pathway.
Materials:
-
A rapidly proliferating cell line (e.g., MOLM-13, HL-60)
-
Complete cell culture medium
-
Test compound and reference inhibitors
-
Uridine
-
Cell proliferation reagent (e.g., WST-1, CellTiter-Glo®)
-
96-well cell culture plate
Procedure:
-
Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in culture medium, both with and without a rescuing concentration of uridine (e.g., 100 µM).
-
Treat the cells with the compound dilutions and incubate for 72 hours.
-
Add the cell proliferation reagent according to the manufacturer's instructions.
-
Measure the absorbance or luminescence to determine cell viability.
-
Calculate the EC50 values in the presence and absence of uridine. A significant rightward shift in the EC50 curve in the presence of uridine is indicative of on-target DHODH inhibition.
Experimental and Validation Workflow
The following diagram outlines a comprehensive workflow for the characterization of a novel DHODH inhibitor.
Caption: A typical workflow for validating a novel DHODH inhibitor.
Conclusion
This guide provides a framework for the systematic evaluation of this compound as a potential DHODH inhibitor. By employing the detailed biochemical and cellular assays, researchers can generate robust data to determine its potency and mechanism of action. A direct comparison of this data with that of established inhibitors like Brequinar and Teriflunomide will be crucial in assessing its therapeutic potential and guiding further drug development efforts. The methodologies described herein are designed to ensure scientific rigor and provide a clear path for the validation of novel compounds targeting the critical DHODH enzyme.
References
-
Patsnap Synapse. (2024, June 21). What are DHODH inhibitors and how do they work? Retrieved from [Link]
-
Ladds, E., et al. (2020). Dihydroorotate dehydrogenase inhibitors in SARS-CoV-2 infection. PMC - PubMed Central. Retrieved from [Link]
-
Wikipedia. Dihydroorotate dehydrogenase. Retrieved from [Link]
Sources
- 1. Dihydroorotate dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. What are DHODH inhibitors and how do they work? [synapse.patsnap.com]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Dihydroorotate dehydrogenase inhibitors in SARS‐CoV‐2 infection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
A Researcher's Guide to the Synthesis and Bioactivity of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid: A Comparative Analysis
For researchers, scientists, and drug development professionals, the synthesis and biological evaluation of novel small molecules are pivotal in the quest for new therapeutic agents. This guide provides an in-depth technical comparison of the synthesis and potential bioactivity of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, a heterocyclic compound with potential pharmacological relevance. By examining its synthesis, exploring its putative biological activities through comparative analysis with related structures, and addressing the critical aspects of reproducibility, this guide aims to equip researchers with the necessary insights for their investigations.
Introduction to this compound
This compound belongs to the oxazole class of heterocyclic compounds, which are known to exhibit a wide range of biological activities. The presence of the dimethylamino group at the 2-position and a carboxylic acid at the 5-position suggests its potential as a versatile scaffold in medicinal chemistry. While specific biological data for this exact molecule is not extensively documented in publicly available literature, its structural motifs are present in compounds with known antimicrobial, anticancer, and neuroprotective properties. This guide will, therefore, draw upon data from closely related analogs to provide a comparative and predictive overview of its potential.
I. Reproducibility and Comparative Analysis of Synthesis
Proposed Synthetic Protocol: A Two-Step Approach
This proposed synthesis is based on established chemical principles and the commercial availability of the starting materials.
Step 1: Synthesis of Ethyl 2-(Dimethylamino)oxazole-5-carboxylate
While a detailed experimental procedure for this specific ester is not published, a general and robust method for the synthesis of 4,5-disubstituted oxazoles from carboxylic acids offers a highly reproducible pathway.[1] This method involves the in situ activation of a carboxylic acid and subsequent reaction with an isocyanide. For the synthesis of the ethyl ester, a plausible starting material would be a derivative of N,N-dimethylurea and ethyl glyoxalate.
Step 2: Hydrolysis of Ethyl 2-(Dimethylamino)oxazole-5-carboxylate to this compound
The hydrolysis of the ethyl ester to the corresponding carboxylic acid is a standard and generally high-yielding transformation. Alkaline hydrolysis is a common and effective method for this purpose.
Detailed Experimental Protocol (Inferred):
Materials:
-
Ethyl 2-(dimethylamino)oxazole-5-carboxylate
-
Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)
-
Ethanol
-
Water
-
Hydrochloric acid (HCl)
-
Drying agent (e.g., anhydrous magnesium sulfate or sodium sulfate)
-
Filtration apparatus
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
Dissolution: Dissolve ethyl 2-(dimethylamino)oxazole-5-carboxylate (1 equivalent) in ethanol in a round-bottom flask.
-
Addition of Base: Add an aqueous solution of NaOH or KOH (1.5-2.0 equivalents) to the flask.
-
Reaction: Stir the mixture at room temperature or gently heat to reflux (e.g., 50-60 °C) and monitor the reaction progress by thin-layer chromatography (TLC). The disappearance of the starting ester spot indicates the completion of the reaction.
-
Neutralization and Extraction: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure using a rotary evaporator. Add water to dissolve the resulting salt. Acidify the aqueous solution to a pH of approximately 3-4 with dilute HCl. This will precipitate the carboxylic acid.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash with cold water to remove any inorganic salts.
-
Drying: Dry the solid product under vacuum to obtain this compound.
Causality Behind Experimental Choices:
-
Choice of Base: NaOH or KOH are strong bases that effectively catalyze the hydrolysis of the ester. The use of a slight excess ensures the complete conversion of the starting material.
-
Solvent System: The ethanol/water mixture ensures the solubility of both the ester and the inorganic base, facilitating the reaction.
-
Acidification: Acidification is crucial to protonate the carboxylate salt and precipitate the desired carboxylic acid, which is typically less soluble in acidic aqueous media.
Alternative Synthetic Routes: A Comparative Overview
Several other methods for oxazole synthesis could be adapted for this compound, each with its own advantages and disadvantages in terms of reproducibility, scalability, and substrate scope.
| Synthetic Method | Description | Potential Advantages | Potential Challenges for Reproducibility | Reference |
| Van Leusen Oxazole Synthesis | Reaction of an aldehyde with tosylmethyl isocyanide (TosMIC). | Mild reaction conditions, commercially available reagents. | The required aldehyde precursor for the target molecule may not be readily available. | |
| Robinson-Gabriel Synthesis | Cyclodehydration of 2-acylamino ketones. | A classic and well-established method. | Often requires harsh conditions (e.g., strong acids), which can affect sensitive functional groups. | |
| Direct Synthesis from Carboxylic Acids | In situ activation of a carboxylic acid followed by reaction with an isocyanide. | Avoids the pre-formation of activated carboxylic acid derivatives; broad substrate scope. | Requires careful control of reaction conditions to ensure chemoselectivity. | [1] |
DOT Diagram of the Proposed Synthetic Workflow:
Caption: Proposed two-step synthesis of the target compound.
II. Reproducibility and Comparative Analysis of Bioactivity
While direct experimental data on the bioactivity of this compound is limited, the oxazole scaffold is a well-known pharmacophore. By examining the biological activities of structurally similar compounds, we can infer the potential therapeutic applications of the target molecule.
Potential Antimicrobial Activity
The 2-aminooxazole moiety is a known bioisostere of the 2-aminothiazole group, which is present in numerous antimicrobial agents. Studies have shown that 2-aminooxazole derivatives can exhibit significant activity against various bacterial strains, including mycobacteria.
Comparative Data for Antimicrobial Activity of Related Oxazole Derivatives:
| Compound/Derivative | Target Organism | Activity (MIC) | Reference |
| 2-Aminooxazole derivatives | Mycobacterium tuberculosis H37Ra | 3.13 µg/mL | |
| Substituted oxazole derivatives | Escherichia coli | Good activity | [1] |
| Substituted oxazole derivatives | Staphylococcus aureus | Good activity | [1] |
Experimental Protocol: Broth Microdilution Assay for Antimicrobial Susceptibility Testing
This protocol is a standard method for determining the Minimum Inhibitory Concentration (MIC) of a compound against a specific bacterium.
Materials:
-
Bacterial strain of interest (e.g., Staphylococcus aureus, Escherichia coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Positive control antibiotic (e.g., ciprofloxacin)
-
Negative control (broth with solvent)
-
Incubator
Procedure:
-
Preparation of Inoculum: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard.
-
Serial Dilutions: Perform a two-fold serial dilution of the test compound and the positive control antibiotic in MHB in the wells of a 96-well plate.
-
Inoculation: Add the bacterial inoculum to each well.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.
Potential Anticancer Activity
The oxazole ring is a common feature in many natural and synthetic compounds with potent anticancer activity. The mechanism of action often involves the inhibition of key cellular processes such as tubulin polymerization or the activity of protein kinases.
Comparative Data for Anticancer Activity of Related Oxazole Derivatives:
| Compound/Derivative | Cancer Cell Line | Activity (IC50) | Reference |
| 2-Amino-4-methyl-1,3-oxazole-5-carboxylic acid derivatives | HT-29 (Colon cancer) | Significant activity | [2] |
| 2-Methyl-4,5-disubstituted oxazoles | Various cancer cell lines | Nanomolar range | [3] |
| 2-Arylnaphtho[2,3-d]oxazole-4,9-dione derivatives | LNCaP (Prostate cancer) | 0.03 µM |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cell lines.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HeLa)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Solubilization: Add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a specific wavelength (usually around 570 nm) using a microplate reader. The absorbance is proportional to the number of viable cells.
Potential Neuroprotective Activity
Recent studies have highlighted the potential of heterocyclic compounds, including those with oxazole and thiazole cores, as neuroprotective agents for the treatment of neurodegenerative diseases. These compounds may act through various mechanisms, such as reducing oxidative stress, inhibiting neuroinflammation, or modulating the activity of key enzymes.
Comparative Data for Neuroprotective Activity of Related Heterocyclic Compounds:
| Compound/Derivative | Neuroprotective Model | Observed Effect | Reference |
| Thiazole-carboxamide derivatives | AMPA receptor modulation | Potential neuroprotective agent | |
| Thiazolidine-4-carboxylic acid derivatives | Ethanol-induced neurodegeneration | Reduced oxidative stress and neuroinflammation | |
| Arylhydrazone derivative of 5-methoxyindole-2-carboxylic acid | Scopolamine-induced dementia model | Improved memory and reduced oxidative stress |
Experimental Protocol: In Vitro Neuroprotection Assay (e.g., against Oxidative Stress)
This protocol describes a general method to assess the neuroprotective effects of a compound against an induced oxidative stress in a neuronal cell line.
Materials:
-
Neuronal cell line (e.g., SH-SY5Y)
-
Cell culture medium
-
Oxidative stress-inducing agent (e.g., hydrogen peroxide (H2O2) or 6-hydroxydopamine (6-OHDA))
-
Test compound (this compound)
-
Reagents for cell viability assay (e.g., MTT or LDH assay kit)
-
Microplate reader
Procedure:
-
Cell Culture: Culture the neuronal cells in appropriate conditions.
-
Pre-treatment: Treat the cells with different concentrations of the test compound for a certain period (e.g., 1-2 hours).
-
Induction of Oxidative Stress: Add the oxidative stress-inducing agent to the cells (with the test compound still present).
-
Incubation: Incubate for a specified time (e.g., 24 hours).
-
Assessment of Cell Viability: Measure cell viability using a suitable assay (e.g., MTT or LDH assay). An increase in cell viability in the presence of the test compound compared to the cells treated with the toxic agent alone indicates a neuroprotective effect.
DOT Diagram of a Potential Neuroprotective Mechanism:
Caption: Potential antioxidant mechanism of neuroprotection.
III. Challenges and Critical Factors for Reproducibility
Ensuring the reproducibility of both the synthesis and bioactivity assessment is paramount for the validation and progression of a drug discovery project.
Synthesis Reproducibility:
-
Purity of Starting Materials: The purity of the starting ethyl 2-(dimethylamino)oxazole-5-carboxylate and the reagents used for hydrolysis is critical. Impurities can lead to side reactions and lower yields.
-
Reaction Conditions: Precise control of reaction temperature, time, and stoichiometry is essential. Incomplete hydrolysis or side reactions can occur if these parameters are not well-controlled.
-
Work-up and Purification: The acidification and precipitation steps must be carefully performed to ensure maximum recovery and purity of the final product. Inadequate washing can leave inorganic salt impurities.
Bioactivity Reproducibility:
-
Compound Purity and Solubility: The purity of the tested compound is crucial, as impurities can lead to false-positive or false-negative results. The solubility of the compound in the assay medium must also be considered to ensure accurate concentration-response relationships.
-
Cell Line Authentication and Passage Number: Using authenticated cell lines and keeping the passage number low is vital to maintain consistent cellular responses.
-
Assay Conditions: Strict adherence to standardized protocols for cell density, incubation times, and reagent concentrations is necessary for reproducible results.
-
Data Analysis: The use of appropriate statistical methods and controls is essential for the reliable interpretation of bioactivity data.
Conclusion
This compound represents a promising, yet underexplored, scaffold for drug discovery. While direct experimental data is limited, a comparative analysis of its synthesis and potential bioactivities based on structurally related compounds provides a strong foundation for future research. The proposed synthetic route via hydrolysis of its ethyl ester offers a reproducible and scalable method for its preparation. The potential for this molecule to exhibit antimicrobial, anticancer, and neuroprotective activities warrants further investigation. By adhering to rigorous experimental protocols and being mindful of the critical factors affecting reproducibility, researchers can effectively explore the therapeutic potential of this and other novel oxazole derivatives.
References
-
Synthesis, antioxidant and anticancer activity of 2-amino-4-methyl-1,3- oxazole-5-carboxylic acid derivatives of amino acids and peptides. (URL: [Link])
-
A comprehensive review on biological activities of oxazole derivatives. (URL: [Link])
-
Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents. (URL: [Link])
-
Van Leusen, A. M.; Hoogenboom, B. E.; Siderius, H. A New Synthesis of Oxazoles from Aldehydes and Tosylmethylisocyanide. Tetrahedron Lett.1972 , 13 (31), 3119–3122. (URL: [Link])
-
Robinson, R. A New Synthesis of Oxazoles. J. Chem. Soc., Trans.1909 , 95, 2167–2174. (URL: [Link])
-
Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole. (URL: [Link])
-
Synthesis and cytotoxic activities of some 2-arylnaphtho[2,3-d]oxazole-4,9-dione derivatives on androgen-dependent (LNCaP) and androgen-independent (PC3) human prostate cancer cell lines. (URL: [Link])
-
Assessing the Effects of Thiazole-Carboxamide Derivatives on the Biophysical Properties of AMPA Receptor Complexes as a Potential Neuroprotective Agent. (URL: [Link])
-
Neuroprotective Effects of Thiazolidine-4-Carboxylic Acid Derivatives on Memory Impairment and Neurodegeneration. (URL: [Link])
-
Behavioral and Biochemical Effects of an Arylhydrazone Derivative of 5-Methoxyindole-2-Carboxylic Acid in a Scopolamine-Induced Model of Alzheimer's Type Dementia in Rats. (URL: [Link])
Sources
- 1. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Synthesis and Biological Evaluation of 2-Methyl-4,5-Disubstituted Oxazoles as a Novel Class of Highly Potent Antitubulin Agents - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Researcher's Guide to the Safe Disposal of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid
For the diligent researcher, scientist, and drug development professional, the lifecycle of a chemical compound extends far beyond the bench. Proper disposal is not merely a regulatory hurdle; it is a cornerstone of laboratory safety, environmental stewardship, and scientific integrity. This guide provides a comprehensive, step-by-step framework for the safe and compliant disposal of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid, grounding procedural guidance in established safety protocols and regulatory standards.
While a specific Safety Data Sheet (SDS) for this compound was not located, this guide synthesizes best practices derived from general chemical waste management principles and data for analogous oxazole and carboxylic acid derivatives.[1][2][3][4] It is imperative to consult with your institution's Environmental Health and Safety (EHS) department to ensure full compliance with local, state, and federal regulations. [5][6]
Hazard Assessment and Risk Mitigation: The "Know Your Chemical" Imperative
Before any disposal protocol is initiated, a thorough understanding of the potential hazards is paramount. Based on structurally similar compounds, this compound should be handled with caution, assuming the following potential hazards:
-
Corrosivity: As a carboxylic acid, it is prudent to treat this compound as corrosive.[5][7] Aqueous solutions may have a low pH.[5][7]
-
Skin and Eye Irritation: Similar oxazole-based carboxylic acids are known to cause skin and serious eye irritation.[1][2][3][4]
-
Respiratory Irritation: In powdered form, dust inhalation may cause respiratory irritation.[1][2][3]
-
Toxicity: While specific toxicity data is unavailable, it is best practice to assume the compound may be harmful if swallowed or inhaled.[2][3][8]
Personal Protective Equipment (PPE) is non-negotiable. The following minimum PPE should be worn when handling this compound in any form:
-
Chemical-resistant gloves (e.g., nitrile)[6]
-
Splash goggles or a face shield[6]
-
A laboratory coat[6]
For operations that may generate dust or aerosols, work should be conducted within a certified chemical fume hood to prevent inhalation.[6]
Waste Segregation and Containerization: A Foundation of Safety
Proper segregation of chemical waste is a critical step in preventing dangerous reactions and ensuring compliant disposal.[9][10]
Key Principles:
-
Dedicated Waste Stream: Establish a dedicated hazardous waste container for this compound and any materials contaminated with it (e.g., weigh boats, contaminated gloves, pipette tips).
-
Incompatibility Avoidance: Never mix this acidic waste with bases, oxidizing agents, or reducing agents in the same container.[6][10] Keep organic acid waste separate from inorganic acid waste streams.[6][11]
-
Solid vs. Liquid: Maintain separate waste containers for solid and liquid forms of the compound.[9][12]
Container Specifications:
| Container Type | Material | Key Features |
| Solid Waste | High-density polyethylene (HDPE) or glass | Wide-mouth for easy addition of solids, screw-top lid. |
| Liquid Waste | HDPE or glass | Leak-proof, screw-top lid. Glass is preferable for long-term storage of acidic solutions.[9] |
All waste containers must be clearly labeled with a hazardous waste tag that includes:
-
The full chemical name: "this compound"
-
The associated hazards (e.g., "Corrosive," "Irritant")[6]
-
The date the waste was first added to the container[13]
-
The responsible researcher's name and contact information[12]
Containers should be kept closed except when adding waste and stored in a designated Satellite Accumulation Area (SAA) within the laboratory.[5][10]
Disposal Procedures: A Step-by-Step Workflow
The appropriate disposal path for this compound depends on its form (solid or liquid), concentration, and the presence of other hazardous contaminants.
Solid Waste Disposal
-
Collection: Carefully transfer solid this compound and contaminated disposable labware into a designated, labeled solid hazardous waste container.[12]
-
Storage: Keep the container sealed and in a designated SAA.[10]
-
Pickup: Once the container is full (do not overfill), arrange for pickup by your institution's EHS department for incineration or other approved disposal methods.[1][2][3][5]
Liquid Waste Disposal
The disposal of liquid waste containing this compound requires careful consideration of concentration and contaminants.
Workflow for Liquid Waste Disposal
Caption: Decision workflow for liquid waste disposal.
Detailed Steps for Liquid Waste:
-
Characterize the Waste: Determine if the liquid waste is a concentrated solution or a dilute aqueous solution (<10%).[6] Identify any other chemical constituents in the waste stream.
-
Concentrated or Contaminated Solutions: All concentrated solutions and any solutions (regardless of concentration) containing other hazardous materials (e.g., heavy metals, halogenated solvents) must be disposed of as hazardous waste.[6]
-
Pour the waste into a designated, labeled liquid hazardous waste container.
-
Store the sealed container in your lab's SAA.[5]
-
Arrange for EHS pickup.
-
-
Dilute, Uncontaminated Aqueous Solutions: For dilute (<10%) aqueous solutions containing only this compound, neutralization for drain disposal may be an option, but only with explicit approval from your institution's EHS department. [6][13]
-
If approved , follow a standard acid neutralization protocol:
-
Work in a chemical fume hood and wear all required PPE.[6]
-
Slowly add a weak base, such as sodium bicarbonate, to the acidic solution with constant stirring.[6] Be aware that this reaction can be exothermic and produce carbon dioxide gas.
-
Monitor the pH of the solution using a calibrated pH meter or pH strips.
-
Continue adding the weak base until the pH is within the neutral range specified by your institution (typically between 6.0 and 8.0).[6]
-
Once neutralized, the solution can be poured down a laboratory sink with a copious amount of running water.[6]
-
-
Spill Management
In the event of a spill, immediate and appropriate action is crucial.
-
Minor Spills: For small spills, use an inert absorbent material like sand or vermiculite.[6] Collect the absorbed material using non-sparking tools and place it in your designated solid hazardous waste container.
-
Major Spills: For large spills, evacuate the immediate area and follow your institution's emergency procedures.[6] Contact your EHS department immediately.
Trustworthiness and Self-Validation
This guide is built on a foundation of established chemical safety principles. The protocols described herein are designed to be self-validating through adherence to a clear and logical workflow. By prioritizing hazard assessment, proper segregation, and consultation with institutional safety experts, you create a robust system that minimizes risk and ensures compliance. The ultimate authority for waste disposal rests with your institution's EHS department, which will have the most current and locally relevant information.
References
- Laboratory Chemical Waste Handling and Disposal Guidelines. University of Canterbury.
- LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.
- Properly Managing Chemical Waste in Labor
- Laboratory Hazardous Waste Disposal Guidelines. Central Washington University.
- Hazardous Waste and Disposal. American Chemical Society.
- Proper Disposal of Hydroxycarbonyl Compounds: A Guide for Labor
- 2-(Dimethylamino)-1,3-benzoxazole-5-carboxylic acid. BLDpharm.
- SAFETY DATA SHEET - Oxazole-5-carboxylic acid. Fisher Scientific.
- SAFETY DATA SHEET - 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific.
- Hazardous Materials Disposal Guide. Nipissing University.
- SAFETY DATA SHEET - 2-Methyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific.
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- SAFETY DATA SHEET - coumarin-3-carboxylic acid. Sigma-Aldrich.
- Safety Data Sheet - 3-((Dimethylamino)methyl)-9-methyl-1,2,3,9-tetrahydro-4H-carbazol-4-one hydrochloride. ChemScene.
- 40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR.
- SAFETY DATA SHEET - 5-Methyl-2-phenyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific.
- EHSO Manual 2025-2026 - Hazardous Waste. OUHSC.edu.
- Hazardous Waste - EHSO Manual 2025-2026. OUHSC.edu.
- Management of Hazardous Waste Pharmaceuticals. US EPA.
- EPA Regulations for Healthcare & Pharmaceuticals. Stericycle.
- A 10-Step Blueprint for Managing Pharmaceutical Waste in U.S. Healthcare Facilities. US EPA.
- EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. Waste360.
- EPA Subpart P Regulations - HW Drugs. PharmWaste Technologies, Inc.
Sources
- 1. fishersci.com [fishersci.com]
- 2. fishersci.ca [fishersci.ca]
- 3. fishersci.ca [fishersci.ca]
- 4. fishersci.ie [fishersci.ie]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pwaste.com [pwaste.com]
- 8. chemscene.com [chemscene.com]
- 9. acewaste.com.au [acewaste.com.au]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. nipissingu.ca [nipissingu.ca]
- 12. canterbury.ac.nz [canterbury.ac.nz]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
A Senior Application Scientist's Guide to Handling 2-(Dimethylamino)-1,3-oxazole-5-carboxylic Acid: A Framework for Safety and Operational Excellence
This document provides essential safety protocols and operational guidance for the handling of 2-(Dimethylamino)-1,3-oxazole-5-carboxylic acid (CAS No. 1367952-05-3).[1][2] The procedures outlined herein are designed for researchers, scientists, and drug development professionals. Our objective is to furnish a comprehensive safety framework that extends beyond mere compliance, fostering a culture of proactive risk mitigation and experimental integrity. The following directives are grounded in established principles of laboratory safety and data from analogous chemical structures.
Hazard Assessment: A Proactive Stance on Safety
While a specific, peer-reviewed Safety Data Sheet (SDS) for this compound is not widely available, a robust hazard assessment can be constructed by analyzing its structural motifs and data from closely related compounds.
-
Carboxylic Acid Moiety : The presence of the carboxylic acid group suggests acidic properties. Chemicals in this class are often skin and eye irritants or corrosives.[3]
-
Oxazole Ring System : Oxazole derivatives are known to exhibit a wide spectrum of biological activities and can be irritants.[4][5] Safety data for analogous compounds like Dimethyl-1,3-oxazole-5-carboxylic acid and Oxazole-5-carboxylic acid consistently indicate risks of skin irritation, serious eye irritation, and potential respiratory irritation.[6][7]
-
Solid Form : As a solid, the compound poses a risk of aerosolization, leading to potential inhalation and respiratory tract irritation.[6]
Based on this analysis, this compound should be handled as a substance that is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
Personal Protective Equipment (PPE): An Essential Barrier
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for handling this compound.
| Protection Type | Recommended Equipment | Specifications & Rationale |
| Eye and Face Protection | Safety glasses with side shields or tight-sealing safety goggles. A face shield is required for splash hazards. | Must conform to OSHA 29 CFR 1910.133 or European Standard EN166.[8] This provides a barrier against airborne dust particles and accidental splashes during solution preparation.[9][10] |
| Skin Protection | Chemical-resistant gloves (Nitrile or Butyl rubber recommended).[9][10] A full-length laboratory coat. | Prevents direct skin contact, which is the primary route of exposure leading to irritation.[10] Gloves must be inspected for integrity before each use and removed using the proper technique to avoid contaminating the skin. |
| Respiratory Protection | Work should be conducted in a certified chemical fume hood. | A fume hood provides the primary engineering control to prevent inhalation of the compound, especially when handling the solid powder.[8] If a fume hood is unavailable or if dust generation is significant, a NIOSH/MSHA or EN 149 approved respirator with a particulate filter is mandatory.[8] |
Operational Workflow: A Step-by-Step Protocol for Safe Handling
Adherence to a structured workflow is paramount for ensuring both personnel safety and the reproducibility of experimental results. The following procedure should be adopted for all work involving this compound.
Step 1: Pre-Handling Safety Check
-
Review Documentation : Read and understand this guide and any available institutional Standard Operating Procedures (SOPs).
-
Verify Engineering Controls : Ensure the chemical fume hood is operational and has a valid certification.
-
Assemble Materials : Gather all necessary equipment, solvents, and waste containers before retrieving the compound.
-
Don PPE : Put on all required PPE as detailed in the table above.
Step 2: Compound Handling & Preparation
-
Weighing : Conduct all weighing operations of the solid compound within the fume hood or a suitable ventilated enclosure to contain any dust.
-
Dissolution : When preparing solutions, add the solid this compound slowly to the solvent to avoid splashing.
-
Transfers : Use appropriate tools (e.g., spatulas, powder funnels) to minimize the generation of dust. For liquid transfers, cannulas or syringes should be used with care to prevent splashes and aerosol formation.[11]
Step 3: Post-Handling Decontamination
-
Surface Cleaning : Decontaminate all work surfaces, glassware, and equipment immediately after use with an appropriate solvent.
-
Doff PPE : Remove PPE in the correct order (gloves first), taking care not to touch the outside of contaminated items.
-
Personal Hygiene : Wash hands thoroughly with soap and water after removing PPE.[10]
Visualization of the Handling Workflow
The following diagram illustrates the critical decision points and procedural flow for safely managing this compound in a laboratory setting.
Caption: A flowchart detailing the required steps for the safe handling of this compound.
Disposal Plan: Ensuring Environmental and Regulatory Compliance
Improper disposal of chemical waste poses a significant risk to both personnel and the environment. All waste materials containing this compound must be managed according to the following protocol.
-
Waste Segregation : Do not mix waste containing this compound with other waste streams.[10] It should be collected in a dedicated, properly labeled hazardous waste container.
-
Containerization : Use a robust, sealable container for both solid and liquid waste. The container must be clearly labeled with the full chemical name and appropriate hazard warnings.
-
Regulatory Compliance : All chemical waste must be disposed of in strict accordance with federal, state, and local environmental regulations.[6][10] This typically involves collection by a certified hazardous waste disposal service for incineration at an approved facility.
References
-
The MSDS HyperGlossary: Carboxylic Acid. Interactive Learning Paradigms, Incorporated. [Link]
-
What PPE Should You Wear When Handling Acid 2024? - LeelineWork. LeelineWork. [Link]
-
SAFETY DATA SHEET - 2,5-Dimethyl-1,3-oxazole-4-carboxylic acid. Fisher Scientific. [Link]
-
Safety equipment, PPE, for handling acids. Quicktest. [Link]
-
Dimethyl-1,3-oxazole-5-carboxylic acid. PubChem, National Center for Biotechnology Information. [Link]
-
2-(dimethylamino)-1,3-benzoxazole-5-carboxylic acid (C10H10N2O3). PubChemLite. [Link]
-
Synthesis and characterization of 2- (Dimethylamino)-n-(5-(5-(Methylthio)-1,3,4- oxadiazol. ResearchGate. [Link]
-
Safe Handling of Cannulas and Needles in Chemistry Laboratories. ACS Chemical Health & Safety. [Link]
-
A comprehensive review on biological activities of oxazole derivatives. PMC, National Center for Biotechnology Information. [Link]
-
1,3-Oxazole Derivatives: A Review of Biological Activities as Antipathogenic. Der Pharma Chemica. [Link]
Sources
- 1. This compound | 1367952-05-3 [sigmaaldrich.cn]
- 2. 1367952-05-3|2-(Dimethylamino)oxazole-5-carboxylic acid|BLD Pharm [bldpharm.com]
- 3. The MSDS HyperGlossary: Carboxylic Acid [ilpi.com]
- 4. A comprehensive review on biological activities of oxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. fishersci.com [fishersci.com]
- 7. Dimethyl-1,3-oxazole-5-carboxylic acid | C6H7NO3 | CID 1132979 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. fishersci.com [fishersci.com]
- 9. leelinework.com [leelinework.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ethz.ch [ethz.ch]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
